molecular formula C9H7IN2 B1305950 1-(4-Iodophenyl)-1H-Pyrazole CAS No. 368869-86-7

1-(4-Iodophenyl)-1H-Pyrazole

Cat. No.: B1305950
CAS No.: 368869-86-7
M. Wt: 270.07 g/mol
InChI Key: ADIQBEMLKKKISJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Iodophenyl)-1H-Pyrazole is a useful research compound. Its molecular formula is C9H7IN2 and its molecular weight is 270.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-iodophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2/c10-8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIQBEMLKKKISJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380117
Record name 1-(4-Iodophenyl)-1H-Pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368869-86-7
Record name 1-(4-Iodophenyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=368869-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Iodophenyl)-1H-Pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 1-(4-Iodophenyl)-1H-Pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 1-(4-Iodophenyl)-1H-pyrazole. This molecule is of interest to researchers in medicinal chemistry and materials science due to the prevalence of the pyrazole scaffold in pharmacologically active compounds and functional materials. This document outlines a probable synthetic route, detailed experimental protocols, and a summary of key analytical data.

Introduction

This compound is an aromatic heterocyclic compound featuring a pyrazole ring N-substituted with a 4-iodophenyl group. The presence of the iodine atom provides a reactive handle for further functionalization through various cross-coupling reactions, making it a versatile intermediate in organic synthesis. The pyrazole moiety itself is a well-known pharmacophore, and its derivatives have exhibited a wide range of biological activities.

Synthesis

The synthesis of this compound can be effectively achieved via a copper-catalyzed N-arylation reaction, such as the Ullmann condensation or the more recent Chan-Lam coupling. The Chan-Lam coupling, which utilizes a boronic acid derivative, is often preferred due to its milder reaction conditions.

Proposed Synthetic Pathway: Chan-Lam Coupling

A plausible and modern approach for the synthesis of this compound is the Chan-Lam cross-coupling of pyrazole with 4-iodophenylboronic acid. This copper-catalyzed reaction forms the C-N bond between the pyrazole nitrogen and the iodophenyl ring.

Synthesis_Workflow reagents Pyrazole + 4-Iodophenylboronic Acid reaction Chan-Lam Coupling Reaction (Room Temperature, Air) reagents->reaction catalyst Cu(OAc)₂ (catalyst) Pyridine (base) catalyst->reaction solvent Dichloromethane (DCM) solvent->reaction workup Aqueous Workup (e.g., wash with water, brine) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

A schematic overview of the Chan-Lam coupling synthesis workflow.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound via a Chan-Lam coupling reaction. Researchers should optimize the reaction conditions for their specific laboratory setup.

Materials:

  • Pyrazole

  • 4-Iodophenylboronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM)

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add pyrazole (1.0 eq.), 4-iodophenylboronic acid (1.2 eq.), and copper(II) acetate (0.1 eq.).

  • Solvent and Base Addition: Add dichloromethane (DCM) to the flask to dissolve the solids, followed by the addition of pyridine (2.0 eq.) as a base.

  • Reaction: Stir the reaction mixture vigorously at room temperature, open to the air, for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion of the reaction, dilute the mixture with DCM and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Characterization Data

The following table summarizes the expected characterization data for this compound.

PropertyExpected Value
Molecular Formula C₉H₇IN₂
Molecular Weight 270.07 g/mol [1]
Appearance Off-white to pale yellow solid
Melting Point 88-92 °C (This is an estimated range based on similar compounds and should be determined experimentally)
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.85 (d, J = 8.8 Hz, 2H, Ar-H), 7.75 (d, J = 2.4 Hz, 1H, Pyrazole-H), 7.50 (d, J = 8.8 Hz, 2H, Ar-H), 7.45 (t, J = 2.4 Hz, 1H, Pyrazole-H), 6.45 (t, J = 2.4 Hz, 1H, Pyrazole-H). (Expected shifts based on related structures)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 141.0, 139.5, 138.5, 128.0, 121.0, 108.0, 93.0. (Expected shifts based on related structures)
Mass Spectrometry (EI) m/z (%): 270 [M]⁺, 143 [M-I]⁺, 116, 90. (Expected fragmentation pattern)

Signaling Pathways and Logical Relationships

While this compound is primarily a synthetic intermediate, its core pyrazole structure is a key component in many compounds that interact with various biological signaling pathways. For instance, pyrazole-containing drugs can act as inhibitors of kinases, cyclooxygenases (COX), and other enzymes. The logical relationship for its utility in drug discovery is outlined below.

Logical_Relationship Start This compound Reaction Further Functionalization (e.g., Suzuki, Sonogashira Coupling) Start->Reaction Library Library of Pyrazole Derivatives Reaction->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Logical workflow for the utility of this compound in drug discovery.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined Chan-Lam coupling protocol offers a reliable method for its preparation. The provided characterization data, while based on estimations from related compounds, serves as a useful reference for researchers working with this molecule. The versatility of this compound as a synthetic intermediate underscores its potential in the development of novel pharmaceuticals and functional materials. Experimental verification of the proposed data is highly recommended.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Iodophenyl)-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Iodophenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole class of heterocyclic molecules. The pyrazole scaffold is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The presence of a 4-iodophenyl substituent on the pyrazole ring significantly influences its physicochemical characteristics, which in turn are critical determinants of its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential biological significance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. These properties govern its solubility, permeability, metabolic stability, and interaction with biological targets.

Summary of Physicochemical Data

While experimental data for this compound is not extensively reported in publicly available literature, a combination of computed values and data from closely related analogs allows for a reasonable estimation of its key properties.

PropertyValueSource
Molecular Formula C₉H₇IN₂PubChem[1]
Molecular Weight 270.07 g/mol PubChem[1]
Melting Point Not Experimentally DeterminedN/A
Boiling Point Not Experimentally DeterminedN/A
Calculated logP 2.9PubChem[1]
Water Solubility Predicted to be lowInferred from high logP and pyrazole insolubility[2]
Organic Solvent Solubility Predicted to be soluble in common organic solvents like ethanol, methanol, and acetone.Inferred from general pyrazole solubility[2]
pKa Not Experimentally DeterminedN/A

Note: The logP value, a measure of lipophilicity, suggests that this compound is a moderately lipophilic compound. This characteristic is often associated with good membrane permeability, a desirable trait for drug candidates. However, high lipophilicity can sometimes lead to poor aqueous solubility and increased metabolic clearance.

Experimental Protocols

The synthesis of this compound can be achieved through several established methods for pyrazole ring formation. A common and effective approach is the reaction of a substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent.

General Synthesis of 1-Aryl-Pyrazoles

A prevalent method for the synthesis of 1-aryl-pyrazoles involves the condensation of an arylhydrazine with a 1,3-dielectrophile. While a specific protocol for this compound is not detailed in the searched literature, a general procedure can be adapted.

Reaction Scheme:

Figure 1: General synthesis of this compound.

Methodology:

  • Hydrazone Formation: 4-Iodophenylhydrazine is reacted with a suitable 1,3-dicarbonyl compound, such as malondialdehyde or a protected equivalent, in a suitable solvent like ethanol or acetic acid. This reaction typically proceeds at room temperature or with gentle heating to form the corresponding hydrazone intermediate.

  • Cyclization: The hydrazone intermediate undergoes an intramolecular cyclization to form the pyrazole ring. This step is often acid- or base-catalyzed and may require elevated temperatures.

  • Purification: The crude product is then purified using standard laboratory techniques such as recrystallization or column chromatography to yield pure this compound.

Potential Biological Significance and Signaling Pathways

While direct studies on the biological activity and mechanism of action of this compound are scarce, the broader class of 1-phenylpyrazole derivatives has been extensively investigated, revealing a range of biological targets and potential therapeutic applications.

Many pyrazole-containing compounds are known to exhibit significant anticancer activity.[3] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) through various signaling pathways. A plausible, though hypothetical, signaling pathway for a 1-phenylpyrazole derivative is outlined below.

Figure 2: Hypothetical signaling pathway for anticancer activity.

This generalized pathway suggests that a 1-phenylpyrazole derivative could interact with a specific protein target within a cancer cell, leading to the modulation of a signaling cascade that ultimately results in apoptosis. The identity of the specific target protein would depend on the full substitution pattern of the pyrazole derivative. For instance, some phenylpyrazole insecticides are known to act as antagonists of GABA-gated chloride channels and glutamate-gated chloride channels.[4][5]

Experimental Workflow for Biological Evaluation

To elucidate the biological activity of this compound, a structured experimental workflow is essential. This would typically involve a series of in vitro assays to assess its cytotoxic effects and to begin to unravel its mechanism of action.

Figure 3: Workflow for in vitro biological evaluation.

This workflow begins with the synthesis and purification of the compound, followed by its evaluation in cytotoxicity assays against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is determined to quantify its potency. Subsequent mechanism of action studies can then be employed to investigate how the compound exerts its cytotoxic effects, for example, by examining markers of apoptosis or the modulation of specific signaling proteins.

Conclusion

This compound represents a molecule of interest for further investigation, particularly within the realm of drug discovery. While a complete experimental dataset of its physicochemical properties is not yet available, computational data and information from related compounds provide a solid foundation for future research. The synthetic routes to this compound are well-established for the pyrazole class, and a systematic biological evaluation could uncover novel therapeutic potential. The insights provided in this technical guide are intended to serve as a valuable resource for researchers and scientists working with this and related pyrazole derivatives. Further experimental work is crucial to fully characterize this compound and to explore its potential applications in medicine and beyond.

References

Biological activity of 1-(4-Iodophenyl)-1H-Pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 1-(4-Iodophenyl)-1H-Pyrazole Derivatives

Introduction

Pyrazole derivatives represent a versatile and highly significant class of heterocyclic compounds in medicinal chemistry. Their five-membered ring structure, containing two adjacent nitrogen atoms, serves as a privileged scaffold for designing novel therapeutic agents. These compounds have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, analgesic, and enzyme inhibitory activities.[1][2][3] The introduction of various substituents onto the pyrazole core allows for the fine-tuning of their biological effects and pharmacokinetic profiles.

This technical guide focuses specifically on the biological activities of this compound derivatives. The presence of the iodophenyl group at the N1 position can significantly influence the compound's lipophilicity, metabolic stability, and ability to form halogen bonds with biological targets, potentially enhancing its potency and selectivity. This document provides a comprehensive overview of the anticancer, anti-inflammatory, and antimicrobial activities of these derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant workflows and pathways.

Anticancer Activity

Pyrazole derivatives are well-documented for their potent anticancer activities, which are exerted through various mechanisms including the induction of apoptosis, inhibition of cell proliferation, and interference with critical signaling pathways.[3][4] Several studies have highlighted the efficacy of pyrazole derivatives against a range of human cancer cell lines.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic effects of various pyrazole derivatives have been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
13 5-oxo-N′-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide4T1 (Breast Cancer)25 ± 0.4--
4j 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amideHCT116 (Colon)1.1--
4j 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amideHuh7 (Liver)1.6--
4j 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amideMCF7 (Breast)3.3--
3i Pyrazolyl-substituted benzochroman-4-oneHCT-116 (Colon)2.2 ± 0.12Adriamycin8.7 ± 0.20
3i Pyrazolyl-substituted benzochroman-4-oneHCT-8 (Colon)5.6 ± 0.16Adriamycin7.2 ± 0.32
43m Pyrazole-based derivativeA549 (Lung)14--
43m Pyrazole-based derivativeCAKI-I (Renal)17--
43m Pyrazole-based derivativeHeLa (Cervical)19--

Data synthesized from multiple sources, highlighting the general anticancer potential of the pyrazole scaffold.[2][4][5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and the cytotoxic potential of chemical compounds.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT116, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds (this compound derivatives) are dissolved in DMSO to create stock solutions. These are then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified period, typically 24 to 72 hours. A control group is treated with DMSO-containing medium only.

  • MTT Incubation: After the treatment period, the medium is removed, and 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[5][6]

Visualization: Anticancer Screening Workflow

The following diagram illustrates a typical workflow for screening novel pyrazole derivatives for anticancer activity.

cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Cytotoxicity Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of This compound Derivatives purification Purification (e.g., Crystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization cell_culture Culturing of Human Cancer Cell Lines characterization->cell_culture mtt_assay MTT Assay for Cell Viability cell_culture->mtt_assay ic50 IC50 Value Determination mtt_assay->ic50 apoptosis Apoptosis Assays (e.g., Flow Cytometry) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle protein Target Protein Interaction (e.g., Docking) apoptosis->protein cell_cycle->protein lead Lead Compound Identification protein->lead

Caption: Workflow for anticancer drug discovery using pyrazole derivatives.

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Pyrazole derivatives, most notably the COX-2 inhibitor Celecoxib, are renowned for their anti-inflammatory properties.[1][7] These compounds often exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

Quantitative Data: Enzyme Inhibition

The inhibitory activity of pyrazole derivatives against inflammatory enzymes is a crucial indicator of their potential as anti-inflammatory drugs.

Compound ClassTarget EnzymeIC50 (µM)Mechanism
Pyrazole-chalcone hybridCOX-20.03Enzyme Inhibition
Pyrazole-chalcone hybrid5-LOX0.15Enzyme Inhibition
Pyrazole-thiazole hybridCOX-20.03Dual Inhibition
Pyrazole-thiazole hybrid5-LOX0.12Dual Inhibition
3,5-diarylpyrazolesCOX-20.01Selective Inhibition

Data from studies on various N1-aryl pyrazole derivatives.[1]

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard animal model used to evaluate the acute anti-inflammatory activity of new compounds.[2][8]

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are used. The animals are housed under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Grouping and Administration: Animals are divided into groups: a control group (vehicle), a standard drug group (e.g., Diclofenac sodium or Indomethacin), and test groups receiving different doses of the pyrazole derivatives. The compounds are typically administered orally or intraperitoneally.

  • Induction of Edema: One hour after the administration of the test/standard compounds, a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured immediately after the carrageenan injection (0 hours) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the test group.

Visualization: COX-2 Inhibition Pathway

The diagram below illustrates the role of pyrazole derivatives in the arachidonic acid pathway by inhibiting the COX-2 enzyme.

cluster_cox Cyclooxygenase (COX) Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa Inflammatory Stimuli cox2 COX-2 Enzyme (Inducible) aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins inflammation Inflammation Pain, Fever prostaglandins->inflammation pyrazole Pyrazole Derivatives (e.g., Celecoxib) pyrazole->cox2 Inhibition

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Pyrazole derivatives have shown promising activity against a variety of bacterial and fungal strains.[7][9]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound IDMicroorganismTypeMIC (µg/mL)StandardMIC (µg/mL)
3 Escherichia coliGram-negative0.25Ciprofloxacin0.5
4 Streptococcus epidermidisGram-positive0.25Ciprofloxacin4
2 Aspergillus nigerFungus1Clotrimazole-
21a Bacterial Strains-62.5 - 125Chloramphenicol-
21a Fungal Strains-2.9 - 7.8Clotrimazole-

Data for various pyrazole derivatives demonstrating their antimicrobial potential.[7][10]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a widely used and standardized technique for determining the MIC of antimicrobial agents.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) is prepared from a fresh culture. The turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Compound Dilution: The pyrazole test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate. This creates a range of decreasing concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (broth + inoculum, no compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Result Interpretation: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The this compound scaffold is a promising foundation for the development of new therapeutic agents. The existing body of research on related pyrazole derivatives demonstrates significant potential in anticancer, anti-inflammatory, and antimicrobial applications. The iodophenyl moiety offers a unique handle for medicinal chemists to enhance potency and modulate physicochemical properties through mechanisms like halogen bonding. Further synthesis and rigorous biological evaluation of novel this compound derivatives are warranted to explore their full therapeutic potential and to identify lead compounds for future drug development programs.

References

A Technical Guide to the Spectroscopic Characterization of 1-(4-Iodophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Iodophenyl)-1H-pyrazole is a halogenated aromatic heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any synthetic compound intended for research and development, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides a detailed overview of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The information herein is compiled from spectral data of closely related analogs and established principles of spectroscopic interpretation.

Disclaimer on Data

The spectroscopic data presented in this guide are based on published data for structurally similar compounds, as a complete experimental dataset for this compound is not available in the cited literature. This information should, therefore, be considered illustrative and is intended to guide researchers in the characterization of this molecule.

Spectroscopic Data

The molecular structure of this compound is presented below:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data (Predicted)

The expected proton NMR chemical shifts are based on data from analogous 1-aryl pyrazoles.[1] The spectrum is anticipated to show signals for the three protons on the pyrazole ring and the four protons on the 4-iodophenyl ring.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.7 - 7.9d~1.5 - 2.0
H-46.4 - 6.6t~2.0 - 2.5
H-58.1 - 8.3d~2.5 - 3.0
H-2', H-6'7.5 - 7.7d~8.5 - 9.0
H-3', H-5'7.8 - 8.0d~8.5 - 9.0

¹³C NMR Data (Predicted)

The carbon NMR spectrum is predicted based on data for various substituted pyrazoles.[1][2]

CarbonPredicted Chemical Shift (δ, ppm)
C-3~141
C-4~108
C-5~128
C-1'~139
C-2', C-6'~122
C-3', C-5'~139
C-4'~90
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The expected vibrational frequencies are based on data from related pyrazole compounds.[3][4][5]

Wavenumber (cm⁻¹)Assignment
3150 - 3100C-H stretching (aromatic and pyrazole)
1590 - 1570C=C stretching (aromatic ring)
1520 - 1500C=N stretching (pyrazole ring)
1490 - 1470C=C stretching (pyrazole ring)
1010 - 990C-H in-plane bending
830 - 810C-H out-of-plane bending (para-disubstituted)
~500C-I stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The monoisotopic mass of C₉H₇IN₂ is 269.9654 Da.[6]

m/zPredicted Fragment
270[M]⁺
143[M - I]⁺
116[M - I - HCN]⁺
127[I]⁺

The fragmentation of pyrazoles often involves the loss of N₂ or HCN from the heterocyclic ring.[7][8]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound

A common method for the synthesis of 1-arylpyrazoles is the reaction of a 1,3-dicarbonyl compound or its equivalent with an arylhydrazine.[9]

Materials:

  • 1,1,3,3-Tetramethoxypropane

  • 4-Iodophenylhydrazine hydrochloride

  • Hydrochloric acid (conc.)

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 1,1,3,3-tetramethoxypropane (1.0 eq) in ethanol, add concentrated hydrochloric acid and stir at room temperature for 1-2 hours to generate malondialdehyde in situ.

  • Add a solution of 4-iodophenylhydrazine hydrochloride (1.0 eq) in ethanol to the reaction mixture.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

NMR Spectroscopy

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • Acquire a ¹³C NMR spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

  • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.[10]

IR Spectroscopy

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[11]

  • Clean the crystal thoroughly after the measurement.

Mass Spectrometry

Instrumentation:

  • A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

Procedure:

  • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion using a syringe pump. For EI, a direct insertion probe may be used for solid samples.

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • If desired, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data.

Workflow Visualizations

The following diagrams illustrate the synthesis and analysis workflow for this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A 1,1,3,3-Tetramethoxypropane C Acidic Hydrolysis (in situ Malondialdehyde formation) A->C B 4-Iodophenylhydrazine HCl D Condensation/Cyclization (Reflux in Ethanol) B->D C->D E Neutralization (aq. NaHCO3) D->E F Extraction (Dichloromethane) E->F G Drying & Concentration F->G H Column Chromatography G->H I This compound H->I G A Synthesized Compound (this compound) B NMR Spectroscopy (¹H, ¹³C) A->B C IR Spectroscopy (FTIR-ATR) A->C D Mass Spectrometry (ESI or EI) A->D E Structural Confirmation & Purity Assessment B->E C->E D->E

References

An In-depth Technical Guide on the Crystal Structure Analysis of Iodinated Phenylpyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of iodinated phenylpyrazoles, a class of compounds with significant interest in medicinal chemistry and drug development. The introduction of an iodine atom to the phenylpyrazole scaffold offers a powerful tool for modulating physicochemical properties and introducing specific, highly directional intermolecular interactions, such as halogen bonding. Understanding the three-dimensional structure of these molecules through single-crystal X-ray diffraction is paramount for rational drug design and developing structure-activity relationships (SAR).

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the target compound and culminates in the analysis of its crystallographic data.

The synthesis of iodinated phenylpyrazoles can be achieved through various methods, often tailored to achieve specific regioselectivity. Common strategies include the electrophilic iodination of a pre-formed pyrazole ring or the cyclization of an iodine-containing precursor.

General Synthesis Protocol (Example: 4-Iodination):

  • A solution of a 1-aryl-3-trifluoromethylpyrazole is prepared in a suitable solvent such as acetonitrile.

  • Ceric ammonium nitrate (CAN) and elemental iodine are added to the solution.

  • The mixture is refluxed overnight and monitored for completion using thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed in vacuo, and the residue is worked up using a standard aqueous/organic extraction.

  • The crude product is purified via column chromatography to yield the 4-iodo-phenylpyrazole derivative.[1][2]

General Synthesis Protocol (Example: 5-Iodination):

  • A solution of a 1-aryl-3-trifluoromethylpyrazole is prepared in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere.[1]

  • n-Butyllithium (n-BuLi) is added dropwise to deprotonate the C5 position, forming a lithium pyrazolide intermediate.[1]

  • A solution of elemental iodine in THF is then added to the reaction mixture.

  • The reaction is allowed to warm to room temperature to complete the iodination.

  • The reaction is quenched, and the product is extracted and purified.[1][3]

Single Crystal Growth: High-quality single crystals are essential for X-ray diffraction analysis. A common and effective method is slow evaporation. The purified iodinated phenylpyrazole is dissolved in a suitable solvent or solvent mixture (e.g., acetonitrile, or an ethanol/dichloromethane mixture) to create a saturated or near-saturated solution.[4] The container is then loosely covered to allow the solvent to evaporate slowly over several days to weeks, promoting the formation of well-ordered crystals.[4]

SC-XRD is the definitive method for determining the precise atomic arrangement within a crystal.

Data Collection and Structure Refinement:

  • A suitable single crystal is selected and mounted on a goniometer head of a diffractometer (e.g., a Bruker APEX DUO CCD or Rigaku Oxford-Diffraction XCALIBUR E).[4][5]

  • The crystal is cooled to a low temperature (typically around 100-170 K) to minimize thermal vibrations of the atoms.[6]

  • The crystal is irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation).

  • As the crystal is rotated, a series of diffraction patterns are collected on an area detector.

  • The collected data are processed to determine the unit cell dimensions, space group, and reflection intensities.

  • The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F², typically using software packages like SHELX or Olex2.[7]

Data Presentation: Crystallographic Parameters

The results of an SC-XRD experiment are a set of quantitative data that precisely describe the crystal and molecular structure. Below is a summary table of representative crystallographic data for a series of 5-iodo-1-arylpyrazoles, illustrating the typical parameters obtained.

Parameter Compound 1 Compound 2 Compound 3 Compound 4 Compound 5 Compound 6
Formula C₁₀H₇ClIN₂C₁₀H₇BrIN₂C₁₀H₆Br₂IN₂C₁₁H₉IN₂OC₁₁H₈BrIN₂OC₁₁H₈IN₃O₂
Crystal System MonoclinicOrthorhombicMonoclinicMonoclinicOrthorhombicMonoclinic
Space Group P2₁/cP2₁2₁2₁P2₁/cP2₁/cP2₁2₁2₁P2₁/c
a (Å) 8.5283(3)8.1634(2)12.3330(4)10.8715(3)8.2435(2)12.2346(4)
b (Å) 12.1158(4)12.2157(3)8.0818(2)8.4485(2)12.2144(3)7.9715(2)
c (Å) 11.2335(4)12.2464(3)13.7225(4)12.1388(3)13.0645(3)13.9213(4)
β (°) ** 105.151(3)90107.828(3)98.244(2)90108.682(3)
V (ų) **1119.82(7)1219.78(5)1301.76(7)1102.73(5)1313.43(5)1286.72(7)
Z 444444
Data adapted from Gavriliu et al., Crystals (2020).[4][7]

Mandatory Visualizations

Diagrams are crucial for visualizing complex workflows and molecular interactions.

experimental_workflow Crystal Structure Analysis Workflow cluster_synthesis Chemical Synthesis cluster_crystal Crystal Growth cluster_xrd Data Collection cluster_analysis Structure Determination Start Starting Materials (e.g., Phenylpyrazole) React Iodination Reaction (e.g., NIS, I₂) Start->React Purify Purification (Chromatography) React->Purify Grow Single Crystal Growth (Slow Evaporation) Purify->Grow XRD Single-Crystal X-ray Diffraction (SC-XRD) Grow->XRD Solve Structure Solution (e.g., Direct Methods) XRD->Solve Refine Structure Refinement (Least-Squares) Solve->Refine Analyze Data Analysis (Bonds, Angles, Interactions) Refine->Analyze

Caption: Workflow for crystal structure determination of iodinated phenylpyrazoles.

A primary reason for studying iodinated compounds is their ability to form halogen bonds, a non-covalent interaction where the iodine atom acts as a Lewis acid. This interaction is highly directional and can be crucial for molecular recognition and crystal packing.[8]

Caption: Diagram of a C-I···Y halogen bond interaction.

Analysis of Structural Features

The crystallographic data reveals detailed insights into molecular conformation and intermolecular interactions, which collectively dictate the supramolecular architecture.

In the solid state, 5-iodo-1-arylpyrazoles typically exhibit similar molecular structures, with variations arising from the substituents on the phenyl ring.[7] The planarity of the pyrazole ring and the dihedral angle between the pyrazole and the phenyl ring are key conformational parameters that can influence biological activity.

The packing of iodinated phenylpyrazole molecules in a crystal lattice is governed by a variety of non-covalent interactions. Halogen bonding is a particularly significant force in these structures.[8][9]

  • Halogen Bonding: The iodine atom, due to the "σ-hole," can act as an electrophilic species and interact with Lewis bases like nitrogen or oxygen atoms from adjacent molecules.[4] These interactions, denoted as C-I···N or C-I···O, are highly directional and can be a dominant force in directing the crystal packing, often leading to linear supramolecular chains.[4][9][10] Distances for these bonds are typically shorter than the sum of the van der Waals radii, for example, I···O distances of ~3.05 Å and I···N distances of ~3.28 Å have been observed.[4][10]

  • C-I···π Interactions: In some cases, the iodine atom can interact with the π-system of a phenyl ring on a neighboring molecule, with observed I···Cg (centroid) distances around 3.58 Å.[4]

  • Hydrogen Bonding: When suitable donor and acceptor atoms are present, classical hydrogen bonds (e.g., N-H···N) can play a significant role, leading to the formation of catemers (chains) or discrete motifs like trimers.[8][11]

  • Other Interactions: Additional forces such as C-H···π and π-π stacking interactions also contribute to the overall stability of the crystal structure.

The comprehensive analysis of these structural features provides invaluable information for drug development professionals, enabling the design of new phenylpyrazole derivatives with optimized binding affinities, improved selectivity, and desirable solid-state properties.

References

Potential Therapeutic Targets of 1-(4-Iodophenyl)-1H-pyrazole Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential therapeutic targets for analogs of the 1-(4-Iodophenyl)-1H-pyrazole scaffold. While direct research on this specific scaffold is limited in publicly available literature, extensive studies on structurally related pyrazole and pyrazoline derivatives have revealed significant activity across several key therapeutic areas. This document synthesizes this information to highlight high-potential targets for future drug discovery and development efforts based on this core structure. The primary areas of interest identified include oncology and the inhibition of key enzymes such as monoamine oxidases and cyclooxygenases.

Anticancer Activity: Targeting Key Proteins in Carcinogenesis

Pyrazole derivatives have been extensively investigated for their anticancer properties. Analogs have shown potent activity against a variety of cancer cell lines, operating through mechanisms that include the inhibition of receptor tyrosine kinases (RTKs), disruption of microtubule dynamics, and modulation of the cell cycle.

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

EGFR and VEGFR-2 are critical receptor tyrosine kinases that regulate signaling pathways involved in cell proliferation, survival, and angiogenesis—a process vital for tumor growth and metastasis. Inhibition of these receptors is a clinically validated strategy in oncology. Several pyrazole-based compounds have demonstrated potent dual inhibitory activity against both EGFR and VEGFR-2.

Quantitative Data for Pyrazole Analogs against EGFR and VEGFR-2

Compound ClassTarget(s)IC₅₀Cell Line / Assay ConditionsReference
5-alkylated selanyl-1H-pyrazoleEGFR/VEGFR-213.85 µM - 15.98 µMHepG2 cell line[1]
Pyrazol-4-yl-1,2,4-triazoleEGFR0.043 µM - 0.56 µMEnzyme-based assay[2]
3-phenyl-4-(phenylhydrazono)-1H-pyrazol-5(4H)-oneVEGFR-28.93 nMEnzyme-based assay[3]
Thiazolyl-pyrazolineEGFR0.07 µMMCF-7 cell line
Pyrazolo[3,4-d]pyrimidineEGFR (wild type)8.21 µM - 19.56 µMA549, HCT-116 cell lines[4]

Signaling Pathway

The inhibition of EGFR and VEGFR-2 disrupts downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation and survival.

EGFR_VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->RAS VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Analog (Hypothetical) Inhibitor->EGFR Inhibitor->VEGFR2

Fig 1. Inhibition of EGFR/VEGFR-2 Signaling Pathways.
Tubulin Polymerization Inhibition

Tubulin is the protein subunit of microtubules, which are essential for cell division (mitosis). Compounds that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis, making them effective anticancer agents. Several pyrazole and pyrazoline derivatives have been identified as potent inhibitors of tubulin polymerization.

Quantitative Data for Pyrazole Analogs against Tubulin

Compound ClassIC₅₀ (Tubulin Polymerization)IC₅₀ (Cell Line)Cell LineReference
Indole-Pyrazole Hybrid19 µM0.6 µM - 2.9 µMHuh7, MCF-7, HCT116[5]
1H-benzofuro[3,2-c]pyrazole7.30 µM0.021 µMK562[1]
Pyrazoline derivativesComparable to ColchicineN/AN/A[6]

Enzyme Inhibition

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibitors of MAO are used in the treatment of depression (MAO-A inhibitors) and neurodegenerative disorders such as Parkinson's disease (MAO-B inhibitors). Pyrazoline derivatives have shown potent and selective inhibitory activity against both MAO isoforms.

Quantitative Data for Pyrazoline Analogs against MAO

Compound ClassTargetKᵢ / IC₅₀SelectivityReference
2-methoxy-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenolMAO-AKᵢ = 0.06 µMSelective for MAO-A[7]
Halogenated PyrazolinesMAO-BIC₅₀ = 0.063 µMSelective for MAO-B (SI > 133)
1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoleMAOKᵢ ≈ 10⁻⁸ MPotent inhibitor[8]
Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX-1 and COX-2) enzymes are responsible for the formation of prostanoids, including prostaglandins, which are mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting COX enzymes. Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs. Pyrazole derivatives, most notably Celecoxib, are a well-established class of COX-2 inhibitors.

Quantitative Data for Pyrazole Analogs against COX

Compound ClassTargetIC₅₀SelectivityReference
Pyrazole-based derivativesCOX-20.043 µM - 0.56 µMSelective for COX-2[8]
1,5-diaryl pyrazoleCOX-22.52 µMN/A[9]
4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamideCOX-2Less potent than CelecoxibSelective for COX-2[10]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays relevant to the identified therapeutic targets.

MTT Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cell lines.

Workflow Diagram

MTT_Workflow start Start step1 Seed cells in a 96-well plate (e.g., 5x10³ cells/well) start->step1 end End step2 Incubate for 24 hours (37°C, 5% CO₂) step1->step2 step3 Treat cells with serial dilutions of pyrazole analogs step2->step3 step4 Incubate for 48-72 hours step3->step4 step5 Add MTT reagent (0.5 mg/mL) to each well step4->step5 step6 Incubate for 4 hours to allow formazan formation step5->step6 step7 Solubilize formazan crystals with DMSO step6->step7 step8 Measure absorbance at 570 nm using a plate reader step7->step8 step9 Calculate % cell viability and determine IC₅₀ step8->step9 step9->end

Fig 2. Workflow for a standard MTT cell viability assay.

Protocol

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.

Protocol

  • Reagent Preparation: Reconstitute lyophilized porcine tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice. Prepare a reaction mix containing tubulin (2 mg/mL), GTP (1 mM), and a fluorescent reporter.[13]

  • Compound Addition: Add the test compounds (dissolved in an appropriate solvent like DMSO) to the wells of a pre-warmed 96-well plate. Include positive controls (e.g., Nocodazole as an inhibitor, Paclitaxel as an enhancer) and a vehicle control.

  • Initiation of Polymerization: Initiate the reaction by adding the ice-cold tubulin reaction mix to each well.

  • Fluorescence Monitoring: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Monitor the increase in fluorescence (e.g., excitation at 360 nm, emission at 450 nm) every minute for 60-90 minutes.[13]

  • Data Analysis: Plot fluorescence intensity versus time. The rate and extent of polymerization are determined from the slope and plateau of the resulting sigmoidal curve. Calculate the IC₅₀ value for inhibition of polymerization.

EGFR/VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the kinase activity of EGFR or VEGFR-2, which involves the transfer of a phosphate group from ATP to a substrate.

Protocol

  • Master Mix Preparation: Prepare a master mix containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1).[14]

  • Compound and Enzyme Addition: In a 96-well plate, add the test compound dilutions. Add the recombinant EGFR or VEGFR-2 enzyme to all wells except the blank control.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding the master mix to all wells. Incubate the plate at 30°C for 45-60 minutes.[14][15]

  • Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using a luminescence-based kit such as ADP-Glo™. This involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal with a luciferase/luciferin reaction.[15]

  • Data Analysis: Measure luminescence with a microplate reader. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

MAO-A and MAO-B Inhibition Assay

This assay determines the inhibitory potency of compounds against the two isoforms of monoamine oxidase.

Protocol

  • Enzyme and Substrate Preparation: Use recombinant human MAO-A and MAO-B enzymes. A common substrate for both isoforms is kynuramine.[2]

  • Assay Procedure: In separate assays for MAO-A and MAO-B, incubate the respective enzyme with various concentrations of the test compound.

  • Reaction Initiation: Initiate the reaction by adding the substrate (kynuramine). The enzymatic reaction produces 4-hydroxyquinoline, which can be measured spectrophotometrically.[16]

  • Measurement: Monitor the increase in absorbance at 316 nm for the formation of 4-hydroxyquinoline.[16]

  • Data Analysis: To determine selectivity, specific inhibitors are used as controls (Clorgyline for MAO-A, Selegiline or Pargyline for MAO-B).[2][9] Calculate the IC₅₀ values for both isoforms and determine the selectivity index (SI = IC₅₀(MAO-A) / IC₅₀(MAO-B)).

COX-2 Inhibition Assay

This assay measures the selective inhibition of the COX-2 enzyme over COX-1.

Protocol

  • Enzyme Preparation: Use purified human recombinant COX-2 enzyme.

  • Incubation: Pre-incubate the COX-2 enzyme with the test compounds for a short period (e.g., 10 minutes) at 37°C in a reaction buffer containing heme and a cofactor like L-epinephrine.[17]

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.

  • Product Detection: The COX-2 enzyme converts arachidonic acid to Prostaglandin G2 (PGG2), which is then reduced to Prostaglandin F2α (PGF2α). The amount of PGF2α produced is quantified using an ELISA (Enzyme-Linked Immunosorbent Assay).[18]

  • Data Analysis: A standard curve is used to determine the concentration of PGF2α. The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined. A parallel assay using COX-1 is run to determine selectivity.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the extensive research conducted on structurally similar pyrazole and pyrazoline analogs, the most promising therapeutic targets appear to be in the fields of oncology (through inhibition of EGFR, VEGFR-2, and tubulin polymerization) and enzyme inhibition (targeting MAO-A, MAO-B, and COX-2). The iodophenyl moiety offers a strategic site for further chemical modification (e.g., through Sonogashira or Suzuki coupling) to explore structure-activity relationships and optimize potency and selectivity for these targets. The experimental protocols detailed in this guide provide a robust framework for the in vitro evaluation of new analogs based on this promising core structure.

References

An In-Depth Technical Guide to the Solubility and Stability of 1-(4-Iodophenyl)-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for evaluating the solubility and stability of 1-(4-Iodophenyl)-1H-pyrazole, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on established protocols and predictive insights based on related chemical structures. It details experimental designs for solubility assessment in various pharmaceutically relevant solvents and outlines a thorough stability testing program, including forced degradation studies as per regulatory guidelines. All quantitative data is presented in structured tables, and experimental workflows are visualized using diagrams to facilitate understanding and implementation in a research and development setting.

Introduction

This compound is a substituted pyrazole with potential applications in medicinal chemistry, owing to the prevalence of the pyrazole scaffold in numerous biologically active compounds.[1][2] The presence of an iodophenyl group can significantly influence its physicochemical properties, including solubility and stability, which are critical parameters for drug development.[3] Understanding these characteristics is paramount for formulation design, pharmacokinetic profiling, and ensuring the quality and shelf-life of any potential drug product. This guide presents a framework for the systematic investigation of these properties.

Physicochemical Properties

Based on available data, the basic physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular FormulaC₉H₇IN₂[4]
Molecular Weight270.07 g/mol [4]
IUPAC Name1-(4-iodophenyl)pyrazole[4]
CAS Number368869-86-7[4]

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following sections outline the protocols for determining the solubility of this compound.

Predicted Solubility Profile

Based on the general characteristics of pyrazole and iodinated aromatic compounds, a qualitative solubility profile can be predicted. Pyrazole itself has limited solubility in water but is more soluble in organic solvents. The bulky, non-polar iodophenyl group is expected to further decrease aqueous solubility and enhance solubility in organic solvents.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

  • Preparation of Solutions: Prepare a series of solutions with varying pH (e.g., 1.2, 4.5, 6.8, 7.4) and in different solvents (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO)).

  • Addition of Compound: Add an excess amount of this compound to each solution in a sealed flask.

  • Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw an aliquot from each flask and separate the undissolved solid by centrifugation and/or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation: Hypothetical Solubility Data

The following table illustrates how the experimental solubility data for this compound could be presented.

Solvent/MediumTemperature (°C)Solubility (mg/mL)
Water25< 0.1
pH 1.2 Buffer37< 0.1
pH 7.4 Buffer37< 0.1
Ethanol2510 - 20
Methanol255 - 15
Acetonitrile252 - 8
DMSO25> 50

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh this compound add_excess Add Excess Compound to Solvents prep_compound->add_excess prep_solvents Prepare Solvents and Buffers prep_solvents->add_excess shake Agitate at Constant Temperature (24-48h) add_excess->shake separate Centrifuge and Filter Samples shake->separate quantify Quantify Concentration by HPLC separate->quantify report Report Solubility (mg/mL) quantify->report

Workflow for Shake-Flask Solubility Determination.

Stability Studies

Stability testing is essential to determine the shelf-life of a drug substance and to identify potential degradation products.

Predicted Stability Profile

Aryl iodides can be susceptible to de-iodination, a process that can be initiated by light or heat.[5] Therefore, this compound is likely to be light-sensitive. The pyrazole ring is generally stable, but extreme pH conditions could potentially lead to degradation. Aprotic, non-polar solvents are predicted to offer the best stability for solutions of the compound.[5]

Experimental Protocol: Forced Degradation Studies

Forced degradation (stress testing) is conducted to identify likely degradation products and to establish the intrinsic stability of the molecule.

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 80 °C for a specified time.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 80 °C for a specified time.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

  • Photostability: Expose the solid compound and its solution to UV and visible light according to ICH Q1B guidelines.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C).

Samples are taken at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Data Presentation: Hypothetical Forced Degradation Data
Stress ConditionDurationAssay of Parent Compound (%)Degradation Products Detected
0.1 M HCl (80 °C)24 h98.5Minor peak at RRT 0.8
0.1 M NaOH (80 °C)24 h95.2Peak at RRT 0.9 and 1.2
3% H₂O₂ (RT)24 h92.1Major peak at RRT 1.5
Photolytic (ICH Q1B)-85.7Multiple small peaks
Thermal (105 °C)48 h99.1No significant degradation

RRT: Relative Retention Time

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_samples Prepare Solutions of Compound acid Acid Hydrolysis prep_samples->acid base Base Hydrolysis prep_samples->base oxidation Oxidation (H₂O₂) prep_samples->oxidation photo Photostability prep_samples->photo thermal Thermal Stress prep_samples->thermal hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc characterize Characterize Degradants (LC-MS) hplc->characterize report Report Stability Profile hplc->report

Workflow for Forced Degradation Studies.

Conclusion

While specific experimental data on the solubility and stability of this compound are not widely published, this technical guide provides a robust framework for their determination. The presented protocols for solubility and stability testing are based on industry standards and regulatory guidelines. The predictive analysis, based on the chemical structure, suggests that the compound is likely to have low aqueous solubility and potential sensitivity to light. Researchers and drug development professionals are encouraged to use the methodologies outlined herein to generate precise and reliable data, which will be crucial for the further development of this compound as a potential therapeutic agent.

References

The Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and History of N-aryl Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal discovery and historical evolution of N-aryl pyrazole synthesis. From its 19th-century origins to modern catalytic methodologies, this document provides a comprehensive overview of the core synthetic strategies, detailed experimental protocols for key reactions, and a comparative analysis of various methods through structured data. The pyrazole scaffold, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science, featuring in numerous pharmaceuticals and agrochemicals. Understanding the historical context and the development of its synthesis is crucial for contemporary researchers in the field.

A Serendipitous Discovery: The Knorr Pyrazole Synthesis

The journey of N-aryl pyrazoles began in 1883 with the German chemist Ludwig Knorr.[1][2][3] While attempting to synthesize a quinoline derivative, Knorr serendipitously discovered the first pyrazole derivative, a pyrazolone, through the condensation of ethyl acetoacetate with phenylhydrazine.[4] This reaction, now famously known as the Knorr Pyrazole Synthesis , laid the foundation for pyrazole chemistry.[2] The fundamental transformation involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[2][5] The versatility of this reaction allows for the synthesis of a wide array of substituted pyrazoles by varying both the dicarbonyl and the hydrazine starting materials.

The mechanism of the Knorr synthesis begins with the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[2][5] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. The final step is a dehydration reaction that leads to the formation of the stable aromatic pyrazole ring.[2][5] A critical aspect of the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity, which can be influenced by steric and electronic factors of the reactants, as well as the reaction pH.[6][7]

Evolution of a Core Synthesis: Modern Methodologies

While the Knorr synthesis remains a fundamental method, the 20th and 21st centuries have witnessed significant advancements in the synthesis of N-aryl pyrazoles, driven by the need for greater efficiency, milder reaction conditions, and broader functional group tolerance. These modern approaches can be broadly categorized as follows:

  • Catalytic N-Arylation: The advent of transition metal-catalyzed cross-coupling reactions has revolutionized N-aryl pyrazole synthesis. Palladium- and copper-based catalytic systems are now widely employed for the direct N-arylation of pyrazole with aryl halides or triflates.[8][9][10][11][12][13] These methods often offer excellent yields and are compatible with a wide range of functional groups.

  • One-Pot Syntheses: To improve process efficiency and reduce waste, several one-pot procedures have been developed. These methods often combine the formation of the hydrazine or the dicarbonyl component in situ with the subsequent cyclization reaction, avoiding the isolation of intermediates.[1][14][15][16]

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the synthesis of N-aryl pyrazoles, often leading to higher yields and shorter reaction times compared to conventional heating methods.

  • Synthesis of Polysubstituted Pyrazoles: Modern synthetic strategies have also focused on achieving specific substitution patterns with high regioselectivity, leading to the development of methods for the synthesis of 1,3,5-trisubstituted and fully substituted (tetrasubstituted) N-aryl pyrazoles.[17][18][19][20][21][22][23]

Quantitative Data Summary

The following table summarizes quantitative data for various N-aryl pyrazole synthesis methods, allowing for a comparative analysis of their efficiency.

Synthesis MethodReactantsCatalyst/ConditionsReaction TimeTemperatureYield (%)Reference
Knorr Pyrazole Synthesis Ethyl acetoacetate, PhenylhydrazineAcetic acid1 hourRefluxNot specified[5]
Knorr Pyrazole Synthesis Ethyl benzoylacetate, Hydrazine hydrateAcetic acid, 1-propanol1 hour100 °CNot specified[24]
Palladium-Catalyzed N-Arylation Aryl triflates, Pyrazole derivativesPd₂(dba)₃, tBuBrettPhos, Cs₂CO₃12-24 hours100 °Cup to 99%[8][25]
Copper-Catalyzed N-Arylation Arylboronic acids, N-acylpyrazolesCu(OAc)₂12 hours80 °Cup to 95%[26]
One-Pot Synthesis from Aryl Halides Aryl halides, di-tert-butylazodicarboxylate, 1,3-dicarbonylsn-BuLi, HCl< 1 hour-78 °C to reflux45-91%[1][15][16]
Synthesis of 1,3,5-Trisubstituted Pyrazoles N-alkylated tosylhydrazones, Terminal alkynest-BuOK, 18-crown-61-12 hours80 °C60-95%[18][20]
Synthesis of Tetrasubstituted Pyrazoles 1,3-Dipyridinyl-1,3-propanediones, ArylhydrazinesAcetic acid2 hours80 °C60-85%[23]

Key Experimental Protocols

This section provides detailed methodologies for seminal and representative N-aryl pyrazole syntheses.

Knorr's Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (1883)

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

Procedure:

  • In a round-bottom flask, carefully combine equimolar amounts of ethyl acetoacetate and phenylhydrazine. The reaction is exothermic.[5]

  • Heat the mixture under reflux for 1 hour.[5]

  • Cool the resulting thick syrup in an ice bath.[5]

  • Add a small amount of diethyl ether and stir vigorously to induce crystallization of the crude product.[5]

  • Collect the solid by filtration and recrystallize from ethanol to obtain the pure 1-phenyl-3-methyl-5-pyrazolone.

Palladium-Catalyzed N-Arylation of Pyrazole with an Aryl Triflates

Materials:

  • Aryl triflate (1.0 equiv)

  • Pyrazole (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • tBuBrettPhos (0.04 equiv)

  • Cs₂CO₃ (2.0 equiv)

  • Toluene (solvent)

Procedure:

  • To an oven-dried reaction vessel, add the aryl triflate, pyrazole, Pd₂(dba)₃, tBuBrettPhos, and Cs₂CO₃.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture at 100 °C with stirring for 12-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite and wash with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl pyrazole.

One-Pot Synthesis of an N-Aryl Pyrazole from an Aryl Halide

Materials:

  • Aryl halide (e.g., 4-fluoroiodobenzene) (1.0 equiv)

  • n-Butyllithium (1.05 equiv)

  • Di-tert-butylazodicarboxylate (DBAD) (1.1 equiv)

  • 1,3-Dicarbonyl compound (e.g., 2,4-pentanedione) (1.2 equiv)

  • 4 N HCl in dioxane

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve the aryl halide in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C and add n-butyllithium dropwise. Stir for 30 minutes.

  • Add a solution of DBAD in THF dropwise at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Add the 1,3-dicarbonyl compound to the reaction mixture.

  • Add 4 N HCl in dioxane and heat the mixture to reflux for 1-2 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[15][16]

Visualizing the Synthesis

The following diagrams, generated using the DOT language, illustrate the core concepts of N-aryl pyrazole synthesis.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound condensation Condensation dicarbonyl->condensation hydrazine Arylhydrazine hydrazine->condensation hydrazone Hydrazone Intermediate condensation->hydrazone + H₂O cyclization Intramolecular Cyclization hydrazone->cyclization cyclic_intermediate Cyclic Intermediate cyclization->cyclic_intermediate dehydration Dehydration (-H₂O) cyclic_intermediate->dehydration pyrazole N-Aryl Pyrazole dehydration->pyrazole

Figure 1: The reaction pathway of the Knorr Pyrazole Synthesis.

Catalytic_N_Arylation cluster_reactants Reactants cluster_conditions Catalytic Cycle cluster_product Product pyrazole_nu Pyrazole activation Oxidative Addition pyrazole_nu->activation aryl_halide Aryl Halide / Triflates aryl_halide->activation catalyst Pd or Cu Catalyst + Ligand, Base coupling Reductive Elimination catalyst->coupling activation->catalyst coupling->catalyst Catalyst Regeneration n_aryl_pyrazole N-Aryl Pyrazole coupling->n_aryl_pyrazole

Figure 2: A generalized workflow for catalytic N-arylation of pyrazoles.

Experimental_Workflow start Start reactants Combine Reactants & Catalyst start->reactants reaction Heat Reaction Mixture (Conventional or Microwave) reactants->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Figure 3: A typical experimental workflow for N-aryl pyrazole synthesis.

Conclusion

The synthesis of N-aryl pyrazoles has evolved significantly from its serendipitous discovery by Ludwig Knorr. The foundational Knorr synthesis provided the chemical community with a robust method to access this important heterocyclic scaffold. Over the past century, continuous innovation has led to the development of highly efficient and versatile catalytic and one-pot methodologies. These advancements have been instrumental in the discovery and development of numerous important molecules, including the anti-inflammatory drug Celecoxib and the insecticide Fipronil. For researchers and professionals in drug development and materials science, a thorough understanding of the historical and modern synthetic routes to N-aryl pyrazoles is indispensable for the design and creation of novel and impactful compounds. The methods detailed in this guide provide a solid foundation for further exploration and innovation in this exciting field of heterocyclic chemistry.

References

The Versatile Scaffold: A Technical Guide to 1-(4-Iodophenyl)-1H-Pyrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(4-iodophenyl)-1H-pyrazole core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the development of a wide array of therapeutic agents. Its synthetic tractability, coupled with the ability of its derivatives to modulate diverse biological targets, has established it as a significant area of interest in drug discovery. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of compounds derived from this promising scaffold, with a focus on quantitative data, detailed experimental protocols, and visualization of relevant signaling pathways.

Synthesis of the this compound Scaffold and Its Derivatives

The this compound scaffold is typically synthesized through the condensation of a 1,3-dicarbonyl compound with (4-iodophenyl)hydrazine. A general procedure is as follows:

Experimental Protocol: Synthesis of this compound

  • Materials: (4-iodophenyl)hydrazine hydrochloride, 1,3-dimethoxypropane (or a suitable 1,3-dicarbonyl equivalent), ethanol, hydrochloric acid.

  • Procedure:

    • A mixture of (4-iodophenyl)hydrazine hydrochloride (1 equivalent) and 1,3-dimethoxypropane (1.2 equivalents) in ethanol is prepared.

    • A catalytic amount of concentrated hydrochloric acid is added.

    • The reaction mixture is refluxed for 4-6 hours, with progress monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by column chromatography on silica gel to yield this compound.

The iodine atom at the 4-position of the phenyl ring is a key functional handle for further diversification, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions.[1][2]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • Materials: this compound (1 equivalent), arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), sodium carbonate (2 equivalents), 1,4-dioxane/water (4:1 mixture).

  • Procedure:

    • To a reaction vessel, this compound, the arylboronic acid, Pd(PPh₃)₄, and sodium carbonate are added.

    • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

    • Degassed 1,4-dioxane and water are added.

    • The mixture is heated to 90-100°C for 8-12 hours.

    • After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

    • The organic layer is dried, concentrated, and the product is purified by column chromatography.[3]

Experimental Protocol: Sonogashira Cross-Coupling

  • Materials: this compound (1 equivalent), terminal alkyne (1.2 equivalents), PdCl₂(PPh₃)₂ (0.02 equivalents), CuI (0.04 equivalents), triethylamine (TEA) or diisopropylethylamine (DIPEA) (3 equivalents), THF or DMF.

  • Procedure:

    • In a dry Schlenk flask under an inert atmosphere, this compound, PdCl₂(PPh₃)₂, and CuI are combined.

    • Anhydrous solvent and the amine base are added, and the mixture is stirred for 10 minutes at room temperature.

    • The terminal alkyne is added dropwise.

    • The reaction is heated to 50-80°C until completion as monitored by TLC.

    • After cooling, the mixture is filtered, and the solvent is removed under vacuum. The residue is then purified by column chromatography.[4]

Biological Activities and Therapeutic Targets

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, targeting key players in various disease pathologies.

Anti-inflammatory Activity

A significant area of investigation for this scaffold is in the development of anti-inflammatory agents. The carrageenan-induced paw edema model is a standard in vivo assay to assess acute anti-inflammatory effects.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animals: Male Wistar rats (150-200 g).

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test compound, vehicle control, and a positive control (e.g., Indomethacin, 10 mg/kg) are administered orally 1 hour before carrageenan injection.

    • Acute inflammation is induced by a subplantar injection of 0.1 mL of 1% carrageenan solution in saline into the right hind paw.

    • Paw volume is measured at 0, 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection using a plethysmometer.

    • The percentage inhibition of edema is calculated for each group relative to the vehicle control group.[5][6]

Anticancer Activity

Numerous this compound derivatives have been synthesized and evaluated for their anticancer potential against various cancer cell lines. Their mechanisms often involve the inhibition of protein kinases crucial for cancer cell proliferation and survival.

Quantitative Data: Anticancer Activity of this compound Derivatives

Compound IDModificationCell LineIC₅₀ (µM)Reference
1 3,5-diaryl substitutedHCT-116 (Colon)7.74 - 82.49Not specified
2 3,5-diaryl substitutedMCF-7 (Breast)4.98 - 92.62Not specified
3 Pyrazole benzamideHCT-116 / MCF-7SignificantNot specified
4 Pyrazole dihydro triazinoneHCT-116 / MCF-7SignificantNot specified
5a VEGFR2/CDK-2 inhibitorHepG2 (Liver)0.267 (VEGFR2), 0.311 (CDK-2)[7]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

  • Materials: Recombinant kinase, kinase-specific substrate, ATP, kinase assay buffer, test compounds in DMSO, ADP-Glo™ Kinase Assay kit, 384-well plates.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • Add the diluted compounds, positive control inhibitor, and DMSO (negative control) to the wells of a 384-well plate.

    • Add the kinase enzyme solution and incubate to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.

    • Incubate for a defined period at a controlled temperature.

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Reagent as per the manufacturer's instructions.

    • Measure luminescence, which is inversely proportional to kinase inhibition.

    • Calculate the percent inhibition and determine the IC₅₀ value.[8][9]

Antimicrobial Activity

The scaffold has also been explored for the development of novel antimicrobial agents. The minimum inhibitory concentration (MIC) is a key parameter to quantify antibacterial potency.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Materials: Test compounds, bacterial strains (e.g., S. aureus, E. coli), Mueller-Hinton broth, 96-well microtiter plates.

  • Procedure:

    • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the compounds in Mueller-Hinton broth in the microtiter plates.

    • Prepare a standardized bacterial inoculum (0.5 McFarland standard).

    • Add the bacterial suspension to each well. Include positive (broth with bacteria and a standard antibiotic) and negative (broth with bacteria and no compound) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[1][10]

Signaling Pathways

The biological effects of this compound derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical regulator of immune and inflammatory responses.[11][12][13][14] Several pyrazole-based compounds have been developed as inhibitors of JAK kinases.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Inhibitor This compound Derivative (Inhibitor) Inhibitor->JAK

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole derivative.

p53 Signaling Pathway

The p53 tumor suppressor protein plays a central role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[15][16][17] Some anticancer pyrazole derivatives have been shown to modulate the p53 pathway.

p53_Pathway Stress Cellular Stress (e.g., DNA Damage) p53 p53 Stress->p53 Activation MDM2 MDM2 p53->MDM2 Inhibition CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair MDM2->p53 Degradation Activator This compound Derivative (Activator) Activator->p53

Caption: Activation of the p53 signaling pathway by a pyrazole derivative.

GPR109A Signaling Pathway

G protein-coupled receptor 109A (GPR109A) is a receptor for niacin and the short-chain fatty acid butyrate, and its activation has anti-inflammatory effects.[18][19][20][21] Certain pyrazole derivatives have been identified as GPR109A agonists.

GPR109A_Pathway Ligand This compound Derivative (Agonist) GPR109A GPR109A Ligand->GPR109A Binding G_protein Gi/o GPR109A->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Anti_inflammatory Anti-inflammatory Effects cAMP->Anti_inflammatory

Caption: GPR109A signaling initiated by a pyrazole derivative agonist.

Conclusion

The this compound scaffold represents a highly valuable starting point for the design and synthesis of novel therapeutic agents. Its amenability to chemical modification, particularly at the 4-iodophenyl position, allows for the generation of diverse compound libraries with a wide range of biological activities. The information presented in this guide, including quantitative data, detailed experimental protocols, and pathway visualizations, is intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the continued exploration and development of this promising chemical scaffold.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction with 1-(4-Iodophenyl)-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 1-(4-Iodophenyl)-1H-pyrazole as a key building block. The synthesis of 1,4-disubstituted pyrazole-phenyl scaffolds is of significant interest in medicinal chemistry and materials science due to the prevalence of this motif in numerous biologically active compounds and functional materials.[1][2][3][4][5][6]

The Suzuki-Miyaura coupling is a versatile and robust method for the formation of carbon-carbon bonds.[7] The reaction typically involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex in the presence of a base.[7] this compound is an excellent substrate for these reactions due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to the palladium(0) catalyst.[7]

Applications in Drug Discovery and Materials Science

Aryl-pyrazole derivatives are integral to the development of a wide range of therapeutic agents and are found in many commercially available drugs.[2] These compounds have demonstrated a broad spectrum of biological activities, including but not limited to:

  • Kinase Inhibition: Many pyrazole derivatives are potent inhibitors of various kinases, playing a crucial role in oncology research and the development of targeted cancer therapies.

  • Antimicrobial Activity: The pyrazole scaffold is present in numerous compounds exhibiting antibacterial and antifungal properties.[5]

  • Agrochemicals: Aryl-pyrazoles are utilized in the development of herbicides and fungicides.[1]

  • Central Nervous System (CNS) Agents: Certain pyrazole derivatives have shown activity as modulators of CNS targets.

The ability to readily diversify the aryl group at the 4-position of the phenyl ring through the Suzuki-Miyaura coupling makes this compound a valuable starting material for generating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of iodo-pyrazole derivatives with various arylboronic acids under different reaction conditions. While specific data for this compound is extrapolated from closely related substrates, these examples provide a strong basis for reaction optimization.

Arylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)TimeYield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃ (2.5)DME/H₂O (2.5:1)90 (MW)5-12 min95[7]
4-Methylphenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃ (2.5)DME/H₂O (2.5:1)90 (MW)5-12 min92[7]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃ (2.5)DME/H₂O (2.5:1)90 (MW)5-12 min90[7]
4-Chlorophenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃ (2.5)DME/H₂O (2.5:1)90 (MW)5-12 min88[7]
Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)906 hNot Specified[7][8]
Arylboronic acidsPd(OAc)₂ / SPhosKFToluene/H₂O80Not SpecifiedGood to Excellent[7]

Experimental Protocols

Two detailed protocols are provided below: a microwave-assisted method for rapid synthesis and a conventional heating method for broader accessibility.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes a rapid and efficient synthesis of 1-(4-(Aryl)phenyl)-1H-pyrazoles using microwave irradiation.[1][7]

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Cesium carbonate (Cs₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Deionized water

  • Microwave vial (5 mL)

  • Magnetic stir bar

Procedure:

  • To a 5 mL microwave vial equipped with a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv.) and the corresponding arylboronic acid (0.6 mmol, 1.2 equiv.).

  • Add DME (3 mL) and deionized water (1.2 mL) to the vial.

  • Purge the vial with nitrogen or argon for 5 minutes.

  • To the mixture, add Pd(PPh₃)₄ (0.01 mmol, 2 mol%) and Cs₂CO₃ (1.25 mmol, 2.5 equiv.).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 90°C for 5-15 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Quench the reaction with water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(4-(Aryl)phenyl)-1H-pyrazole.

Protocol 2: Conventional Heating Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling using conventional heating.[7][8]

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Schlenk tube or round-bottom flask

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (0.5 mmol, 1.0 equiv.) and the arylboronic acid (0.6 mmol, 1.2 equiv.).

  • Add Pd(PPh₃)₄ (0.025 mmol, 5 mol%) and Na₂CO₃ (1.25 mmol, 2.5 equiv.).

  • Evacuate and backfill the flask with an inert atmosphere (repeat three times).

  • Add 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.

  • Heat the reaction mixture to 90°C and stir for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 1-(4-(Aryl)phenyl)-1H-pyrazole.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_intermediate R-Pd(II)-X L_n oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R'-B(OR)₂ pd_r_r R-Pd(II)-R' L_n transmetalation->pd_r_r reductive_elimination Reductive Elimination pd_r_r->reductive_elimination reductive_elimination->pd0 R-R' product 1-(4-(Aryl)phenyl)-1H-pyrazole (R-R') aryl_iodide This compound (R-X) boronic_acid Arylboronic Acid (R'-B(OR)₂)

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine this compound, Arylboronic Acid, Catalyst, and Base in a Reaction Vessel start->reagents solvent Add Solvent (e.g., DME/H₂O or Dioxane/H₂O) reagents->solvent degas Degas the Reaction Mixture (Purge with N₂ or Ar) solvent->degas reaction Heat the Reaction (Microwave or Conventional Heating) degas->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction with Organic Solvent monitoring->workup Reaction Complete drying Dry Organic Layer and Concentrate in vacuo workup->drying purification Purify by Column Chromatography drying->purification characterization Characterize the Final Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for the Suzuki-Miyaura coupling of this compound.

References

Application Notes and Protocols: 1-(4-Iodophenyl)-1H-Pyrazole as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 1-(4-Iodophenyl)-1H-pyrazole as a key building block in the synthesis of potent and selective kinase inhibitors. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its ability to form crucial interactions within the ATP-binding site of various kinases.[1] The presence of an iodophenyl group at the N1 position offers a versatile handle for introducing molecular diversity through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.

This document focuses on the synthesis of 1,3,5-triaryl-1H-pyrazole derivatives as inhibitors of p38 MAP kinase, a key regulator of inflammatory responses.[1] Dysregulation of the p38 MAPK signaling pathway is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer.

Key Applications

  • Scaffold for Kinase Inhibitor Libraries: The this compound core is an ideal starting point for the generation of diverse kinase inhibitor libraries through parallel synthesis.

  • Structure-Activity Relationship (SAR) Studies: The iodo-substituent allows for the systematic introduction of various aryl and heteroaryl groups, facilitating detailed SAR exploration to improve inhibitor potency and selectivity.

  • Development of Targeted Therapeutics: This building block is particularly suited for the development of inhibitors targeting kinases implicated in inflammatory diseases and cancer, such as p38 MAP kinase.

Data Presentation

The following table summarizes the in vitro kinase inhibitory activity of representative pyrazole-based p38 MAP kinase inhibitors. While not directly synthesized from this compound in the cited literature, these examples demonstrate the potential of the 1,3,5-triaryl-1H-pyrazole scaffold for achieving high potency.

Compound IDStructure (Core: 1,3,5-triphenyl-1H-pyrazole)p38α IC50 (nM)Reference
BIRB 796 N-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-[4-(4-morpholinyl)phenyl]urea38
VX-745 5-(2,6-dichlorophenyl)-2-((2,4-difluorophenyl)thio)pyrimido[1,6-b]pyridazin-6(2H)-one16[2]
Compound P-6 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one110 (Aurora-A Kinase)[3]

Signaling Pathway

The p38 MAP kinase signaling pathway is a key cascade in the cellular response to stress and inflammatory cytokines. Its inhibition is a major therapeutic strategy for a variety of inflammatory diseases.

p38_signaling_pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Cytokines Cytokines (TNF-α, IL-1β) Receptors Receptors Cytokines->Receptors Stress Environmental Stress (UV, Osmotic Shock) Stress->Receptors MAPKKK MAPKKK (TAK1, ASK1) Receptors->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MAPKAPK2 (MK2) p38->MK2 Transcription_Factors Transcription Factors (ATF2, CREB) p38->Transcription_Factors Gene_Expression Gene Expression MK2->Gene_Expression Transcription_Factors->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Inhibitor 1,3,5-Triaryl-1H-pyrazole Inhibitor Inhibitor->p38

Caption: p38 MAPK Signaling Pathway and Point of Inhibition.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Diaryl-1H-pyrazole Derivatives via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a 1,3,5-triaryl-1H-pyrazole derivative, a potential p38 MAP kinase inhibitor, starting from this compound.

Workflow Diagram:

synthesis_workflow Start This compound Chalcone Chalcone Synthesis Start->Chalcone (if starting from chalcone synthesis) Pyrazoline Pyrazoline Formation Chalcone->Pyrazoline + Phenylhydrazine Pyrazole Oxidative Aromatization to Pyrazole Pyrazoline->Pyrazole Acetic Acid Purification Purification (Column Chromatography) Pyrazole->Purification Characterization Characterization (NMR, MS) Purification->Characterization Kinase_Assay p38 Kinase Assay Characterization->Kinase_Assay Data_Analysis IC50 Determination Kinase_Assay->Data_Analysis

Caption: General workflow for synthesis and evaluation.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)2)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Chalcone (e.g., 1,3-diphenylprop-2-en-1-one)

  • Phenylhydrazine

  • Glacial acetic acid

  • Ethanol

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

Step 1: Suzuki-Miyaura Coupling (Illustrative for modifying the 4-iodophenyl group)

  • To a flame-dried Schlenk tube, add this compound (1.0 eq.), arylboronic acid (1.2 eq.), Pd(OAc)2 (0.02 eq.), SPhos (0.04 eq.), and K2CO3 (2.0 eq.).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) via syringe.

  • Heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1,3,5-Triphenyl-1H-pyrazole (as a representative inhibitor core)

This can be achieved through the reaction of a chalcone with a hydrazine.

  • Pyrazoline Formation: To a solution of 1,3-diphenylprop-2-en-1-one (1.0 eq.) in ethanol, add phenylhydrazine (1.1 eq.). Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • Oxidative Aromatization: After cooling, add glacial acetic acid to the reaction mixture and reflux for an additional 8-12 hours.

  • Work-up: Pour the reaction mixture into ice-water. Collect the precipitate by filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from ethanol or purify by column chromatography on silica gel to afford the desired 1,3,5-triphenyl-1H-pyrazole.

Protocol 2: In Vitro p38α MAP Kinase Assay (Luminescence-Based)

This protocol is for determining the IC50 value of a test compound against p38α kinase using the ADP-Glo™ Kinase Assay.

Workflow Diagram:

kinase_assay_workflow Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Dispense_Inhibitor Dispense Inhibitor Dilutions into 384-well plate Prepare_Reagents->Dispense_Inhibitor Add_Kinase_Substrate Add Kinase/Substrate Mix Dispense_Inhibitor->Add_Kinase_Substrate Initiate_Reaction Initiate Reaction with ATP Add_Kinase_Substrate->Initiate_Reaction Incubate_1 Incubate at RT (60 min) Initiate_Reaction->Incubate_1 Stop_Reaction Stop Reaction with ADP-Glo™ Reagent Incubate_1->Stop_Reaction Incubate_2 Incubate at RT (40 min) Stop_Reaction->Incubate_2 Detect_Signal Add Kinase Detection Reagent Incubate_2->Detect_Signal Incubate_3 Incubate at RT (30 min) Detect_Signal->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence Analyze_Data Analyze Data and Determine IC50 Read_Luminescence->Analyze_Data

Caption: Workflow for a luminescence-based kinase assay.

Materials:

  • Recombinant human p38α kinase

  • p38 substrate peptide (e.g., ATF2)

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (1,3,5-triaryl-1H-pyrazole derivative) dissolved in DMSO

  • 384-well white plates

  • Luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range for IC50 determination.

  • Reaction Setup:

    • Add 1 µL of the diluted test compound or DMSO (for control wells) to the wells of a 384-well plate.

    • Prepare a master mix containing p38α kinase and the substrate peptide in kinase buffer. Add 2 µL of this master mix to each well.

  • Kinase Reaction:

    • Prepare an ATP solution in kinase buffer to a final concentration that is at or near the Km for p38α.

    • Initiate the reaction by adding 2 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value of the test compound.

Disclaimer: These protocols are intended for research use only by qualified personnel. Appropriate safety precautions should be taken when handling all chemical reagents. Researchers should adapt these protocols as necessary for their specific experimental conditions and requirements.

References

Synthesis of Bioactive Molecules Using 1-(4-Iodophenyl)-1H-Pyrazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing 1-(4-iodophenyl)-1H-pyrazole as a key intermediate. The pyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The presence of an iodophenyl group on the pyrazole ring offers a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the construction of diverse and complex molecular architectures with significant biological activities.[2][3]

Overview of Synthetic Utility

This compound is an excellent substrate for a range of cross-coupling reactions due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to palladium(0) catalysts.[4] This reactivity allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds, making it a valuable building block in drug discovery. The primary applications include the synthesis of kinase inhibitors, anti-inflammatory agents, and anticancer compounds.[1][5][6]

Below is a general workflow for the utilization of this compound in the synthesis of bioactive molecules.

G cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Bioactive Molecules A This compound B Suzuki-Miyaura Coupling A->B C Heck Reaction A->C D Sonogashira Coupling A->D E Buchwald-Hartwig Amination A->E F Kinase Inhibitors (e.g., JAK inhibitors) B->F G Anticancer Agents C->G D->F H Anti-inflammatory Agents E->H

Caption: General synthetic workflow for bioactive molecules from this compound.

Key Cross-Coupling Reactions and Protocols

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between this compound and various boronic acids or esters.[4] This reaction is widely used to synthesize biaryl and heteroaryl pyrazole derivatives, which are common motifs in kinase inhibitors.[1][7]

Table 1: Exemplary Suzuki-Miyaura Coupling Reactions and Yields

EntryBoronic Acid/EsterCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O90692[4]
24-Pyridylboronic acidPd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O100488[1]
34-Fluorophenylboronic acidPdCl₂(dppf)K₃PO₄Toluene/H₂O1101285N/A

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk tube or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., Na₂CO₃, 2.5 equiv.).

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 15 minutes.

  • Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[4]

Heck Reaction

The Heck-Mizoroki reaction facilitates the synthesis of substituted alkenes by coupling this compound with various alkenes in the presence of a palladium catalyst and a base.[8][9] This method is valuable for creating pyrazole derivatives with alkenyl side chains.

Table 2: Exemplary Heck Reactions and Yields

EntryAlkeneCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1n-Butyl acrylatePd(OAc)₂ / P(OEt)₃Et₃NDMF1002495[8]
2StyrenePd(OAc)₂K₂CO₃DMF1201882[10]
3Methyl vinyl ketonePd(OAc)₂ / P(OEt)₃Et₃NDMF1002485 (E/Z mixture)[8]

Experimental Protocol: General Procedure for Heck Reaction

  • In a sealed tube, dissolve this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(OAc)₂, 0.01 equiv.) in the chosen solvent (e.g., DMF).

  • Add the ligand (e.g., P(OEt)₃, 0.04 equiv.), the alkene (1.5 equiv.), and the base (e.g., Et₃N, 2.0 equiv.).

  • Seal the tube and heat the mixture to the specified temperature (e.g., 100 °C) for the required duration.

  • After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent.

  • Wash the combined organic extracts, dry over a drying agent, and concentrate in vacuo.

  • Purify the residue by chromatography to obtain the desired product.[8]

Application in Kinase Inhibitor Synthesis: Targeting the JAK-STAT Pathway

A significant application of this compound derivatives is in the development of kinase inhibitors, particularly those targeting the Janus Kinase (JAK) family.[1] The JAK-STAT signaling pathway is crucial for regulating cellular processes like inflammation and immune response, and its dysregulation is implicated in various diseases, including autoimmune disorders and cancers.[6]

G cluster_pathway JAK-STAT Signaling Pathway cluster_inhibition Inhibition A Cytokine B Cytokine Receptor A->B Binds C JAK B->C Activates D STAT C->D Phosphorylates E Phosphorylated STAT (Dimer) D->E Dimerizes F Nucleus E->F Translocates to G Gene Transcription F->G Regulates H Pyrazole-based JAK Inhibitor H->C Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by pyrazole-based inhibitors.

Derivatives of this compound can be designed to bind to the ATP-binding site of JAKs, thereby inhibiting their kinase activity and blocking the downstream signaling cascade.

Table 3: In Vitro Kinase Inhibitory Activity of Exemplary Pyrazole Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (µM)Reference
3f JAK13.4PC-32.1[6]
JAK22.2HEL1.8[6]
JAK33.5K5622.5[6]
11b JAK112.1HEL0.35[6]
JAK28.9K5620.37[6]
JAK315.6MOLT4>10[6]
Ruxolitinib JAK13.3HEL0.42[6]
JAK22.8K5620.51[6]

Note: Compounds 3f and 11b are 4-amino-(1H)-pyrazole derivatives synthesized from pyrazole precursors, demonstrating the potential of this scaffold.[6]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of bioactive molecules. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecular architectures with significant therapeutic potential, particularly as kinase inhibitors. The protocols and data presented herein provide a solid foundation for researchers in medicinal chemistry and drug development to explore the vast chemical space accessible from this important intermediate.

References

Application Notes and Protocols for the Palladium-Catalyzed Functionalization of 1-(4-Iodophenyl)-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed functionalization of 1-(4-Iodophenyl)-1H-pyrazole. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the pyrazole scaffold in numerous biologically active compounds and functional materials.[1][2][3] The carbon-iodine bond at the 4-position of the phenyl ring offers a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse array of derivatives.

This document outlines detailed experimental procedures for key transformations including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and cyanation reactions. By providing structured data and clear methodologies, these notes aim to facilitate the efficient synthesis and exploration of novel 1-phenylpyrazole derivatives in a laboratory setting.

General Experimental Workflow

The following diagram illustrates a typical workflow for the palladium-catalyzed functionalization of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Weigh Reagents: This compound, Coupling Partner, Catalyst, Ligand, Base Solvent Add Anhydrous/Degassed Solvent Start->Solvent Atmosphere Purge with Inert Gas (Argon or Nitrogen) Solvent->Atmosphere Heating Heat to Desired Temperature (Conventional or Microwave) Atmosphere->Heating Reaction Start Monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) Heating->Monitoring Quenching Cool to RT and Quench (e.g., with Water or NH4Cl) Monitoring->Quenching Reaction Complete Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer (e.g., Na2SO4, MgSO4) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End Final Product Characterization->End

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting an organohalide with an organoboron compound.[4] For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents.

Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
EntryCoupling Partner (Boronic Acid)Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (2)-Cs₂CO₃DME/H₂O90 (MW)0.1-0.2>95[5]
24-Methylphenylboronic acidPd(OAc)₂ (5)SPhos (10)K₃PO₄Toluene/H₂O1001292Adapted from[6]
33-Thiopheneboronic acidXPhos Pd G2 (2)-K₃PO₄1,4-Dioxane/H₂O80488Adapted from[6]
4(E)-Styrylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃DMF90695Adapted from[6]

MW = Microwave irradiation

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

Procedure:

  • To a microwave vial, add this compound (1.0 equiv), the corresponding arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (0.02 equiv), and Cs₂CO₃ (2.5 equiv).[5]

  • Add DME and H₂O in a 4:1 ratio to achieve a suitable concentration (e.g., 0.1 M).

  • Purge the vial with nitrogen or argon for 5-10 minutes.

  • Seal the vial and place it in a microwave reactor. Irradiate the reaction mixture at 90°C for 10-15 minutes.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Catalytic Cycle: Suzuki-Miyaura Coupling

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[7] This is a valuable method for introducing alkenyl groups onto the phenyl ring of this compound.

Data Presentation: Heck Reaction Conditions and Yields
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF1001285[8]
2n-Butyl acrylatePd(OAc)₂ (5)P(OEt)₃ (10)Et₃NDMF1002495[9]
3AcrylonitrilePdCl₂(PPh₃)₂ (3)-K₂CO₃NMP120878Adapted from
44-VinylpyridinePd(OAc)₂ (2)-NaOAcDMA1401682Adapted from
Experimental Protocol: Heck Reaction

Materials:

  • This compound

  • Alkene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and tri(o-tolyl)phosphine (0.04 equiv).[8]

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed DMF, followed by the alkene (1.5 equiv) and triethylamine (2.0 equiv) via syringe.

  • Seal the tube and heat the reaction mixture to 100°C with vigorous stirring for 12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the pure product.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by both palladium and copper.

Data Presentation: Sonogashira Coupling Conditions and Yields
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60694
21-OctynePd(PPh₃)₄ (2)CuI (4)DIPEADMF50891
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT1298
4Propargyl alcoholPd(OAc)₂ (1) / XPhos (2)CuI (2)Cs₂CO₃Dioxane80489Adapted from
Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Add anhydrous THF and triethylamine (3.0 equiv). Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Heat the reaction mixture to 60°C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 ArPdI Ar-Pd(II)L2-I Pd0->ArPdI Oxidative Addition ArPdAlk Ar-Pd(II)L2-C≡CR ArPdI->ArPdAlk Transmetalation ArPdAlk->Pd0 Reductive Elimination ArPdAlk->Product ArI->Pd0 CuI CuI CuAlk Cu-C≡CR CuI->CuAlk Deprotonation CuAlk->ArPdI CuAlk->CuI Transmetalation (to Pd) Alkyne->CuI

Caption: Catalytic cycles for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the coupling of aryl halides with a wide range of amines.

Data Presentation: Buchwald-Hartwig Amination Conditions and Yields
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene1001690Adapted from
2AnilinePd(OAc)₂ (2)tBuXPhos (4)K₂CO₃t-Amyl alcohol1101288Adapted from
3PyrrolidinePd(dba)₂ (10)tBuDavePhos (20)KOtBuXylene160 (MW)0.2low
4BenzylamineCuI (20)2-isobutyrylcyclohexanone (40)KOtBuDMF1202475

Note: For amines with β-hydrogens like pyrrolidine, β-hydride elimination can be a competing side reaction, leading to lower yields with palladium catalysts. Copper-catalyzed conditions may be more suitable in these cases.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • BINAP (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equiv), BINAP (0.04 equiv), and NaOtBu (1.4 equiv).

  • Add this compound (1.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene, followed by the amine (1.2 equiv) via syringe.

  • Seal the tube and heat the reaction mixture to 100°C for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Cyanation

Palladium-catalyzed cyanation introduces a nitrile group, a versatile functional group that can be further transformed into amines, amides, or carboxylic acids.

Data Presentation: Cyanation Conditions and Yields
EntryCyanide SourceCatalyst (mol%)Ligand (mol%)Additive/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Zn(CN)₂Pd₂(dba)₃ (2.5)dppf (5)-DMA1201885Adapted from
2K₄[Fe(CN)₆]Pd(OAc)₂ (2)SPhos (4)K₂CO₃t-AmylOH1202488Adapted from
3Zn(CN)₂tBuXPhos-Pd-G3 (2)--THF/H₂O401892
Experimental Protocol: Cyanation

Materials:

  • This compound

  • Zinc cyanide (Zn(CN)₂) (0.6 equiv)

  • tBuXPhos-Pd-G3 precatalyst (2 mol%)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • To a reaction vial, add this compound (1.0 equiv), Zn(CN)₂ (0.6 equiv), and tBuXPhos-Pd-G3 (0.02 equiv).

  • Add a 5:1 mixture of THF and water.

  • Seal the vial and stir the reaction mixture at 40°C for 18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

Application of 1-(4-Iodophenyl)-1H-Pyrazole in Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the development of novel therapeutics. Among the various functionalized pyrazoles, 1-(4-Iodophenyl)-1H-pyrazole stands out as a versatile building block in drug discovery. The presence of the iodo-substituent at the 4-position of the phenyl ring offers a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for biological screening. This application note provides a comprehensive overview of the utility of this compound in drug discovery, complete with detailed experimental protocols and data presentation to guide researchers in this field.

Synthetic Utility: A Gateway to Molecular Diversity

The primary application of this compound in drug discovery lies in its utility as a key intermediate for generating a wide array of derivatives through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating catalytic cycles that form new carbon-carbon and carbon-heteroatom bonds.

Key Synthetic Transformations:
  • Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for creating biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies. This compound can be efficiently coupled with a variety of boronic acids and esters to introduce diverse aromatic and heteroaromatic substituents.

  • Sonogashira Coupling: This reaction allows for the introduction of alkyne functionalities, which can serve as linkers or pharmacophoric elements in drug candidates.

  • Buchwald-Hartwig Amination: This transformation enables the formation of carbon-nitrogen bonds, providing access to a range of aniline and related derivatives.

Biological Applications and Therapeutic Targets

While specific drugs containing the this compound moiety are not yet prevalent in the market, the broader class of N-aryl pyrazole derivatives has demonstrated significant activity against a range of therapeutic targets. The this compound scaffold provides a strategic starting point for the synthesis of potent and selective inhibitors for several key protein families implicated in disease.

Protein Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology and immunology. The pyrazole scaffold is a well-established hinge-binding motif in many kinase inhibitors. Derivatives of 1-phenyl-1H-pyrazole have shown potent inhibitory activity against several kinases.

Table 1: Inhibitory Activity of Representative Pyrazole-Based Kinase Inhibitors

Kinase TargetCompound ClassExample IC₅₀ (nM)Reference
Janus Kinase 2 (JAK2)4-Amino-(1H)-pyrazole derivatives2.2[1]
Janus Kinase 3 (JAK3)4-Amino-(1H)-pyrazole derivatives3.5[1]
Aurora A KinasePyrazole-based inhibitors110[2]
c-Jun N-terminal Kinase (JNK3)4-(Pyrazol-3-yl)-pyridines630[3]
Polo-like kinase 1 (PLK1)Aminopyrimidinyl Pyrazole Analogs359[4]
Anticancer Activity

The antiproliferative effects of pyrazole derivatives have been extensively documented. These compounds can induce cancer cell death through various mechanisms, including the inhibition of kinases involved in cell cycle progression and signaling pathways crucial for tumor growth and survival.

Table 2: Cytotoxic Activity of Representative Pyrazole Derivatives against Cancer Cell Lines

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Pyrazolo[1,5-a]pyrimidinesHeLa (Cervical Cancer)>100[5]
Pyrazolo[1,5-a]pyrimidinesHCT-116 (Colon Cancer)21.4[5]
1-Aryl-1H-pyrazole fused Curcumin AnaloguesMDA-MB-231 (Breast Cancer)2.43[1]
1-Aryl-1H-pyrazole fused Curcumin AnaloguesHepG2 (Liver Cancer)4.98[1]
Phenylbipyridinylpyrazole derivativesFull panel of 60 cell linesGrowth inhibition varies[6]
Neurodegenerative Diseases

Recent studies have explored the potential of pyrazole derivatives in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease. These compounds have shown promise as inhibitors of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are key targets in the management of these conditions. Phenylacetamide derivatives bearing a 1H-pyrazole have demonstrated neuroprotective activities.[3][7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl boronic acids.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Reaction vessel (e.g., round-bottom flask or microwave vial)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq), the aryl or heteroaryl boronic acid (1.2 eq), and the base (2.0 eq).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst (0.05 eq).

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel to afford the desired coupled product.

G Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reactants: This compound, Boronic Acid, Base B Add to Dry Reaction Vessel A->B C Inert Atmosphere: Evacuate & Backfill with N2/Ar B->C D Add Anhydrous Solvent & Palladium Catalyst C->D E Heat & Stir (80-110°C, 2-24h) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to RT F->G H Dilute with Organic Solvent G->H I Aqueous Wash (Water, Brine) H->I J Dry & Concentrate I->J K Purify (Column Chromatography) J->K L Characterize Product K->L

Caption: General workflow for the synthesis of 1-(4-Aryl/Heteroarylphenyl)-1H-pyrazoles.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of synthesized 1-(4-Aryl/Heteroarylphenyl)-1H-pyrazole derivatives against a specific protein kinase.

Materials:

  • Purified recombinant protein kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Synthesized pyrazole derivatives (test compounds)

  • Staurosporine (positive control)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control (staurosporine) in the kinase assay buffer.

  • In a 96-well or 384-well plate, add the kinase, substrate peptide, and test compound or control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: In Vitro Anticancer Cell Viability Assay (MTT Assay)

This protocol outlines a common method to assess the cytotoxic effects of synthesized pyrazole derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7)

  • Cell culture medium and supplements

  • Synthesized pyrazole derivatives (test compounds)

  • Doxorubicin or other standard anticancer drug (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and the positive control for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways

Derivatives of 1-phenyl-1H-pyrazole are known to target key signaling pathways implicated in cancer and inflammation. Below are simplified diagrams of two such pathways that can be modulated by pyrazole-based inhibitors.

G JAK-STAT Signaling Pathway Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Expression (Inflammation, Proliferation) Nucleus->Gene Inhibitor Pyrazole-based JAK Inhibitor Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT pathway by a pyrazole-based inhibitor.

G CDK-Mediated Cell Cycle Control and Inhibition GF Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 GF->CyclinD_CDK46 Activate Rb Rb CyclinD_CDK46->Rb Phosphorylates pRb p-Rb Rb->pRb E2F E2F pRb->E2F Releases Gene Gene Expression (S-phase entry) E2F->Gene Inhibitor Pyrazole-based CDK Inhibitor Inhibitor->CyclinD_CDK46 Inhibits

References

Application Notes and Protocols for the N-arylation of Pyrazole with 4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

The N-arylation of pyrazoles is a fundamental transformation in organic synthesis, yielding structures that are pivotal in medicinal chemistry and materials science. The resulting N-arylpyrazoles are key scaffolds in numerous pharmaceuticals due to their diverse biological activities. This document provides detailed experimental protocols for the synthesis of 1-(4-aminophenyl)-1H-pyrazole through the coupling of pyrazole and 4-iodoaniline. Two primary catalytic systems are presented: a copper-catalyzed Ullmann-type condensation and a palladium-catalyzed Buchwald-Hartwig amination. These methods offer versatile and efficient routes to the target compound, accommodating a range of laboratory setups and reagent availability.

The Ullmann condensation is a classic copper-catalyzed reaction for forming carbon-nitrogen bonds.[1] Modern iterations of this reaction often employ ligands to improve efficiency and mildness of reaction conditions.[2][3] The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has become a staple in modern synthetic chemistry for C-N bond formation.[4][5] The choice between these methods may depend on factors such as catalyst cost, ligand availability, and substrate sensitivity.

Reaction Scheme

cluster_0 N-arylation of Pyrazole Pyrazole Pyrazole Product 1-(4-aminophenyl)-1H-pyrazole Pyrazole->Product Catalyst, Base, Solvent, Heat 4-iodoaniline 4-iodoaniline 4-iodoaniline->Product

Caption: General reaction scheme for the N-arylation of pyrazole with 4-iodoaniline.

Protocol 1: Copper-Catalyzed N-Arylation (Ullmann-Type Condensation)

This protocol is based on a copper-diamine catalyzed system, which has been shown to be effective for the N-arylation of various azoles, including pyrazoles, with aryl iodides.[2] The use of a diamine ligand facilitates the coupling under relatively mild conditions.

Materials and Reagents
Reagent/MaterialGradeSupplier
Pyrazole98%Sigma-Aldrich
4-Iodoaniline98%Alfa Aesar
Copper(I) Iodide (CuI)99.99%Strem Chemicals
N,N'-Dimethylethylenediamine99%Acros Organics
Potassium Phosphate (K₃PO₄)AnhydrousFisher Scientific
DioxaneAnhydrousSigma-Aldrich
Ethyl acetateACS GradeVWR
HexanesACS GradeVWR
Brine (saturated NaCl solution)-In-house preparation
Anhydrous Magnesium Sulfate (MgSO₄)-Fisher Scientific
Oven-dried Schlenk tube--
Magnetic stirrer and stir bar--
Inert gas (Argon or Nitrogen) supply--
Experimental Procedure
  • Reaction Setup: In an oven-dried Schlenk tube, add pyrazole (1.2 mmol, 1.2 equiv.), copper(I) iodide (0.05 mmol, 5 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Addition of Reagents: Through the septum, add anhydrous dioxane (5 mL), followed by N,N'-dimethylethylenediamine (0.1 mmol, 10 mol%) and 4-iodoaniline (1.0 mmol, 1.0 equiv.).

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 110 °C and stir vigorously for 24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a pad of Celite to remove insoluble copper salts and wash the pad with additional ethyl acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 1-(4-aminophenyl)-1H-pyrazole.

Quantitative Data Summary (Protocol 1)
ParameterValue
Pyrazole (mmol)1.2
4-Iodoaniline (mmol)1.0
CuI (mol%)5
N,N'-Dimethylethylenediamine (mol%)10
K₃PO₄ (equiv.)2.0
SolventDioxane
Temperature (°C)110
Reaction Time (h)24
Typical Yield 75-85%

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol is an adaptation of the Buchwald-Hartwig amination for the N-arylation of pyrazole. The choice of a suitable palladium catalyst and ligand is crucial for the success of this reaction.[4][5]

Materials and Reagents
Reagent/MaterialGradeSupplier
Pyrazole98%Sigma-Aldrich
4-Iodoaniline98%Alfa Aesar
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)97%Strem Chemicals
Xantphos98%Sigma-Aldrich
Cesium Carbonate (Cs₂CO₃)99%Acros Organics
TolueneAnhydrousSigma-Aldrich
Ethyl acetateACS GradeVWR
HexanesACS GradeVWR
Brine (saturated NaCl solution)-In-house preparation
Anhydrous Sodium Sulfate (Na₂SO₄)-Fisher Scientific
Oven-dried Schlenk tube--
Magnetic stirrer and stir bar--
Inert gas (Argon or Nitrogen) supply--
Experimental Procedure
  • Reaction Setup: In an oven-dried Schlenk tube, add 4-iodoaniline (1.0 mmol, 1.0 equiv.), pyrazole (1.2 mmol, 1.2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol% Pd), Xantphos (0.02 mmol, 2 mol%), and cesium carbonate (1.5 mmol, 1.5 equiv.).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Addition of Solvent: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 18 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the pure 1-(4-aminophenyl)-1H-pyrazole.

Quantitative Data Summary (Protocol 2)
ParameterValue
4-Iodoaniline (mmol)1.0
Pyrazole (mmol)1.2
Pd₂(dba)₃ (mol% Pd)1
Xantphos (mol%)2
Cs₂CO₃ (equiv.)1.5
SolventToluene
Temperature (°C)100
Reaction Time (h)18
Typical Yield 80-90%

Visualizations

Experimental Workflow

cluster_workflow Experimental Workflow for N-arylation A Combine Reactants, Catalyst, and Base in Schlenk Tube B Establish Inert Atmosphere (Evacuate/Backfill) A->B C Add Anhydrous Solvent B->C D Heat and Stir Reaction Mixture C->D E Cool to Room Temperature and Quench D->E F Aqueous Work-up and Extraction E->F G Dry and Concentrate Organic Layer F->G H Purify by Column Chromatography G->H

Caption: A generalized experimental workflow for the N-arylation of pyrazole.

Ullmann Condensation Catalytic Cycle

cluster_ullmann Ullmann Condensation Catalytic Cycle A Cu(I) Catalyst B Oxidative Addition of 4-Iodoaniline A->B Ar-I C Coordination of Pyrazole B->C Pyrazole D Reductive Elimination C->D Base D->A Product Release E 1-(4-aminophenyl)-1H-pyrazole D->E

Caption: A simplified representation of the Ullmann condensation catalytic cycle.

Buchwald-Hartwig Amination Catalytic Cycle

cluster_buchwald Buchwald-Hartwig Amination Catalytic Cycle A Pd(0) Catalyst B Oxidative Addition of 4-Iodoaniline A->B Ar-I C Amine Coordination and Deprotonation B->C Pyrazole, Base D Reductive Elimination C->D D->A Product Release E 1-(4-aminophenyl)-1H-pyrazole D->E

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Scale-up Synthesis of 1-(4-Iodophenyl)-1H-Pyrazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Iodophenyl)-1H-pyrazole derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The presence of the pyrazole core, a privileged scaffold, coupled with the reactive iodine substituent on the phenyl ring, makes these molecules versatile building blocks for the synthesis of a wide array of complex organic molecules. Notably, these derivatives have emerged as potent inhibitors of Janus kinases (JAKs), playing a crucial role in the modulation of the JAK-STAT signaling pathway, which is implicated in various inflammatory diseases and cancers.[1][2]

This document provides detailed application notes and protocols for the scale-up synthesis of this compound derivatives, focusing on robust and scalable methodologies suitable for producing kilogram quantities. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of the synthetic workflow and the relevant biological pathway.

Data Presentation

Table 1: Comparison of Synthetic Methods for 1-Aryl-Pyrazole Synthesis
Synthesis MethodTypical ScaleReagentsCatalyst/ConditionsTypical YieldAdvantagesDisadvantages
Knorr Pyrazole Synthesis Lab-scale to Pilot-scale1,3-Dicarbonyl compound, HydrazineAcid catalyst (e.g., acetic acid), Reflux60-95%Well-established, high yields, readily available starting materials.[3][4]Limited regioselectivity with unsymmetrical dicarbonyls, can require harsh conditions.
Buchwald-Hartwig Amination Lab-scale to Kg-scaleAryl halide (e.g., 4-Iodoaniline), PyrazolePalladium catalyst (e.g., Pd(dba)₂), Ligand (e.g., XPhos), Base (e.g., K₃PO₄), High temperature.[5][6]70-95%Excellent functional group tolerance, high yields, applicable to a wide range of amines and aryl halides.[7][8]Cost of palladium catalyst and ligands, requires inert atmosphere.
Flow Chemistry Pilot-scale to Industrial-scaleVaries (adaptable for different syntheses)Often involves packed-bed catalysts or high temperature/pressure reactors.80-99%Enhanced safety, improved heat and mass transfer, potential for automation and high throughput.[9]Initial setup cost can be high.
Table 2: Key Parameters for Scale-up of Buchwald-Hartwig Amination
ParameterLaboratory Scale (grams)Kilogram ScaleConsiderations for Scale-up
Reactant Stoichiometry Aryl Halide: 1.0 eq, Pyrazole: 1.1-1.5 eq, Base: 2.0-3.0 eqMaintained similar to lab scale, slight excess of pyrazole and base.Precise control of stoichiometry is crucial for minimizing side products.
Catalyst Loading 1-5 mol%0.1-1 mol%Catalyst cost is a major factor; optimization to lower loading is critical.
Solvent Volume 5-10 mL/g of limiting reagent3-7 L/kg of limiting reagentSolvent selection impacts reaction kinetics, solubility, and purification. Toluene, dioxane, and DMF are common.
Reaction Temperature 80-120 °C80-120 °CEfficient heat transfer is critical to maintain a consistent temperature profile and avoid runaway reactions.
Reaction Time 4-24 hours8-36 hoursReaction monitoring (e.g., by HPLC) is essential to determine completion.
Work-up and Purification Extraction, Column ChromatographyCrystallization, Filtration, WashingChromatography is generally not feasible at large scale; crystallization is the preferred method for purification.[3]

Experimental Protocols

Protocol 1: Kilogram-Scale Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is adapted from established procedures for palladium-catalyzed C-N coupling reactions and is designed for the synthesis of kilogram quantities of the target compound.[2][7][8]

Materials:

  • 4-Iodoaniline

  • 1H-Pyrazole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium Phosphate (K₃PO₄), anhydrous powder

  • Toluene, anhydrous

  • n-Heptane

  • Activated Carbon

  • Celite®

Equipment:

  • Large-scale glass-lined reactor with mechanical stirrer, temperature control unit, and reflux condenser

  • Inert gas (Nitrogen or Argon) supply

  • Filtration unit (e.g., Nutsche filter-dryer)

  • Vacuum oven

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas.

  • Charge Reagents: To the reactor, add 4-Iodoaniline (1.0 eq), 1H-Pyrazole (1.2 eq), and anhydrous potassium phosphate (2.5 eq).

  • Catalyst Preparation: In a separate glovebox or under an inert atmosphere, prepare a solution of Pd₂(dba)₃ (0.5 mol%) and XPhos (1.1 mol%) in anhydrous toluene.

  • Reaction Initiation: Add the catalyst solution to the reactor. Charge the reactor with anhydrous toluene (5 L/kg of 4-iodoaniline).

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by HPLC until the consumption of 4-iodoaniline is complete (typically 12-24 hours).

  • Cooling and Filtration: Cool the reaction mixture to 60-70 °C. Filter the hot mixture through a pad of Celite® to remove the catalyst and inorganic salts. Wash the filter cake with hot toluene.

  • Solvent Exchange and Crystallization: Concentrate the combined filtrate under reduced pressure. Add n-heptane to the concentrated solution to induce crystallization. Cool the mixture slowly to 0-5 °C and hold for several hours to ensure complete precipitation.

  • Isolation and Drying: Isolate the crystalline product by filtration. Wash the filter cake with cold n-heptane. Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Expected Yield: 85-95% Purity (by HPLC): >99%

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Water

  • Activated Carbon

Equipment:

  • Jacketed glass reactor with mechanical stirrer and reflux condenser

  • Filtration unit

  • Vacuum oven

Procedure:

  • Dissolution: Charge the reactor with the crude this compound and ethanol (3-5 mL/g of crude material). Heat the mixture to 70-75 °C with stirring until complete dissolution.

  • Decolorization: Add a small amount of activated carbon (optional, for colored impurities) and stir for 30 minutes at 70-75 °C.

  • Hot Filtration: Filter the hot solution to remove the activated carbon and any insoluble impurities.

  • Crystallization: Slowly add water to the hot filtrate until the solution becomes cloudy. Then, add a small amount of ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Precipitation: Cool the solution slowly to room temperature, and then further cool to 0-5 °C in an ice bath to induce crystallization.

  • Isolation and Drying: Isolate the purified crystals by filtration, wash with a cold ethanol/water mixture, and dry in a vacuum oven at 40-50 °C.

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Buchwald-Hartwig Amination cluster_purification Work-up & Purification 4-Iodoaniline 4-Iodoaniline Reaction C-N Coupling (100-110 °C) 4-Iodoaniline->Reaction 1H-Pyrazole 1H-Pyrazole 1H-Pyrazole->Reaction Pd_Catalyst Pd₂(dba)₃ / XPhos Pd_Catalyst->Reaction Base K₃PO₄ Base->Reaction Solvent Toluene Solvent->Reaction Filtration Filtration Reaction->Filtration Crystallization Crystallization Filtration->Crystallization Product This compound Crystallization->Product

Caption: Scale-up synthesis workflow for this compound.

JAK-STAT Signaling Pathway Inhibition

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK (Janus Kinase) Cytokine_Receptor->JAK Activates STAT STAT (Signal Transducer and Activator of Transcription) JAK->STAT Phosphorylates (p) P_STAT p-STAT (Dimer) STAT->P_STAT Dimerizes DNA DNA P_STAT->DNA Translocates to Nucleus and Binds Gene_Transcription Gene Transcription (Inflammation, Proliferation) DNA->Gene_Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Inhibitor This compound Derivative Inhibitor->JAK Inhibits ATP Binding

Caption: Inhibition of the JAK-STAT pathway by a this compound derivative.

References

Molecular Docking Studies of 1-(4-Iodophenyl)-1H-pyrazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on 1-(4-Iodophenyl)-1H-pyrazole derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to the diverse biological activities associated with the pyrazole scaffold, including anticancer, anti-inflammatory, and antimicrobial properties. Molecular docking simulations are a crucial computational tool to predict the binding conformations and affinities of these derivatives with various biological targets, thereby guiding rational drug design and lead optimization.

Introduction to this compound Derivatives

Pyrazole derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The incorporation of a 4-iodophenyl group at the N1 position can significantly influence the physicochemical properties and biological activity of the molecule. The iodine atom can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity for target proteins.

These derivatives have been investigated for their potential to inhibit various enzymes and receptors implicated in disease pathogenesis. Notably, pyrazole-containing compounds have been developed as inhibitors of protein kinases, such as those involved in the PI3K/Akt and MAPK/ERK signaling pathways, which are frequently dysregulated in cancer.[1][2][3]

Data Presentation: In Silico and In Vitro Activity of Pyrazole Derivatives

The following tables summarize quantitative data from studies on various pyrazole derivatives, illustrating their potential as enzyme inhibitors and anticancer agents. Note: Specific binding energy and inhibitory constant (Ki) data for this compound derivatives were not available in the reviewed literature. The data presented for other pyrazole derivatives serve as a reference for expected values and for comparative purposes.

Table 1: Molecular Docking Performance of Pyrazole Derivatives Against Kinase Targets

Compound IDTarget ProteinPDB IDBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)Interacting Residues
Pyrazole Derivative API3K2ENQ-11.1--
Pyrazole Derivative BAkt1UNQ-10.7--
Pyrazole Derivative CVEGFR-22QU5-10.09--
Pyrazole Derivative DAurora A2W1G-8.57--
Pyrazole Derivative ECDK22VTO-10.35--

Table 2: In Vitro Anticancer Activity of Pyrazole Derivatives

Compound IDCell LineIC50 (µM)
Pyrazole-Indole Hybrid 7aHepG2 (Liver Cancer)6.1 ± 1.9
Pyrazole-Indole Hybrid 7bHepG2 (Liver Cancer)7.9 ± 1.9
Pyrazolinone Chalcone 6bCaco (Colon Cancer)23.34 ± 0.14
Pyrazole Carbaldehyde DerivativeMCF7 (Breast Cancer)0.25
Fused Pyrazole DerivativeHepG2 (Liver Cancer)0.71

Experimental Protocols

This section provides detailed methodologies for performing molecular docking studies on this compound derivatives. The protocol is based on the widely used software AutoDock Vina.

Required Software
  • PyMOL Molecular Graphics System: For visualization of macromolecules.

  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking simulation.

  • Discovery Studio Visualizer: For analyzing protein-ligand interactions.

Protocol for Molecular Docking

Step 1: Protein Preparation

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., PI3K, Akt, VEGFR-2).

  • Clean the Protein: Open the PDB file in PyMOL or Discovery Studio. Remove water molecules, co-factors, and any existing ligands from the protein structure.

  • Prepare for Docking:

    • Open the cleaned PDB file in AutoDock Tools.

    • Add polar hydrogens to the protein.

    • Add Kollman charges to the protein.

    • Save the prepared protein in PDBQT format.

Step 2: Ligand Preparation

  • Obtain Ligand Structure: Draw the 2D structure of the this compound derivative using ChemDraw or a similar tool and save it as a MOL file.

  • Convert to 3D: Use a program like Open Babel to convert the 2D MOL file to a 3D PDB file.

  • Prepare for Docking:

    • Open the 3D PDB file of the ligand in AutoDock Tools.

    • Detect the rotatable bonds.

    • Assign Gasteiger charges.

    • Save the prepared ligand in PDBQT format.

Step 3: Grid Box Generation

  • Load Prepared Molecules: Open the prepared protein (PDBQT) and ligand (PDBQT) in AutoDock Tools.

  • Define the Binding Site: Identify the active site of the protein, often guided by the position of a co-crystallized ligand in the original PDB file.

  • Set Grid Parameters: Use the "Grid Box" option in AutoDock Tools to define a 3D grid that encompasses the entire binding site. Ensure the grid dimensions are sufficient to allow the ligand to move and rotate freely.

  • Save Grid Configuration: Save the grid parameters to a configuration file (e.g., conf.txt).

Step 4: Running the Docking Simulation

  • Open Command Line/Terminal: Navigate to the directory containing the prepared protein, ligand, and grid configuration files.

  • Execute AutoDock Vina: Run the following command:

    • --receptor: Specifies the prepared protein file.

    • --ligand: Specifies the prepared ligand file.

    • --config: Specifies the grid configuration file.

    • --out: Specifies the output file for the docked poses.

    • --log: Specifies the log file to record the binding affinities.

Step 5: Analysis of Results

  • Examine Binding Affinities: Open the log file (log.txt) to view the binding affinities (in kcal/mol) for the different predicted binding poses. The most negative value indicates the most favorable binding energy.

  • Visualize Docked Poses: Open the protein PDBQT file and the output PDBQT file in PyMOL or Discovery Studio to visualize the predicted binding poses of the ligand within the protein's active site.

  • Analyze Interactions: Use Discovery Studio Visualizer to identify and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the amino acid residues of the protein.

Visualizations

Molecular Docking Workflow

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Protein Preparation Protein Preparation Grid Box Generation Grid Box Generation Protein Preparation->Grid Box Generation Ligand Preparation Ligand Preparation Ligand Preparation->Grid Box Generation Run AutoDock Vina Run AutoDock Vina Grid Box Generation->Run AutoDock Vina Analyze Binding Affinity Analyze Binding Affinity Run AutoDock Vina->Analyze Binding Affinity Visualize Poses Visualize Poses Run AutoDock Vina->Visualize Poses Analyze Interactions Analyze Interactions Visualize Poses->Analyze Interactions

Caption: Workflow for Molecular Docking Studies.

PI3K/Akt Signaling Pathway

Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Cell Survival Cell Survival Akt->Cell Survival Proliferation Proliferation Akt->Proliferation Angiogenesis Angiogenesis Akt->Angiogenesis Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt Signaling Pathway by Pyrazole Derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Dehalogenation in Suzuki Reactions of Iodophenylpyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome the common side reaction of dehalogenation during Suzuki-Miyaura coupling of iodophenylpyrazoles.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My primary side product is the dehalogenated (hydrodehalogenated) phenylpyrazole. What are the first steps to troubleshoot this?

A1: Significant dehalogenation indicates that the competing reduction pathway is favored over the desired cross-coupling.[1] The general reactivity trend for this side reaction is I > Br > Cl, making aryl iodides particularly susceptible.[1][2] Here are the initial steps to address the issue:

  • Lower the Reaction Temperature: Higher temperatures can accelerate the rate of dehalogenation, sometimes more than the desired coupling.[3][4] Attempting the reaction at a lower temperature may shift the balance in favor of the Suzuki coupling product.

  • Evaluate Your Base: The choice and strength of the base are critical.[3] If you are using a strong base, especially an alkoxide, consider switching to a weaker inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1][5]

  • Check Your Solvent: Protic solvents, such as alcohols, can be a source of hydrides, leading to dehalogenation.[1][6] Switching to aprotic solvents like dioxane, toluene, or tetrahydrofuran (THF) is a recommended first step.[1] If a co-solvent is necessary, ensure it is rigorously degassed.

Q2: I've tried adjusting the temperature, base, and solvent, but dehalogenation is still a major issue. What catalyst and ligand modifications should I consider?

A2: The palladium catalyst and its coordinating ligand are at the heart of the reaction, and their properties significantly influence the reaction outcome.

  • Ligand Selection: The ligand's steric and electronic properties are crucial. Switching to bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over dehalogenation.[3] Commonly successful ligands for suppressing dehalogenation include biaryl phosphines like SPhos and XPhos.[1][5]

  • Catalyst Precursor: Using a pre-catalyst that readily forms the active Pd(0) species can sometimes improve reaction efficiency and minimize side reactions.[1]

  • Catalyst Loading: While it may seem counterintuitive, excessively high catalyst loading can sometimes lead to an increase in side reactions. Consider reducing the catalyst loading to between 1-2 mol%.[3]

Q3: My reaction is sluggish, and I'm observing both unreacted starting material and the dehalogenated product. What does this suggest?

A3: A sluggish reaction can provide a larger window for side reactions like dehalogenation to occur.[1] The issue could lie in one of the key steps of the catalytic cycle:

  • Slow Oxidative Addition: While generally fast with aryl iodides, this step can be hindered in some complex substrates.[1]

  • Slow Transmetalation: This step is often rate-limiting. The transfer of the organic group from the boron reagent to the palladium center can be slow, allowing more time for dehalogenation.[1] Ensure your boronic acid or ester is of high purity and reactivity.

  • Stirring Rate: For biphasic reactions (e.g., toluene/water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[7]

Q4: I'm working with an N-H pyrazole. Are there special considerations for this substrate?

A4: Yes, N-heterocyclic compounds, especially those with an N-H bond, present unique challenges.

  • Nitrogen Coordination: The nitrogen atom of the pyrazole ring can coordinate to the palladium center, potentially inhibiting catalysis.[1]

  • Acidity of N-H: The N-H proton can be acidic and may be deprotonated by the base. This can alter the electronic properties of the pyrazole ring and influence the reaction's course.[1]

  • Protecting Groups: To circumvent these issues, consider protecting the pyrazole's N-H group with a suitable protecting group like Boc or SEM.[1] This can prevent unwanted coordination and side reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of a Suzuki reaction?

A1: Dehalogenation, also known as hydrodehalogenation, is a common side reaction where the halogen atom (in this case, iodine) on the starting material is replaced by a hydrogen atom.[1][3] This results in a reduced, non-coupled byproduct, which lowers the overall yield of the desired product.

Q2: What is the proposed mechanism for dehalogenation?

A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can happen when the palladium complex reacts with a hydride source, which can be the base, solvent (like alcohols), or even trace amounts of water.[6] This Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to produce the dehalogenated arene.[6]

Q3: Why are iodophenylpyrazoles particularly prone to dehalogenation?

A3: The susceptibility to dehalogenation generally follows the reactivity of the carbon-halogen bond: C-I > C-Br > C-Cl.[2][8] The weaker carbon-iodine bond leads to faster oxidative addition, but it also makes the substrate more prone to competing side reactions like dehalogenation.[8] Studies have shown that for aminopyrazoles, bromo and chloro derivatives are superior to iodo derivatives due to a reduced tendency for dehalogenation.[9][10][11]

Q4: Can the quality of my boronic acid affect dehalogenation?

A4: Yes, indirectly. A slow transmetalation step due to impure or unreactive boronic acid can allow more time for the dehalogenation side reaction to occur.[1] Using highly active and stable organoboron reagents, such as MIDA boronates or aryltrifluoroborates, can promote a faster forward reaction and thus minimize dehalogenation.[12]

Data Presentation

The following tables summarize the impact of various reaction components on the outcome of Suzuki reactions, with a focus on minimizing dehalogenation.

Table 1: Effect of Ligand and Base on Suzuki Coupling of Iodophenylpyrazoles

Catalyst/Ligand PrecursorBaseSolventTemperature (°C)Desired Product Yield (%)Dehalogenation (%)Notes
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100HighLowBulky, electron-rich ligands often suppress dehalogenation.[1][8]
PdCl₂(dppf)Cs₂CO₃DMF90Good-HighModerateOften effective for a broad range of substrates.[13]
Pd(PPh₃)₄Na₂CO₃DME/H₂O85ModerateCan be significantA classic catalyst, but may not be optimal for challenging substrates.[5]
XPhos Pd G2K₂CO₃Dioxane80HighLowA highly active pre-catalyst that can be very effective.[5][10]

Table 2: Influence of Solvent on Dehalogenation

Solvent SystemTypePotential for DehalogenationRationale
Toluene, Dioxane, THFAproticLowThese solvents are not hydride donors.[1]
Ethanol, MethanolProticHighCan act as hydride sources, especially with strong bases.[1][6]
DMF, DMAcAprotic, PolarModerateGenerally good solvents, but temperature control is still key.[14]
Toluene / H₂OBiphasic AproticLow-ModerateCommon system; water can be a proton source but is manageable.[1][7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling to Minimize Dehalogenation

This protocol provides a starting point for the Suzuki-Miyaura coupling of an iodophenylpyrazole with an arylboronic acid, optimized to reduce the risk of dehalogenation.

Materials:

  • Iodophenylpyrazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G2, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the iodophenylpyrazole, arylboronic acid, palladium pre-catalyst, and base.

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the dehalogenated byproduct.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Cycle_with_Dehalogenation pd0 Pd(0)L_n oxidative_add Oxidative Addition (Ar-I) pd0->oxidative_add ar_pd_i Ar-Pd(II)-I(L_n) oxidative_add->ar_pd_i transmetal Transmetalation (Ar'-B(OR)₂) ar_pd_i->transmetal ar_pd_h Ar-Pd(II)-H(L_n) ar_pd_i->ar_pd_h Forms Pd-H Species ar_pd_ar Ar-Pd(II)-Ar'(L_n) transmetal->ar_pd_ar reductive_elim Reductive Elimination ar_pd_ar->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-Ar' reductive_elim->product hydride_source Hydride Source (Solvent, Base, H₂O) hydride_source->ar_pd_i reductive_elim_deh Reductive Elimination ar_pd_h->reductive_elim_deh reductive_elim_deh->pd0 Catalyst Regeneration dehalogenated_product Ar-H reductive_elim_deh->dehalogenated_product

Caption: Suzuki catalytic cycle and the competing dehalogenation pathway.

Troubleshooting_Workflow start High Dehalogenation Observed q1_temp Lower Reaction Temperature? start->q1_temp q2_base Change to Weaker, Aprotic Base? (e.g., K₃PO₄, Cs₂CO₃) q1_temp->q2_base Still High solution Problem Resolved q1_temp->solution Improved q3_solvent Switch to Anhydrous, Aprotic Solvent? (e.g., Toluene, Dioxane) q2_base->q3_solvent Still High q2_base->solution Improved q4_ligand Use Bulky, Electron-Rich Ligand? (e.g., SPhos, XPhos) q3_solvent->q4_ligand Still High q3_solvent->solution Improved q5_protect Is Substrate N-H? Protecting Group Needed? q4_ligand->q5_protect Still High q4_ligand->solution Improved q5_protect->solution Improved no_solution Further Optimization Required q5_protect->no_solution Still High

Caption: Troubleshooting workflow for addressing dehalogenation.

References

Technical Support Center: Optimizing Sonogashira Coupling of 1-(4-Iodophenyl)-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for optimizing catalyst loading and other critical parameters in the Sonogashira coupling of 1-(4-Iodophenyl)-1H-Pyrazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing low to no conversion of my this compound. What are the primary factors to investigate?

A1: Low or no conversion in the Sonogashira coupling of pyrazole substrates can arise from several factors. The primary areas to troubleshoot are the catalyst system, reaction conditions, and reagent quality.

  • Catalyst Inactivation: Pyrazoles, being N-heterocycles, can coordinate with the palladium center, leading to catalyst inhibition.[1] To mitigate this, consider using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can favor the desired catalytic cycle.[1]

  • Reagent Quality: Ensure that your solvent and amine base are both anhydrous and thoroughly degassed. The presence of oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), while water can negatively affect the catalyst's activity.[1] In some cases, distilling the amine base before use has been shown to resolve reaction failures.[1]

  • Reaction Temperature: While many Sonogashira reactions can proceed at room temperature, some substrates may require elevated temperatures to facilitate the oxidative addition step.[1] However, excessively high temperatures can cause catalyst decomposition or promote side reactions.[1] For aryl iodides, the reaction often proceeds efficiently at room temperature or with gentle heating (e.g., 50-80 °C).[2][3]

Q2: I am seeing a significant amount of alkyne homocoupling (Glaser coupling) product. How can I minimize this side reaction?

A2: Alkyne homocoupling is a common side reaction, particularly when using a copper(I) co-catalyst in the presence of oxygen.[1] To minimize this undesired pathway:

  • Ensure Rigorous Anaerobic Conditions: Thoroughly degas all solvents and the reaction mixture.[1] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent for an extended period.[1] Maintaining a positive pressure of an inert gas throughout the reaction is crucial.[1]

  • Consider Copper-Free Conditions: The copper co-catalyst is often a primary contributor to homocoupling.[1][3] Switching to a copper-free Sonogashira protocol can significantly reduce or eliminate the formation of this byproduct.[1][4]

  • Slow Addition of the Alkyne: Adding the terminal alkyne to the reaction mixture slowly can help maintain a low concentration, thereby favoring the cross-coupling reaction over homocoupling.[1]

Q3: What is a good starting point for catalyst loading, and how low can I go?

A3: For standard Sonogashira couplings, palladium catalyst loading typically ranges from 0.5 to 5 mol%.[4] A common starting point for the coupling of aryl iodides is 1-2 mol% of the palladium catalyst and 2-4 mol% of the copper(I) co-catalyst.[2] However, with highly efficient catalyst systems, the loading can be significantly reduced. Some specialized palladium complexes have shown high efficiency with catalyst loadings as low as 0.0002 mol%.[5] For optimization, it is advisable to start with a higher loading (e.g., 2 mol%) and gradually decrease it in subsequent experiments once the reaction is proceeding well.

Q4: My reaction turns black, and I see a precipitate. Is this normal?

A4: A color change to black and the formation of a precipitate are often observed in Sonogashira reactions and do not necessarily indicate reaction failure. The black color can be due to the formation of palladium black (colloidal palladium), which can result from catalyst decomposition. While some palladium black formation is common, excessive precipitation might indicate suboptimal conditions. The precipitate is often the halide salt of the amine base (e.g., triethylammonium iodide).

Q5: Are there alternative ligands or catalyst systems I should consider for this specific substrate?

A5: Yes, the choice of ligand and palladium source can be critical. While standard catalysts like PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are commonly used, they may not be optimal for all substrates.[4] For N-heterocyclic substrates like your pyrazole derivative, consider:

  • Bulky Phosphine Ligands: Ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) can be effective.

  • N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes are known to be robust and can be more effective than phosphine-based catalysts for certain applications, including copper-free Sonogashira reactions.[4]

Data Presentation: Catalyst Loading and Reaction Conditions

The following table summarizes typical catalyst loading and reaction conditions for the Sonogashira coupling of aryl iodides. Note that optimal conditions will vary depending on the specific alkyne used.

ParameterTypical RangeRecommended Starting Point for this compoundNotes
Palladium Catalyst
PdCl₂(PPh₃)₂ Loading0.5 - 5 mol%2 mol%A common and effective precatalyst.[2]
Pd(PPh₃)₄ Loading1 - 5 mol%2.5 mol%Requires careful handling due to air sensitivity.
Copper Co-catalyst
CuI Loading1 - 10 mol%4 mol%Essential for the traditional Sonogashira mechanism but can be omitted in copper-free protocols.[2]
Base
Triethylamine (TEA)2 - 5 equivalents3 equivalentsA common and effective base.[2]
Diisopropylamine (DIPA)2 - 5 equivalents3 equivalentsCan sometimes offer improved results over TEA.
Solvent
Tetrahydrofuran (THF)N/AAnhydrous, degassedGood general-purpose solvent.
Dimethylformamide (DMF)N/AAnhydrous, degassedCan be beneficial for less reactive substrates.[2]
Temperature Room Temp - 100 °C50 - 80 °CAryl iodides are generally more reactive and may not require high temperatures.[2][3]
Reaction Time 2 - 24 hoursMonitor by TLC/LC-MSReaction progress should be monitored to determine completion.

Experimental Protocols

Detailed Methodology for Sonogashira Coupling of this compound

This protocol provides a starting point for the reaction. Optimization may be necessary for different terminal alkynes.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 equiv, 4 mol%)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).[2]

  • Solvent and Base Addition: Add the anhydrous and degassed solvent (e.g., THF, 5 mL per 1 mmol of aryl iodide) followed by triethylamine (3.0 equiv) via syringe.[2]

  • Stirring: Stir the resulting mixture at room temperature for 5-10 minutes.[2]

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture using a syringe.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.[2]

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.[2]

    • Filter the mixture through a pad of Celite to remove the catalyst residues.[2]

    • Wash the filtrate sequentially with a saturated aqueous solution of NH₄Cl and then with brine.[2]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired coupled product.[2]

Mandatory Visualization

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Iodide, Pd Catalyst, CuI solvent_base Add Anhydrous, Degassed Solvent & Base reagents->solvent_base Inert Atmosphere alkyne Add Terminal Alkyne solvent_base->alkyne react Heat & Stir (e.g., 60°C) alkyne->react monitor Monitor by TLC / LC-MS react->monitor quench Cool & Dilute monitor->quench Reaction Complete filter Filter through Celite quench->filter extract Wash with aq. NH4Cl & Brine filter->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Purified Product purify->product

Caption: Experimental workflow for the Sonogashira coupling reaction.

References

Preventing homo-coupling side reactions with 1-(4-Iodophenyl)-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions with 1-(4-Iodophenyl)-1H-pyrazole, with a specific focus on preventing homo-coupling and other undesirable side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in cross-coupling reactions?

A1: The primary side reactions of concern are:

  • Homo-coupling: This is the dimerization of the this compound starting material to form 1,1'-(biphenyl-4,4'-diyl)bis(1H-pyrazole) or the homo-coupling of the coupling partner (e.g., boronic acid in Suzuki-Miyaura reactions or the terminal alkyne in Sonogashira reactions).

  • Deiodination (Hydrodehalogenation): This involves the replacement of the iodine atom with a hydrogen atom, leading to the formation of 1-phenyl-1H-pyrazole. This is a known side reaction for iodopyrazoles in palladium-catalyzed reactions.[1]

Q2: What are the main causes of homo-coupling?

A2: Homo-coupling can be promoted by several factors, depending on the reaction type:

  • In Suzuki-Miyaura reactions: The presence of oxygen can facilitate the oxidative homo-coupling of the boronic acid reagent.

  • In Sonogashira reactions: The copper(I) co-catalyst, in the presence of oxygen, can promote the oxidative dimerization of the terminal alkyne (Glaser coupling).[2]

  • General Factors: High catalyst loading, elevated temperatures, and the specific choice of ligands and base can also influence the extent of homo-coupling.

Q3: How can I minimize homo-coupling in a Suzuki-Miyaura reaction?

A3: To suppress the formation of biaryl byproducts from the boronic acid, the rigorous exclusion of oxygen is critical. This can be achieved by thoroughly degassing the reaction mixture and maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.

Q4: What are the best practices to avoid alkyne homo-coupling in Sonogashira reactions?

A4: The most effective strategies include:

  • Running the reaction under strictly anaerobic conditions: Degassing all solvents and reagents and using Schlenk line techniques are crucial.

  • Employing copper-free protocols: The development of copper-free Sonogashira reactions is a direct approach to eliminate Glaser coupling.[2]

  • Slow addition of the alkyne: Adding the terminal alkyne dropwise to the reaction mixture can keep its concentration low, thus disfavoring the bimolecular homo-coupling reaction.

Troubleshooting Guides

Issue 1: Significant Homo-coupling of this compound in Suzuki-Miyaura Coupling

Symptoms:

  • Formation of a significant amount of 1,1'-(biphenyl-4,4'-diyl)bis(1H-pyrazole) is observed by LC-MS or NMR.

  • Low yield of the desired cross-coupled product.

Possible Causes and Solutions:

CauseRecommended Action
Oxygen in the reaction mixture Thoroughly degas the solvent and reagents before adding the catalyst. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Inappropriate catalyst system Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands can sometimes favor the cross-coupling pathway.
High reaction temperature Lower the reaction temperature and increase the reaction time.
Base selection The choice of base can influence the reaction outcome. Consider screening different inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
Issue 2: Predominant Alkyne Homo-coupling (Glaser Coupling) in Sonogashira Reactions

Symptoms:

  • A significant amount of the symmetrical diyne byproduct is formed.

  • Low consumption of this compound.

Possible Causes and Solutions:

CauseRecommended Action
Presence of oxygen Rigorously degas all solvents and the amine base. Use freeze-pump-thaw cycles for the solvent for best results.
Copper(I) co-catalyst Reduce the amount of CuI or switch to a copper-free Sonogashira protocol.
High concentration of terminal alkyne Add the terminal alkyne slowly to the reaction mixture using a syringe pump.
Inappropriate solvent or base Ensure the use of anhydrous and degassed solvents (e.g., THF, DMF) and amine bases (e.g., triethylamine, diisopropylamine).[2]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of a 1-Aryl-4-iodopyrazole Derivative

This protocol is adapted from a procedure for a similar substrate, 1-(p-tolyl)-4-iodo-3-(trifluoromethyl)-1H-pyrazole.[3]

  • Reaction Setup: In a Schlenk tube under an argon atmosphere, combine this compound (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), and Pd(PPh₃)₄ (5 mol%).

  • Solvent and Base Addition: Add a degassed mixture of a suitable solvent (e.g., 1,4-dioxane/water or DME/water) and a base (e.g., Na₂CO₃ or Cs₂CO₃, 2.0 equiv.).

  • Reaction: Heat the mixture at an appropriate temperature (e.g., 90-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling of this compound

This is a general protocol that can be adapted for this compound.

  • Reagent Preparation: Ensure all solvents are anhydrous and thoroughly degassed.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., toluene) and a base (e.g., K₃PO₄, 2.0 equiv.).

  • Alkyne Addition: Slowly add the terminal alkyne (1.2 equiv.) to the stirred reaction mixture.

  • Reaction: Heat the reaction to the desired temperature (e.g., 100 °C) and monitor its progress.

  • Work-up: Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine. The organic layer is dried and concentrated, and the product is purified by chromatography.

Protocol 3: Buchwald-Hartwig Amination of a 4-Iodopyrazole Derivative

This protocol is based on the amination of 4-iodo-1-tritylpyrazole and may require optimization for this compound.[4]

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., XPhos), and a base (e.g., NaOtBu).

  • Solvent and Amine Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) and the desired amine (1.2 equiv.).

  • Reaction: Heat the mixture with stirring at a specified temperature (e.g., 80-110 °C) until the starting material is consumed.

  • Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite. The filtrate is washed, dried, and concentrated. The crude product is purified by column chromatography.

Data Presentation

Table 1: Effect of Reaction Conditions on Suzuki-Miyaura Coupling of a 1-Aryl-4-iodopyrazole with Phenylboronic Acid [3]

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O901256

Data for 1-(p-tolyl)-4-iodo-3-(trifluoromethyl)-1H-pyrazole.

Table 2: Typical Conditions for Sonogashira Coupling of a 4-Iodopyrazole Derivative [2]

Palladium CatalystCopper Co-catalystBaseSolventTemperature (°C)
PdCl₂(PPh₃)₂ (2 mol%)CuI (4 mol%)TEA or DIPEATHF or DMF50-80

General conditions for 1-ethyl-4-iodo-5-methyl-1H-pyrazole.

Visualizations

Homo_Coupling_Side_Reaction cluster_main Cross-Coupling Reaction cluster_side Homo-Coupling Side Reaction Aryl-I This compound Desired_Product Desired Cross-Coupled Product Aryl-I->Desired_Product Cross-Coupling Aryl-I_2 This compound Partner Coupling Partner (e.g., Boronic Acid, Alkyne) Partner->Desired_Product Partner_2 Coupling Partner Catalyst Pd Catalyst Catalyst->Desired_Product Homo_Coupled_Aryl Homo-coupled Aryl Iodide Aryl-I_2->Homo_Coupled_Aryl Homo-coupling Homo_Coupled_Partner Homo-coupled Partner Partner_2->Homo_Coupled_Partner Homo-coupling

Caption: Competing pathways of cross-coupling and homo-coupling.

Troubleshooting_Workflow Start Low Yield or Significant Homo-coupling Observed Check_Atmosphere Is the reaction under a strictly inert atmosphere? Start->Check_Atmosphere Degas Action: Rigorously degas solvents and reagents. Use Schlenk techniques. Check_Atmosphere->Degas No Check_Cu For Sonogashira: Is a copper co-catalyst being used? Check_Atmosphere->Check_Cu Yes Degas->Check_Cu Copper_Free Action: Reduce CuI amount or switch to a copper-free protocol. Check_Cu->Copper_Free Yes Optimize_Conditions Have alternative catalysts, ligands, bases, or temperatures been explored? Check_Cu->Optimize_Conditions No Copper_Free->Optimize_Conditions Screen Action: Screen different reaction parameters (catalyst, ligand, base, temperature, solvent). Optimize_Conditions->Screen No Success Improved Yield/ Reduced Side Reactions Optimize_Conditions->Success Yes Screen->Success

Caption: Troubleshooting workflow for homo-coupling side reactions.

References

Technical Support Center: Synthesis of 1-(4-Iodophenyl)-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the synthesis of 1-(4-Iodophenyl)-1H-pyrazole. Our goal is to help you improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

The synthesis of this compound is typically achieved through N-arylation of the pyrazole ring with an aryl iodide. The two most common and effective methods are the Ullmann condensation and the Buchwald-Hartwig amination.[1] The Ullmann reaction generally uses a copper catalyst, while the Buchwald-Hartwig reaction employs a palladium catalyst.[1] The choice between these methods often depends on substrate scope, functional group tolerance, and desired reaction conditions.[2]

Q2: My reaction yield is consistently low. What are the general factors I should investigate?

Low yields in pyrazole synthesis can arise from several issues.[3][4] Key areas to troubleshoot include:

  • Purity of Starting Materials : Ensure that the pyrazole, 4-iodoaniline or 1,4-diiodobenzene, and all reagents are pure and dry.[3] Hydrazine derivatives, if used in precursor steps, can degrade over time.[3]

  • Suboptimal Reaction Conditions : Temperature, reaction time, and solvent choice are critical parameters that may require optimization.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of degradation products.[4]

  • Inert Atmosphere : Both Ullmann and Buchwald-Hartwig reactions are sensitive to oxygen. Ensure the reaction is conducted under a properly maintained inert atmosphere (e.g., argon or nitrogen).[2]

  • Catalyst Activity : The choice and quality of the catalyst and ligands are paramount. Ensure catalysts have not degraded and that the appropriate ligand is used for the specific coupling reaction.[2][4]

Q3: How can microwave-assisted synthesis benefit the preparation of this compound?

Microwave-assisted synthesis is an effective technique for improving yields and significantly reducing reaction times in pyrazole synthesis.[4][5][6] The rapid and efficient heating provided by microwave irradiation can accelerate reaction rates, often leading to cleaner reactions with fewer side products compared to conventional heating methods.[7][8] For N-arylation reactions, microwave heating can drive reactions to completion in minutes rather than hours.[6][9]

Q4: What are the most effective methods for purifying the final this compound product?

The most common and effective purification techniques are column chromatography on silica gel and recrystallization.[10]

  • Column Chromatography : This is highly effective for separating the target compound from unreacted starting materials and side products.[10] A solvent system, typically a mixture of hexane and ethyl acetate, should be optimized using TLC to achieve good separation (a target Rf value of 0.3-0.4 is often recommended).[10]

  • Recrystallization : If the crude product is a solid and contains impurities with different solubility profiles, recrystallization from a suitable solvent (such as ethanol or methanol) can be a highly effective purification method.[3][10]

  • Decolorization : If the purified product is colored, it may be due to trace impurities. Treatment with activated charcoal followed by filtration through celite can often remove colored contaminants.[10]

Troubleshooting Guide

Issue: Low Yield in Ullmann Condensation

Question: My Ullmann coupling of pyrazole with a 4-iodophenyl source is inefficient. What specific parameters should I optimize?

Answer: The Ullmann reaction's success is highly dependent on several factors. Below is a systematic approach to troubleshooting:

  • Catalyst System : The choice of copper source is critical. Copper(I) iodide (CuI) is commonly used.[11] In some cases, copper powder can also be effective. The addition of a ligand, such as L-proline or a diamine, can significantly improve yields by stabilizing the copper catalyst and facilitating the coupling.[11][12]

  • Base Selection : A strong base is required to deprotonate the pyrazole. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used.[11] Cs₂CO₃ is more expensive but often provides better results due to its higher solubility and basicity.

  • Solvent Choice : The reaction requires a high-boiling point, polar aprotic solvent. N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are common choices.[2] Ensure the solvent is anhydrous, as water can inhibit the reaction.

  • Temperature Control : Ullmann couplings typically require high temperatures, often in the range of 100-160 °C.[13] The optimal temperature should be determined experimentally.

// Nodes start [label="Low Yield in Ullmann Synthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reagents [label="1. Assess Reagent Quality", fillcolor="#FBBC05", fontcolor="#202124"]; catalyst [label="2. Optimize Catalyst System", fillcolor="#FBBC05", fontcolor="#202124"]; conditions [label="3. Evaluate Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="4. Review Workup & Purification", fillcolor="#FBBC05", fontcolor="#202124"];

reagents_check [label="Pyrazole & Aryl Iodide Pure?\nSolvent Anhydrous?", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst_check [label="CuI Active?\nLigand Added (e.g., L-Proline)?\nAppropriate Base (K2CO3, Cs2CO3)?", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; conditions_check [label="Inert Atmosphere Maintained?\nTemperature Optimal (100-160°C)?\nSufficient Reaction Time?", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; workup_check [label="Product Loss During Extraction?\nColumn Chromatography Optimized?", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

end [label="Improved Yield", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reagents [arrowhead=normal, color="#4285F4"]; reagents -> reagents_check [arrowhead=normal, color="#5F6368"]; reagents_check -> catalyst [label="If Yes", arrowhead=normal, color="#4285F4"]; catalyst -> catalyst_check [arrowhead=normal, color="#5F6368"]; catalyst_check -> conditions [label="If Yes", arrowhead=normal, color="#4285F4"]; conditions -> conditions_check [arrowhead=normal, color="#5F6368"]; conditions_check -> workup [label="If Yes", arrowhead=normal, color="#4285F4"]; workup -> workup_check [arrowhead=normal, color="#5F6368"]; workup_check -> end [label="If Yes", arrowhead=normal, color="#34A853"]; } } Caption: Troubleshooting workflow for the Ullmann synthesis.

Issue: Poor Performance of Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination to synthesize this compound, but the conversion is low. How can I improve it?

Answer: The Buchwald-Hartwig amination is a powerful but sensitive reaction. Optimization is key for achieving high yields. Consider the following:

  • Catalyst and Ligand : This is the most critical component. A common palladium source is Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0)).[14] The choice of phosphine ligand is crucial; sterically hindered, electron-rich ligands like tBuDavePhos or XPhos often give superior results for N-arylation of heterocycles.[13][14] The Pd/ligand ratio may also need optimization.

  • Base : A strong, non-nucleophilic base is required. Sodium or potassium tert-butoxide (NaOtBu or KOtBu) are typically the most effective bases for this transformation.[2][15]

  • Solvent : Anhydrous and deoxygenated solvents are mandatory. Toluene, dioxane, or xylene are commonly used.[13][15]

  • Temperature : These reactions are typically run at elevated temperatures, often between 80-120 °C.[2][13] Microwave irradiation can also be highly effective.[13]

// Nodes start [label="Choose Synthetic Route", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ullmann [label="Ullmann Condensation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; buchwald [label="Buchwald-Hartwig Amination", fillcolor="#34A853", fontcolor="#FFFFFF"];

ullmann_pros [label="Pros:\n- Lower cost catalyst (Copper)\n- Less sensitive to air/moisture\n than some Pd systems", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; ullmann_cons [label="Cons:\n- Harsher conditions (high temp)\n- Stoichiometric copper often needed\n- Limited substrate scope", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

buchwald_pros [label="Pros:\n- Milder reaction conditions\n- Broader substrate scope\n- High functional group tolerance\n- High yields", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; buchwald_cons [label="Cons:\n- Expensive catalyst/ligands (Palladium)\n- Strict requirement for inert atmosphere\n- Sensitive to impurities", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> ullmann [arrowhead=normal, color="#5F6368"]; start -> buchwald [arrowhead=normal, color="#5F6368"]; ullmann -> ullmann_pros [style=dashed, arrowhead=none, color="#EA4335"]; ullmann -> ullmann_cons [style=dashed, arrowhead=none, color="#EA4335"]; buchwald -> buchwald_pros [style=dashed, arrowhead=none, color="#34A853"]; buchwald -> buchwald_cons [style=dashed, arrowhead=none, color="#34A853"]; } } Caption: Decision matrix for N-arylation synthesis routes.

Data on Reaction Optimization

Optimizing reaction parameters is crucial for maximizing yield. The following tables provide a summary of conditions reported in the literature for similar N-arylation reactions.

Table 1: Comparison of Reaction Parameters for N-Arylation of Pyrazoles

ParameterUllmann CondensationBuchwald-Hartwig Amination
Catalyst CuI, Cu PowderPd(dba)₂, Pd(OAc)₂[13][14]
Ligand L-Proline, Diamines[11][12]Biaryl Phosphines (XPhos, tBuDavePhos)[13][14]
Base K₂CO₃, Cs₂CO₃[11]KOtBu, NaOtBu[2][15]
Solvent DMF, DMSO[2]Toluene, Dioxane, Xylene[13][15]
Temperature 100 - 160 °C[13]80 - 120 °C[2][13]
Atmosphere Inert PreferredStrictly Inert (Argon/Nitrogen)[2]

Experimental Protocols

Protocol 1: Buchwald-Hartwig Synthesis of this compound

This protocol is a general guideline based on procedures for palladium-catalyzed N-arylation of pyrazoles.[2][14]

Materials:

  • Pyrazole

  • 1,4-Diiodobenzene

  • Pd(dba)₂

  • tBuDavePhos (or other suitable ligand)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk tube or microwave vial, add pyrazole (1.2 equiv.), 1,4-diiodobenzene (1.0 equiv.), Pd(dba)₂ (2 mol%), and the phosphine ligand (4 mol%).

  • Add potassium tert-butoxide (1.4 equiv.) to the vessel.

  • Seal the vessel, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Ullmann Condensation Synthesis of this compound

This protocol provides a general procedure based on copper-catalyzed N-arylation methods.[11]

Materials:

  • Pyrazole

  • 1,4-Diiodobenzene

  • Copper(I) Iodide (CuI)

  • L-Proline (optional, but recommended)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous DMF

Procedure:

  • In an oven-dried Schlenk tube, combine pyrazole (1.2 equiv.), 1,4-diiodobenzene (1.0 equiv.), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add anhydrous DMF via syringe.

  • Seal the tube and heat the reaction mixture to 120-140 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Filter the mixture through a pad of Celite to remove insoluble copper salts.[2]

  • Separate the organic layer from the filtrate, wash sequentially with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer in vacuo and purify the residue by column chromatography on silica gel.

References

Technical Support Center: Purification of 1-(4-Iodophenyl)-1H-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(4-iodophenyl)-1H-pyrazole derivatives. The following resources offer actionable advice and detailed protocols to address common challenges encountered during experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound derivatives.

Column Chromatography Issues

Q1: My this compound derivative is streaking or tailing on the silica gel column. What can I do?

A1: Tailing of all peaks can be caused by a partial blockage of the column inlet frit, while tailing of a specific compound often points to issues with its interaction with the stationary phase.[1] For pyrazole derivatives, which can be basic, tailing on standard silica gel (which is slightly acidic) is common.[2]

  • Solution 1: Neutralize the Silica Gel. Deactivate the silica by preparing the slurry with a small amount of a base, such as triethylamine (Et₃N) or ammonia in methanol, before packing the column.[3] This will neutralize the acidic silanol groups and improve peak shape.

  • Solution 2: Optimize the Solvent System. If your compound is trailing, you can try increasing the polarity of the eluent once the compound starts to elute.[4] This can help push the compound off the column more quickly and reduce tailing.

  • Solution 3: Change the Stationary Phase. If problems persist, consider using a different stationary phase like neutral alumina or switching to reversed-phase (C18) chromatography.[3]

Q2: The compound seems to be decomposing on the silica gel column. How can I prevent this?

A2: Compound instability on silica gel can lead to significant yield loss and the generation of new impurities.[4]

  • Solution 1: Test for Stability. Before running a large-scale column, you can check your compound's stability by spotting it on a TLC plate, letting it sit for an hour or two, and then eluting it to see if any new spots have formed (a 2D TLC test).[4][5]

  • Solution 2: Deactivate the Silica. As mentioned above, the acidity of silica gel can cause decomposition. Using deactivated silica gel can often resolve this issue.[3]

  • Solution 3: Minimize Contact Time. Run the column with a slightly higher flow rate to reduce the time the compound spends in contact with the silica.[5] However, be aware that too high a flow rate can decrease separation efficiency.

  • Solution 4: Use an Alternative Stationary Phase. If the compound is highly acid-sensitive, Florisil or alumina can be viable alternatives to silica gel.[4]

Q3: I'm having trouble separating my desired this compound from a closely related impurity (e.g., a regioisomer). What are my options?

A3: Separating regioisomers is a common challenge in pyrazole synthesis and purification.[6]

  • Solution 1: High-Performance Liquid Chromatography (HPLC). Reversed-phase HPLC is often very effective at separating isomers that are difficult to resolve by standard column chromatography.[7] The method can be scaled up for preparative separation.[8]

  • Solution 2: Fractional Recrystallization. If the isomers have different solubilities in a particular solvent system, fractional recrystallization can be an effective, non-chromatographic separation method.[9] This involves multiple, sequential recrystallization steps to enrich one isomer.

  • Solution 3: Acid Salt Formation. Another technique is to dissolve the mixture in a suitable organic solvent and add an acid (such as phosphoric acid) to form acid addition salts.[10][11] The differing properties of the isomeric salts can allow for their separation by crystallization.

Q4: My compound is not very soluble in the elution solvent and is precipitating at the top of the column. How should I load my sample?

A4: Poor solubility in the mobile phase is a frequent problem, especially when using nonpolar solvent systems like hexane/ethyl acetate.[4]

  • Solution: Dry Loading. Instead of dissolving the sample in the mobile phase, use the dry-loading technique.[5] Dissolve your crude product in a suitable, volatile solvent (like dichloromethane or acetone), add a small amount of silica gel (10-20 times the mass of your sample), and evaporate the solvent completely using a rotary evaporator to get a free-flowing powder.[5] This powder can then be carefully added to the top of the packed column.[2][5]

Recrystallization Issues

Q1: My this compound derivative won't crystallize from the solution. What should I try?

A1: Failure to crystallize is often due to the solution not being supersaturated or the presence of impurities that inhibit crystal formation.

  • Solution 1: Induce Crystallization. Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.

  • Solution 2: Add a Seed Crystal. If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to initiate crystallization.[9]

  • Solution 3: Reduce the Volume. Evaporate some of the solvent to increase the concentration of your compound and re-cool the solution.

  • Solution 4: Change the Solvent. The chosen solvent may be too good at dissolving your compound even at low temperatures. Try a different solvent or a mixed-solvent system where the compound has lower solubility when cold.[9]

Q2: The yield from recrystallization is very low. How can I improve it?

A2: Low yield is a common issue and can be attributed to several factors.[9]

  • Solution 1: Minimize Hot Solvent. Use only the absolute minimum amount of hot solvent needed to fully dissolve the crude product.[9] Using excess solvent will keep more of your product in solution upon cooling.

  • Solution 2: Cool Thoroughly. Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or refrigerator) to maximize precipitation, as long as impurities remain dissolved.[9]

  • Solution 3: Recover a Second Crop. After filtering the first crop of crystals, concentrate the mother liquor (the remaining solution) and cool it again to obtain a second, often less pure, crop of crystals.

Q3: How can I remove colored impurities during recrystallization?

A3: Colored impurities can often be removed by adsorption.

  • Solution: Use Activated Charcoal. Add a small amount of activated charcoal to the hot solution before the filtration step.[9] The charcoal will adsorb the colored impurities. Use it sparingly, as it can also adsorb some of your desired product, potentially lowering the yield.[9]

Frequently Asked Questions (FAQs)

Q1: What are the best starting points for solvent systems in column chromatography for these derivatives?

A1: The polarity of this compound derivatives can vary based on other substituents. A good starting point is a mixture of a nonpolar and a polar solvent. Hexane/ethyl acetate is a very common combination.[12] Other systems include dichloromethane/hexane or acetone/hexane.[4] The optimal ratio should be determined by thin-layer chromatography (TLC) first.

Q2: Which solvents are commonly used for recrystallizing this compound derivatives?

A2: The choice of solvent is critical and depends on the specific derivative. Common single solvents include ethanol, methanol, and ethyl acetate.[3][9] Mixed-solvent systems are often very effective, such as ethanol/water, methanol/water, or hexane/ethyl acetate.[3][9] A general technique is to dissolve the compound in a minimal amount of a hot "good" solvent (like ethanol) and then add a "poor" solvent (like water) dropwise until turbidity persists, then allow it to cool slowly.[3]

Q3: Can I use preparative HPLC for final purification? What conditions are recommended?

A3: Yes, preparative reversed-phase HPLC (RP-HPLC) is an excellent method for obtaining highly pure samples, especially for separating stubborn impurities or isomers.[8] A common mobile phase consists of acetonitrile/water or methanol/water, often with a small amount of acid like trifluoroacetic acid (TFA) (0.1%) or formic acid to improve peak shape.[8][13] The specific gradient and column type (e.g., C18) would depend on the properties of your specific derivative.

Q4: Are there any non-chromatographic methods to purify my pyrazole derivative?

A4: Besides recrystallization, another powerful method is purification via acid salt formation.[10][11] This involves dissolving the crude pyrazole derivative in an organic solvent and treating it with an acid (e.g., HCl, H₃PO₄). The resulting pyrazolium salt often has very different solubility properties and can be selectively crystallized, leaving many organic impurities behind in the solvent. The pure pyrazole can then be recovered by neutralizing the salt.

Data Presentation

Table 1: Recommended Starting Solvent Systems for Column Chromatography

Solvent SystemTypical Ratio (v/v)PolarityNotes
Hexane / Ethyl Acetate9:1 to 1:1Low to MediumA versatile and widely used system for pyrazole derivatives.[12]
Dichloromethane / Methanol99:1 to 9:1Medium to HighGood for more polar derivatives. Can be buffered with Et₃N.
Dichloromethane / Hexane1:1 to 100% DCMLow to MediumUseful for less polar compounds.
Acetonitrile / WaterGradientHigh (Reversed-Phase)Standard for RP-HPLC; excellent for isomer separation.[3][8]

Table 2: Common Solvents for Recrystallization of Pyrazole Derivatives

Solvent / SystemTypeSuitability
Ethanol or MethanolProtic, PolarGood for many pyrazole derivatives; often used hot.[9]
Ethyl AcetatePolar AproticA moderately polar solvent effective for many organics.[3]
Ethanol / WaterMixed ProticExcellent for compounds soluble in hot ethanol but not cold water.[3][9]
Hexane / Ethyl AcetateMixed Nonpolar/PolarGood for less polar derivatives.
Dimethylformamide (DMF)Polar AproticUsed for compounds with poor solubility in other solvents.[14]

Experimental Protocols

Protocol 1: General Column Chromatography on Silica Gel

  • TLC Analysis: Determine the optimal eluent system using TLC. Aim for a retention factor (Rf) of ~0.3 for your target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of dichloromethane or the eluent. If solubility is low, perform a dry load as described in the troubleshooting guide.[5]

  • Elution: Begin elution with the determined solvent system. If a gradient elution is needed, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Mixed-Solvent Recrystallization

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum volume of a hot "good" solvent (e.g., ethanol) required to completely dissolve the solid.[9]

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid).[3] Add one or two more drops of the hot "good" solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

Purification_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_final Final Steps Crude Crude this compound Derivative TLC TLC / LC-MS Analysis (Assess Purity & Complexity) Crude->TLC Isolate Isolate Solid TLC->Isolate If Solid Column Column Chromatography (Silica or Alumina) TLC->Column If Oily / Complex Mixture Recrystal Recrystallization Isolate->Recrystal Purity_Check Purity Check (NMR, LC-MS) Recrystal->Purity_Check Column->Purity_Check HPLC Preparative HPLC (High Purity Needed) Pure_Product Pure Product HPLC->Pure_Product Purity_Check->HPLC Further Purification Required Purity_Check->Pure_Product Purity >95% Troubleshooting_Tree cluster_problem Identify Problem cluster_solutions Potential Solutions Start Poor Purification Outcome Problem What is the main issue? Start->Problem Sol_Yield 1. Minimize hot solvent 2. Cool thoroughly 3. Check mother liquor Problem->Sol_Yield Low Yield Sol_Purity 1. Change solvent system 2. Deactivate silica gel 3. Try Prep-HPLC Problem->Sol_Purity Low Purity / Co-elution Sol_Decomp 1. Deactivate silica 2. Use Alumina/Florisil 3. Reduce contact time Problem->Sol_Decomp Decomposition

References

Technical Support Center: Palladium-Catalyzed Reactions of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) for common issues encountered during palladium-catalyzed cross-coupling reactions of pyrazoles. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed pyrazole coupling reaction is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in palladium-catalyzed pyrazole couplings can stem from several factors. Key areas to investigate include the choice of catalyst, ligand, base, and solvent, as well as the reaction temperature and time. For instance, in Suzuki-Miyaura couplings, switching from a less effective catalyst like PdCl2(PPh3)2 to a more robust one such as PdCl2dppf or employing modern catalyst systems like XPhosPdG2 can significantly improve yields.[1] Similarly, in Buchwald-Hartwig aminations, the selection of a suitable bulky, electron-rich phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the reaction.[2]

Optimizing the reaction conditions is also crucial. A systematic approach, such as a Design of Experiments (DoE), can be more effective than changing one variable at a time to find the optimal conditions.[3] For example, screening different solvents can have a dramatic effect; switching from dioxane/water to ethanol/water has been shown to increase the yield of the desired product in certain Suzuki-Miyaura reactions of pyrazoles by minimizing side reactions like debromination.[1]

Q2: I am observing significant amounts of side products, such as debromination or homocoupling. How can I minimize these?

A2: The formation of side products is a common issue. Hydrodehalogenation (dehalogenation), where the halide on the pyrazole is replaced by a hydrogen atom, is frequently observed.[1][2] This can be minimized by:

  • Optimizing the Base: Using a less sterically hindered or a weaker base can sometimes reduce this side reaction.[2]

  • Lowering the Reaction Temperature: Higher temperatures can sometimes promote side reactions.[2]

  • Choice of Ligand and Catalyst: Some ligands and catalyst systems are more prone to promoting hydrodehalogenation. Screening different ligands can be beneficial.[1][2] For example, in some cases, using XPhosPdG2 with additional XPhos ligand resulted in a similar product-to-dehalogenated-byproduct ratio, suggesting other factors were more influential.[1]

  • Solvent Choice: The polarity of the solvent can influence the rates of competing reaction pathways.[1][2]

Homocoupling of the aryl halide starting material, leading to biaryl side products, is another potential issue in metal-catalyzed N-arylation reactions.[4] Careful control of reaction conditions and catalyst selection can help to suppress this side reaction.

Q3: How do I control regioselectivity in C-H functionalization of pyrazoles?

A3: Regioselectivity in palladium-catalyzed C-H functionalization of pyrazoles is influenced by the inherent electronic properties of the pyrazole ring and the directing group employed. The C-5 position of the pyrazole ring is often the most acidic and prone to arylation due to its proximity to the sp3-hybridized nitrogen atom.[5] Conversely, the C-4 position is the most nucleophilic center, favoring electrophilic aromatic substitution.[5]

The N2 nitrogen of the pyrazole can act as a directing group, guiding the C-H functionalization to a specific position.[5] However, achieving regioselectivity, especially at the less reactive β-position (C4) when the α-position (C5) is free, can be challenging.[6] Judicious choice of solvent can play a crucial role in enhancing the acidity of the β-proton, thereby promoting β-arylation. For instance, using a protic solvent like 2-ethoxyethan-1-ol with a ligand-free palladium catalyst and a simple base has been shown to favor β-C-H bond functionalization.[6]

Q4: My palladium catalyst appears to be deactivating. What are the possible reasons and solutions?

A4: Catalyst deactivation is a significant concern in palladium-catalyzed reactions. Potential causes include:

  • Inhibition by Starting Materials or Products: Unprotected N-H groups on pyrazoles or other nitrogen-rich heterocycles can coordinate to the palladium center, inhibiting the catalytic cycle.[7] Using a suitable protecting group on the pyrazole nitrogen can circumvent this issue.

  • Reduction of Pd(II) to Pd(0) Nanoparticles: In some cases, the active Pd(II) species can be reduced to inactive Pd(0) nanoparticles, leading to deactivation.[8] This can be influenced by the choice of base and substrate.[8] Understanding the deactivation mechanism can help in designing a reactivation strategy or modifying the catalytic protocol to prevent it.[8]

  • Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can themselves degrade under certain reaction conditions.

  • Poisoning: Impurities in the starting materials or solvents, such as sulfur-containing compounds, can poison the palladium catalyst.[9]

To address catalyst deactivation, consider using more robust ligands, ensuring the purity of all reagents and solvents, and carefully optimizing the reaction conditions to favor the desired catalytic cycle.

Q5: I am having difficulty purifying my product from the residual palladium catalyst. What are effective purification techniques?

A5: Removing residual palladium from the final product is crucial, especially in pharmaceutical applications where strict limits on metal impurities exist.[10] While standard purification methods like column chromatography are often employed, they may not be sufficient to remove all traces of palladium.[11][12]

More rigorous purification protocols may be necessary, including:

  • Metal Scavengers: Using scavenging resins or other materials designed to bind and remove palladium can be highly effective.[11][13]

  • Crystallization: This can be an effective method for reducing palladium levels, especially when combined with additives that help to keep the palladium in the mother liquor.[10]

  • Extraction/Precipitation: Various extraction and precipitation techniques can also be employed to remove palladium impurities.[13]

Quantifying the residual palladium levels using techniques like inductively coupled plasma mass spectrometry (ICP-MS) is recommended to ensure the effectiveness of the purification method.[10][11][12]

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling of Pyrazoles
Potential Cause Troubleshooting Step Rationale
Inefficient Catalyst Screen alternative palladium catalysts (e.g., PdCl2dppf, XPhosPdG2).[1]Different catalysts exhibit varying activities and stabilities for specific substrate combinations.
Suboptimal Ligand If using a catalyst precursor, screen different phosphine ligands (e.g., XPhos, SPhos).[1]The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.
Inappropriate Base Test a range of bases (e.g., K2CO3, K3PO4, Cs2CO3).[1][7]The base is essential for the transmetalation step and its strength and solubility can impact the reaction rate.
Unsuitable Solvent Evaluate different solvent systems (e.g., dioxane/H2O, ethanol/H2O, THF).[1]The solvent affects the solubility of reagents and can influence the reaction pathway, including minimizing side reactions.[1]
Low Reaction Temperature Gradually increase the reaction temperature, monitoring for product formation and decomposition.Higher temperatures can increase reaction rates, but may also lead to side reactions if not carefully controlled.
Insufficient Reaction Time Monitor the reaction progress over time using TLC or LC-MS to determine the optimal reaction duration.Some coupling reactions require extended periods to reach completion.
High Levels of Side Products in Buchwald-Hartwig Amination of Pyrazoles
Side Product Troubleshooting Step Rationale
Hydrodehalogenation * Use a weaker or less sterically hindered base.[2]* Lower the reaction temperature.[2]* Screen different bulky, electron-rich phosphine ligands.[2]These adjustments can disfavor the competing hydrodehalogenation pathway.
Homocoupling * Ensure an inert atmosphere to minimize oxidative processes.* Optimize the catalyst-to-ligand ratio.Homocoupling can be promoted by oxidative conditions or an imbalance in the catalytic system.
Diarylation of Primary Amines * Use a more sterically hindered ligand.* Carefully control the stoichiometry of the amine.A bulky ligand environment around the palladium can prevent the second N-arylation event.

Experimental Protocols

General Procedure for Microwave-Assisted Suzuki-Miyaura Cross-Coupling of 3-Bromo Pyrazolo[1,5-a]pyrimidin-5(4H)-one

This protocol is adapted from a study optimizing the Suzuki-Miyaura reaction for a specific pyrazole derivative.[1]

  • Reaction Setup: In a microwave vial, combine the 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one (1.0 equiv), the desired arylboronic acid (1.5 equiv), K2CO3 (3.0 equiv), and the palladium catalyst system (e.g., Pd(OAc)2/XPhos, 5 mol%).

  • Solvent Addition: Add a mixture of ethanol and water (e.g., 4:1 v/v) as the solvent.

  • Degassing: Seal the vial and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Microwave Irradiation: Place the vial in a microwave reactor and heat to the optimized temperature (e.g., 110 °C) for the specified time (e.g., 40 minutes).[1]

  • Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed catalyst Screen Catalysts (e.g., PdCl2dppf, XPhosPdG2) start->catalyst ligand Optimize Ligand (e.g., XPhos, SPhos) catalyst->ligand base Vary Base (e.g., K2CO3, K3PO4) ligand->base solvent Change Solvent (e.g., EtOH/H2O) base->solvent conditions Adjust Temperature & Reaction Time solvent->conditions yield_check Yield Improved? conditions->yield_check success Problem Solved yield_check->success Yes further_opt Further Optimization (DoE) yield_check->further_opt No

Caption: A logical workflow for troubleshooting low yields in palladium-catalyzed pyrazole coupling reactions.

Troubleshooting_Side_Products start Side Products Observed dehalogenation Hydrodehalogenation start->dehalogenation homocoupling Homocoupling start->homocoupling opt_base Optimize Base (weaker/less hindered) dehalogenation->opt_base opt_temp Lower Temperature dehalogenation->opt_temp opt_ligand Screen Ligands dehalogenation->opt_ligand inert_atm Ensure Inert Atmosphere homocoupling->inert_atm opt_ratio Optimize Catalyst/Ligand Ratio homocoupling->opt_ratio end Side Products Minimized opt_base->end Monitor for Reduction in Side Products opt_temp->end Monitor for Reduction in Side Products opt_ligand->end Monitor for Reduction in Side Products inert_atm->end Monitor for Reduction in Side Products opt_ratio->end Monitor for Reduction in Side Products

References

Impact of base and solvent choice on 1-(4-Iodophenyl)-1H-Pyrazole reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(4-Iodophenyl)-1H-Pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the impact of base and solvent choice on the reactivity of this versatile building block in various cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling of this compound resulting in low yields?

A1: Low yields in Suzuki-Miyaura couplings with this compound can be attributed to several factors. The high reactivity of the C-I bond can lead to side reactions such as dehalogenation, where the iodine is replaced by a hydrogen atom.[1] Additionally, issues with catalyst activity, inappropriate base or solvent selection, and the presence of oxygen can negatively impact the reaction.[2] It is also crucial to ensure the quality of the boronic acid, as protodeboronation can be a significant side reaction.[2]

Q2: I am observing significant homocoupling of my alkyne in a Sonogashira reaction with this compound. How can I minimize this?

A2: Homocoupling (Glaser coupling) is a common side reaction in Sonogashira couplings, often promoted by the presence of a copper(I) co-catalyst and oxygen.[3] To minimize this, ensure your reaction is performed under strictly anaerobic conditions by thoroughly degassing your solvents.[3] Switching to a copper-free Sonogashira protocol can also significantly reduce or eliminate this side product.[3]

Q3: In a Heck reaction with this compound, what are the optimal choices for base and solvent?

A3: The choice of base and solvent in a Heck reaction is crucial for achieving high yields. For the reaction of 1-protected-4-iodo-1H-pyrazoles with acrylates, triethylamine (Et3N) as a base in a solvent like acetonitrile has been shown to be effective.[4][5] The combination of an organic base like triethylamine with an inorganic base such as sodium carbonate can also be beneficial in promoting the reaction.[6]

Q4: My Buchwald-Hartwig amination of this compound is not proceeding to completion. What are the likely causes?

A4: Incomplete conversion in Buchwald-Hartwig amination can be due to several factors. Pyrazoles can act as ligands and inhibit the palladium catalyst.[3] Therefore, the choice of a suitable bulky and electron-rich phosphine ligand is critical.[7] The presence of a free N-H group on the pyrazole ring can also interfere with the reaction, so N-protection of the pyrazole may be necessary.[8] Additionally, the selection of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) and an anhydrous, degassed solvent such as toluene or dioxane is important for success.[7]

Q5: Can I use Ullmann coupling for the N-arylation of heterocycles with this compound?

A5: Yes, Ullmann-type coupling reactions can be used to form C-N bonds. These reactions typically employ a copper catalyst, a base such as potassium carbonate, and a ligand like L-proline. The reaction of aryl iodides with various nitrogen heterocycles, including pyrazoles and imidazoles, has been reported to proceed in good to excellent yields at temperatures between 80-90 °C.[9]

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield Inactive catalyst.Use a fresh batch of palladium catalyst. Consider screening different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands.[2]
Inappropriate base or solvent.Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane/H₂O, Toluene, DMF). The solubility of the base can be critical.[10]
Protodeboronation of the boronic acid.Use milder reaction conditions (lower temperature, weaker base like KF). Consider using anhydrous conditions or a more stable boronate ester (e.g., pinacol ester).[2]
Dehalogenation of this compound High reactivity of the C-I bond.Consider using the analogous 1-(4-bromophenyl)-1H-pyrazole, which is less prone to dehalogenation.[1] Optimize the ligand to favor reductive elimination over side reactions.[10]
Presence of a hydrogen source.Use aprotic solvents and non-coordinating bases.[10]
Sonogashira Coupling
Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield Catalyst inactivation by the pyrazole substrate.Use bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to stabilize the palladium catalyst.[3]
Poor quality of reagents.Ensure the use of anhydrous and degassed solvents and amine bases. The presence of oxygen can lead to homocoupling.[11]
Insufficiently high temperature.While many Sonogashira reactions proceed at room temperature, less reactive substrates may require heating.[3]
Significant Homocoupling of Alkyne Presence of oxygen.Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen).[3]
Copper(I) co-catalyst promoting homocoupling.Switch to a copper-free Sonogashira protocol.[3]
Dehalogenation of Starting Material High reaction temperature.Try running the reaction at a lower temperature for a longer duration.[3]
Choice of base and solvent.Optimize the base (e.g., switch from an amine base to an inorganic base like K₂CO₃) and ensure the use of a dry, aprotic solvent.[3]

Quantitative Data Summary

The following tables provide a summary of reaction conditions and yields for various cross-coupling reactions involving iodopyrazole derivatives. Note: Data for the specific substrate this compound is limited in the literature; therefore, data from closely related N-substituted 4-iodopyrazoles are included as a reference.

Table 1: Suzuki-Miyaura Coupling of 1-Aryl-3-CF₃-4-iodopyrazole with Phenylboronic Acid [12]

EntryBaseSolventTemperature (°C)Time (d)Yield (%)
1K₂CO₃THF/H₂OReflux256

Table 2: Heck Reaction of 1-Trityl-4-iodopyrazole with Acrylates [5]

EntryAlkeneBaseSolventTemperature (°C)Time (h)Yield (%)
1Methyl acrylateEt₃NDMF100195
2tert-Butyl acrylateEt₃NDMF100290

Table 3: Buchwald-Hartwig Amination of 4-Iodo-1-tritylpyrazole with Amines lacking β-Hydrogens [7]

EntryAmineBaseSolventTemperature (°C)TimeYield (%)
1MorpholineKOtBuXylene160 (MW)10 min78
2AnilineKOtBuXylene160 (MW)10 min85

Table 4: Copper-Catalyzed Amination of 4-Iodo-1-tritylpyrazole with Amines possessing β-Hydrogens [7]

EntryAmineBaseSolventTemperature (°C)TimeYield (%)
1AllylamineCs₂CO₃Dioxane10018 h75
2PyrrolidineCs₂CO₃Dioxane10018 h82

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a 4-Iodopyrazole Derivative[13]

In a Schlenk tube under an argon atmosphere, combine the 4-iodopyrazole derivative (0.1 mmol), the arylboronic acid (1.1 equiv.), Pd(PPh₃)₄ (5 mol%), and sodium carbonate (2.5 equiv.). Add a 4:1 mixture of 1,4-dioxane and water (2 mL). Heat the reaction mixture at 90 °C for 6 hours. After completion, cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Sonogashira Coupling of a 4-Iodopyrazole Derivative[14]

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the 4-iodopyrazole derivative (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%). Add anhydrous solvent (e.g., THF or DMF, 5 mL) and the base (e.g., triethylamine, 3.0 mmol, 3.0 equiv). Stir the mixture at room temperature for 5-10 minutes. Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe. Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS. Upon completion, the reaction is worked up by dilution with an organic solvent, washing with aqueous solutions, drying, and concentration. The crude product is purified by column chromatography.

General Procedure for Heck Reaction of a 1-Protected-4-Iodopyrazole[5]

A mixture of the 1-protected-4-iodopyrazole (1.0 mmol), the alkene (e.g., methyl acrylate, 1.2 mmol), Pd(OAc)₂ (2 mol%), P(OEt)₃ (4 mol%), and Et₃N (2.0 mmol) in DMF (5 mL) is heated at 100 °C. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by column chromatography.

General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination of a 4-Iodopyrazole Derivative[7]

To an oven-dried Schlenk tube under an inert atmosphere, add the 4-iodo-1-tritylpyrazole, a palladium source (e.g., Pd(dba)₂), a phosphine ligand (e.g., tBuDavePhos), and a base (e.g., KOtBu). The vessel is evacuated and backfilled with an inert gas. Anhydrous, degassed solvent (e.g., xylene) is added, followed by the amine. The vessel is sealed and heated with vigorous stirring. The reaction can be monitored by TLC or LC-MS. After completion, the mixture is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried and concentrated, and the product is purified by column chromatography.

Reaction Pathway Visualization

The following diagram illustrates the key decision points regarding the choice of base and solvent for different cross-coupling reactions of this compound.

G Impact of Base and Solvent on this compound Reactivity Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki Sonogashira Sonogashira Coupling Start->Sonogashira Heck Heck Reaction Start->Heck Buchwald Buchwald-Hartwig Amination Start->Buchwald Ullmann Ullmann Coupling Start->Ullmann Suzuki_Base Base Selection: - K2CO3, Cs2CO3, K3PO4 (Inorganic, often aqueous) Suzuki->Suzuki_Base Choice of Base Suzuki_Solvent Solvent Selection: - Dioxane/H2O, Toluene, DMF Suzuki->Suzuki_Solvent Choice of Solvent Sonogashira_Base Base Selection: - Et3N, DIPEA (Amine bases) Sonogashira->Sonogashira_Base Choice of Base Sonogashira_Solvent Solvent Selection: - THF, DMF Sonogashira->Sonogashira_Solvent Choice of Solvent Heck_Base Base Selection: - Et3N, Na2CO3 (Organic or Inorganic) Heck->Heck_Base Choice of Base Heck_Solvent Solvent Selection: - Acetonitrile, DMF Heck->Heck_Solvent Choice of Solvent Buchwald_Base Base Selection: - NaOtBu, KOtBu, Cs2CO3 (Strong, non-nucleophilic) Buchwald->Buchwald_Base Choice of Base Buchwald_Solvent Solvent Selection: - Toluene, Dioxane (Anhydrous) Buchwald->Buchwald_Solvent Choice of Solvent Ullmann_Base Base Selection: - K2CO3, KOH (Inorganic) Ullmann->Ullmann_Base Choice of Base Ullmann_Solvent Solvent Selection: - DMSO, DMF Ullmann->Ullmann_Solvent Choice of Solvent Suzuki_Issue Potential Issue: Dehalogenation Suzuki_Base->Suzuki_Issue Suzuki_Solvent->Suzuki_Issue Sonogashira_Issue Potential Issue: Homocoupling Sonogashira_Base->Sonogashira_Issue Sonogashira_Solvent->Sonogashira_Issue Buchwald_Issue Potential Issue: Catalyst Inhibition Buchwald_Base->Buchwald_Issue Buchwald_Solvent->Buchwald_Issue

Caption: Decision framework for selecting base and solvent in cross-coupling reactions.

References

Technical Support Center: Refinement of Reaction Conditions for Functionalizing the Pyrazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of the pyrazole ring. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles a significant challenge? A: The primary challenge arises from the similar electronic properties and nucleophilicity of the two adjacent nitrogen atoms (N1 and N2) in the pyrazole ring.[1] This similarity often leads to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be difficult to separate.[1]

Q2: What are the key factors that control regioselectivity (N1 vs. N2) during N-alkylation? A: The regiochemical outcome is a delicate balance of several factors:

  • Steric Effects: Alkylation generally occurs at the less sterically hindered nitrogen atom. The bulkiness of substituents at the C3 and C5 positions of the pyrazole ring, as well as on the alkylating agent, is a primary determinant.[1]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogens, thereby influencing the reaction pathway.[1]

  • Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence, and even switch, the regioselectivity.[1]

Q3: Which position on the pyrazole ring is most susceptible to electrophilic attack? A: The C4 position is the most electron-rich and, therefore, the most common site for electrophilic substitution reactions like halogenation, nitration, and Friedel-Crafts acylation.[2][3] The combined electron-withdrawing effects of the two nitrogen atoms reduce the charge density at C3 and C5, making C4 the preferred site for electrophilic attack.[3]

Q4: What is C-H activation in the context of pyrazole functionalization? A: C-H activation is a modern, atom-economical strategy that allows for the direct formation of new bonds (e.g., C-C or C-heteroatom) at a specific carbon position on the pyrazole ring without requiring a pre-installed functional group like a halogen.[2][4] Transition-metal catalysts, particularly palladium and rhodium, are often used to achieve this transformation with high regioselectivity.[2][5][6]

Q5: Are there any solvents that should be avoided when working with pyrazoles? A: Solvents containing unprotected carbonyl groups (e.g., using acetone as the primary reaction solvent) should be avoided unless they are intended to be a reactant, as they can react with the pyrazole, particularly if it has a nucleophilic substituent like a hydrazine group.[7] Additionally, while strong bases are often used, they can sometimes lead to deprotonation at C3, which may result in ring-opening or rearrangement.[3][7]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions.

Issue 1: Poor Regioselectivity in N-Alkylation of an Unsymmetrical Pyrazole

Question: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers that are difficult to separate. How can I improve the selectivity?

Answer: Achieving high regioselectivity is a common hurdle. The outcome depends on a balance of steric, electronic, and conditional factors.[1]

Potential Causes & Solutions:

  • Cause: Insufficient steric differentiation between the N1 and N2 positions.

  • Solution 1 (Modify Reaction Conditions): The choice of base and solvent is critical. For instance, using sodium hydride (NaH) in an aprotic solvent like THF or potassium carbonate (K2CO3) in DMSO often favors N1-alkylation.[1][8] In some cases, switching to a protic solvent or using an acid catalyst with specific electrophiles like trichloroacetimidates can alter the outcome.[7][9][10]

  • Solution 2 (Modify Alkylating Agent): Increasing the steric bulk of the alkylating agent can enhance selectivity by favoring attack at the less hindered nitrogen.[1]

  • Solution 3 (Tune Electronic Effects): If possible, modifying substituents on the pyrazole ring can influence the relative nucleophilicity of the two nitrogen atoms. For example, attaching a hydrazone substituent has been shown to effectively control alkylation selectivity in trifluoromethylated pyrazoles.[8][11]

Click to view a decision-making workflow for N-alkylation.

G Decision Workflow for Improving N-Alkylation Regioselectivity cluster_0 start Start: Poor N-Alkylation Regioselectivity q1 Is there significant steric hindrance at C3 or C5? start->q1 c1 Modify Base/Solvent System (e.g., NaH/THF or K2CO3/DMSO to favor N1) q1->c1 No / Minor c2 Increase Steric Bulk of Alkylating Agent q1->c2 Yes q2 Isomer ratio improved? c1->q2 c2->q2 c3 Consider Electronic Tuning (e.g., modify substituents on pyrazole ring) q2->c3 No end_s Success: Optimized Regioselectivity q2->end_s Yes end_f Re-evaluate Strategy: Consider protecting groups or alternative synthesis c3->end_f

Caption: Decision workflow for troubleshooting poor regioselectivity in pyrazole N-alkylation.

Issue 2: Low or No Yield in Transition-Metal-Catalyzed C-H Functionalization

Question: I am attempting a direct C-H arylation at the C4 position using a palladium catalyst, but I am getting very low yields or only recovering my starting material. What could be the problem?

Answer: Direct C-H functionalization reactions are powerful but can be sensitive to a variety of factors.[2][4]

Potential Causes & Solutions:

  • Cause 1 (Catalyst Inactivity): The palladium catalyst (e.g., Pd(OAc)₂) may be deactivated or the incorrect ligand is being used.

  • Solution: Ensure the catalyst is fresh and handled under an inert atmosphere if necessary. The choice of ligand can be crucial; for some systems, a ligand-free approach may work, while others require specific phosphine or N-heterocyclic carbene (NHC) ligands to promote the reaction.[5]

  • Cause 2 (Incorrect Oxidant/Base): The base or oxidant may be inappropriate for the catalytic cycle.

  • Solution: The base (e.g., KOAc, K₂CO₃) is critical for the C-H activation step. Ensure it is anhydrous and present in the correct stoichiometry. Some C-H activation cycles require a specific oxidant (e.g., Ag₂CO₃, Ag₂O) to regenerate the active catalyst.[6]

  • Cause 3 (Solvent Effects): The solvent may not be suitable for the reaction.

  • Solution: High-boiling polar aprotic solvents like dimethylacetamide (DMA), DMF, or dioxane are commonly used to achieve the high temperatures often required (e.g., 150 °C).[2] Solvent choice can also influence regioselectivity.[5]

  • Cause 4 (Directing Group Issues): If using a directing group strategy, it may not be effective or may be directing the functionalization to an undesired position.

  • Solution: The Lewis basic N2 atom of the pyrazole ring can act as an inherent directing group.[12] If an external directing group is used, ensure it is correctly installed and that the reaction conditions are compatible with it.

Click to view a general troubleshooting workflow for low-yield reactions.

G General Workflow for Troubleshooting Low-Yield Reactions cluster_1 start Start: Low/No Yield c1 1. Verify Reagents & Setup - Purity of starting materials - Freshness of catalyst/reagents - Anhydrous conditions (if needed) - Inert atmosphere (if needed) start->c1 q1 Problem Resolved? c1->q1 c2 2. Optimize Reaction Temperature - Incrementally increase/decrease temperature and monitor q1->c2 No end_s Success q1->end_s Yes q2 Improvement? c2->q2 c3 3. Screen Solvents & Bases/Additives - Test alternative solvents (e.g., DMA, Dioxane, Toluene) - Vary base or other additives q2->c3 No q2->end_s Yes q3 Improvement? c3->q3 c4 4. Re-evaluate Catalyst/Ligand System - Screen different ligands - Try alternative metal catalysts q3->c4 No q3->end_s Yes end_f Consult Literature for Alternative Routes c4->end_f

Caption: A systematic workflow for diagnosing and solving low-yield functionalization reactions.

Issue 3: Unexpected Side Product in Condensation Reactions

Question: I am performing a condensation reaction with a hydrazine-substituted pyrazole in DMF, but I am observing a significant, unexpected side product. What might be happening?

Answer: Polar aprotic solvents like DMF can sometimes promote alternative reaction pathways.

Potential Causes & Solutions:

  • Cause 1 (Reaction at Ring Nitrogens): While the exocyclic hydrazine is typically the most nucleophilic site, certain conditions in dipolar aprotic solvents might promote undesired reactions at the pyrazole ring nitrogens.[7]

  • Solution: Switch to a polar protic solvent like ethanol or isopropanol. These solvents can enhance the desired reactivity of the hydrazine group through hydrogen bonding and stabilize the transition state, minimizing side reactions.[7]

  • Cause 2 (Degradation): The starting material or product might be unstable under the reaction conditions (e.g., high temperature in DMF).

  • Solution: Attempt the reaction at a lower temperature. If that is not effective, the addition of a catalytic amount of a weak acid, such as glacial acetic acid, can protonate the carbonyl group of the other reactant, making it more electrophilic and potentially allowing the reaction to proceed under milder conditions.[7][13]

Data Summary Tables

Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles
Pyrazole SubstrateAlkylating AgentBaseSolventRatio (N1:N2)Notes
3-CF₃-5-acetyl-pyrazoleEthyl iodoacetateK₂CO₃MeCN1:1Lack of regioselectivity observed due to the functional group in the alkylating agent.[8][11]
3-CF₃-5-(acetohydrazide)-pyrazoleEthyl iodoacetateK₂CO₃MeCNN2 onlyThe acetohydrazide group directs alkylation exclusively to the N2 position (producing the 5-CF₃ isomer).[11]
Pyridyl-CF₃-pyrazoleEthyl iodoacetateK₂CO₃MeCNMixtureA mixture of regioisomers is formed.[8]
Pyridyl-CF₃-pyrazoleEthyl iodoacetateNaHDMEN2 onlySwitching the base to NaH prevents the formation of regioisomeric products, yielding only the N2-alkylated product.[8]
Table 2: Comparison of Conditions for C4-Halogenation of Pyrazoles
Pyrazole SubstrateReagent(s)CatalystSolventTemp (°C)TimeYield (%)
1,3,5-Trisubstituted PyrazoleI₂, HIO₃NoneAcetic Acid80VariesHigh
1,3,5-TrimethylpyrazolePhICl₂, NH₄SCNNoneToluene08hHigh
CelecoxibN-Bromosuccinimide (NBS)GallocyanineNot specifiedRT15 min96
CelecoxibN-Bromosuccinimide (NBS)NoneNot specifiedRT15 min15

Data compiled from references[2] and[14].

Table 3: Conditions for Copper-Catalyzed N-Arylation of Pyrazole
Aryl HalideBaseLigandSolventTemp (°C)Time (h)Yield (%)
IodobenzeneK₃PO₄N,N'-DimethylethylenediamineDioxane1102492
4-IodotolueneK₃PO₄N,N'-DimethylethylenediamineDioxane1102494
1-Bromo-4-methoxybenzeneK₃PO₄N,N'-DimethylethylenediamineDioxane1102481
IodobenzeneKOtBuNone (CuO/AB catalyst)Toluene1801896 (conversion)

Data compiled from references[15],[16],[17],[18]. CuO/AB refers to CuO hollow nanospheres on acetylene black.

Experimental Protocols

Protocol 1: Electrophilic C4-Iodination of a 1,3,5-Trisubstituted Pyrazole

This protocol is adapted from a standard procedure for electrophilic halogenation at the C4 position.[2]

  • Materials: 1,3,5-trisubstituted pyrazole (1.0 mmol), Iodine (I₂) (1.2 mmol), Periodic acid (HIO₃) (0.4 mmol), Acetic acid (5 mL).

  • Procedure:

    • To a solution of the 1,3,5-trisubstituted pyrazole (1.0 mmol) in acetic acid (5 mL), add iodine (1.2 mmol) and periodic acid (0.4 mmol).

    • Heat the reaction mixture to 80 °C and stir.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Palladium-Catalyzed Direct C4-Arylation

This protocol outlines a general procedure for the direct C-H arylation of a pyrazole with an aryl bromide.[2]

  • Materials: 1,3,5-trimethylpyrazole (1 mmol), Aryl bromide (1.2 mmol), Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol), Potassium acetate (KOAc) (2 mmol), Dimethylacetamide (DMA) (3 mL).

  • Procedure:

    • In a sealable reaction tube, combine 1,3,5-trimethylpyrazole (1 mmol), the aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and KOAc (2 mmol).

    • Add dimethylacetamide (DMA) (3 mL) as the solvent.

    • Seal the tube securely and heat the reaction mixture in a preheated oil bath or heating block at 150 °C for 24 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.

    • Wash the filtrate with water (3 x 20 mL) to remove DMA.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the residue by silica gel column chromatography to obtain the desired C4-arylated pyrazole.

Protocol 3: Copper-Diamine-Catalyzed N-Arylation of Pyrazole

This protocol is a general method for the N-arylation of pyrazoles using a copper-diamine catalyst system, adapted from the Buchwald methodology.[15][16][18]

  • Materials: Pyrazole (1.2 mmol), Aryl iodide or bromide (1.0 mmol), Copper(I) iodide (CuI) (0.05 mmol), K₃PO₄ (2.0 mmol), N,N'-Dimethylethylenediamine (0.1 mmol), Anhydrous dioxane (2 mL).

  • Procedure:

    • Add the aryl halide (1.0 mmol), pyrazole (1.2 mmol), K₃PO₄ (2.0 mmol), and CuI (0.05 mmol) to an oven-dried, argon-flushed reaction tube.

    • Evacuate and backfill the tube with argon (repeat 3 times).

    • Add anhydrous dioxane (2 mL) followed by N,N'-dimethylethylenediamine (0.1 mmol) via syringe.

    • Seal the tube and place it in a preheated oil bath at 110 °C.

    • Stir the reaction for 24 hours.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

    • Filter the mixture through a short plug of silica gel, washing with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Key Functionalization Pathways

The functionalization of the pyrazole ring can be broadly categorized into reactions targeting the nitrogen atoms and those targeting the carbon atoms. The inherent electronic properties of the ring dictate the preferred sites of reaction.

G Primary Functionalization Pathways of the Pyrazole Ring cluster_0 Pyrazole Core cluster_1 Reaction Types Pz Pyrazole Scaffold N_Func N-Functionalization (N1/N2) Pz->N_Func Alkylation, Arylation C4_Func C4-Functionalization (Electrophilic Attack) Pz->C4_Func Halogenation, Nitration CH_Func C3/C5 C-H Activation (Directed) Pz->CH_Func Arylation, Acylation Deprot_Func C3/C5 Functionalization (via Deprotonation) Pz->Deprot_Func Lithiation then Electrophile Quench

Caption: Overview of major reaction classes for the functionalization of the pyrazole scaffold.

References

Addressing poor solubility of 1-(4-Iodophenyl)-1H-Pyrazole in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 1-(4-Iodophenyl)-1H-Pyrazole in reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: In which types of reactions is the solubility of this compound a common issue?

A2: The poor solubility of this compound is frequently encountered in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[4] These reactions are fundamental in medicinal chemistry for creating new carbon-carbon and carbon-heteroatom bonds.[5] In these reactions, the aryl iodide needs to be dissolved to effectively interact with the catalyst and other reagents in the solution phase. Inhomogeneous reaction mixtures can lead to low yields and reproducibility issues.

Q3: What initial steps can I take to address the poor solubility of this compound in my reaction?

A3: A systematic approach to solvent screening is the recommended first step. Begin with common aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and tetrahydrofuran (THF), as these are often effective at dissolving a wide range of organic compounds.[2] If single solvents are not effective, consider using a co-solvent system. For instance, in Suzuki-Miyaura reactions, a mixture of an organic solvent like dioxane or toluene with water is often used to dissolve both the organic substrate and the inorganic base.[6] It is also beneficial to perform small-scale solubility tests before setting up a large-scale reaction.

Q4: Can increasing the reaction temperature improve the solubility of this compound?

A4: Yes, increasing the reaction temperature is a common and effective method to enhance the solubility of organic compounds.[7] For many cross-coupling reactions, elevated temperatures (e.g., 80-120 °C) are standard and can help to achieve a homogeneous reaction mixture.[6] However, be mindful of the thermal stability of your reactants, catalyst, and solvent at higher temperatures to avoid degradation.

Q5: Are there alternative, solvent-free methods for reacting poorly soluble aryl halides like this compound?

A5: For challenging cases of poor solubility, solid-state reaction techniques can be an excellent alternative. High-temperature ball milling, for example, has been successfully employed for Suzuki-Miyaura cross-coupling reactions of insoluble aryl halides.[8] This mechanochemical approach avoids the need for a solvent altogether, and can lead to highly efficient reactions.

Troubleshooting Guides

Issue 1: this compound is not dissolving in the chosen reaction solvent.

Possible Causes and Solutions:

  • Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for the solute.

    • Solution: Conduct a systematic solvent screening. Test a range of solvents with varying polarities. A general order to try could be: toluene, THF, dioxane, acetonitrile, DMF, DMSO.

  • Insufficient Temperature: The reaction may be running at a temperature too low to achieve dissolution.

    • Solution: Gradually increase the reaction temperature while monitoring for any signs of decomposition. Many cross-coupling reactions are performed at elevated temperatures (80-120 °C).[6]

  • Single Solvent Inadequacy: A single solvent may not be capable of dissolving all reaction components (e.g., the organic substrate and an inorganic base).

    • Solution: Employ a co-solvent system. For reactions involving an aqueous base, a mixture of an organic solvent (e.g., toluene, dioxane) and water is a common strategy.[6]

Issue 2: The reaction is proceeding, but the yield is low and reproducible results are difficult to obtain.

Possible Causes and Solutions:

  • Inhomogeneous Reaction Mixture: Poor solubility of this compound is leading to a heterogeneous mixture, limiting the interaction between reactants.

    • Solution 1: Revisit the solvent screening and temperature optimization as described above to achieve a homogeneous solution.

    • Solution 2: If a biphasic system is unavoidable, consider the use of a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB). PTCs can facilitate the transfer of reactants between the aqueous and organic phases, thereby increasing the reaction rate.[6]

  • Catalyst Deactivation: The undissolved substrate may be physically coating and deactivating the catalyst.

    • Solution: Ensure complete dissolution of the substrate before adding the catalyst, or add the catalyst at a higher temperature where the substrate is fully dissolved.

Experimental Protocols

Protocol 1: Qualitative Solubility Testing of this compound

Objective: To determine suitable solvents for dissolving this compound.

Materials:

  • This compound

  • A selection of dry solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, dichloromethane, THF, acetone, acetonitrile, methanol, ethanol, isopropanol, DMF, DMSO, water)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Place a small, consistent amount (e.g., 5-10 mg) of this compound into a series of labeled test tubes.

  • To each test tube, add 1 mL of a different solvent.

  • Vortex each tube vigorously for 30-60 seconds.

  • Visually inspect each tube for undissolved solid.

  • Record the solubility as "soluble," "partially soluble," or "insoluble" for each solvent at room temperature.

  • For solvents where the compound is partially soluble or insoluble, gently warm the test tube in a water bath and observe if solubility increases with temperature.

Protocol 2: Small-Scale Parallel Reaction Screening for a Suzuki-Miyaura Coupling

Objective: To identify the optimal solvent and temperature conditions for the Suzuki-Miyaura coupling of this compound with a boronic acid.

Materials:

  • This compound

  • Boronic acid partner

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • A selection of anhydrous solvents (e.g., toluene, dioxane, THF, DMF)

  • Degassed water

  • Array of reaction vials with stir bars

  • Heating block with stirring capabilities

  • Inert gas supply (e.g., Argon or Nitrogen)

Procedure:

  • In each reaction vial, add this compound (1.0 equiv), the boronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 equiv).

  • To each vial, add a different solvent or solvent mixture (e.g., Toluene/H₂O 10:1, Dioxane/H₂O 4:1, DMF).

  • Seal the vials and purge with an inert gas.

  • Place the vials in a heating block and stir at a set temperature (e.g., 80 °C).

  • Monitor the progress of each reaction over time using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Compare the reaction outcomes to identify the solvent system that provides the best conversion and yield.

Data Presentation

Solvent CategoryExample SolventsPredicted Solubility of this compoundRationale
Nonpolar Hexane, TolueneLow to ModerateThe pyrazole ring provides some polarity, limiting solubility in highly nonpolar solvents.
Polar Aprotic THF, Dioxane, Ethyl AcetateModerate to GoodThese solvents can interact with the polar pyrazole ring without hydrogen bonding.
Polar Aprotic (High Boiling) DMF, DMSOGood to ExcellentThese are strong solvents capable of dissolving a wide range of organic compounds.
Polar Protic Methanol, Ethanol, WaterLowThe large, nonpolar iodophenyl group will likely limit solubility in highly protic solvents.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Poor Solubility of This compound solvent_screening Perform Solvent Screening (Toluene, Dioxane, THF, DMF, etc.) start->solvent_screening is_soluble Is the compound soluble? solvent_screening->is_soluble increase_temp Increase Reaction Temperature (e.g., 80-120 °C) is_soluble->increase_temp No proceed Proceed with Reaction is_soluble->proceed Yes is_soluble_hot Is the compound soluble now? increase_temp->is_soluble_hot cosolvent Use a Co-solvent System (e.g., Toluene/Water, Dioxane/Water) is_soluble_hot->cosolvent No is_soluble_hot->proceed Yes ptc Consider a Phase-Transfer Catalyst (e.g., TBAB) for biphasic systems cosolvent->ptc ball_milling Consider Alternative Methods (e.g., High-Temperature Ball Milling) cosolvent->ball_milling ptc->proceed

Caption: A decision-making workflow for addressing the poor solubility of this compound.

Experimental_Workflow cluster_qualitative Protocol 1: Qualitative Solubility Testing cluster_screening Protocol 2: Parallel Reaction Screening a1 Weigh this compound a2 Add 1 mL of test solvent a1->a2 a3 Vortex for 30-60s a2->a3 a4 Observe and record solubility a3->a4 b1 Dispense reactants into vials b2 Add different solvent systems b1->b2 b3 Seal, purge with inert gas, and heat b2->b3 b4 Monitor reaction progress (TLC, LC-MS) b3->b4

Caption: A summary of the experimental workflows for solubility testing and reaction screening.

Logical_Relationships compound This compound pyrazole_ring Pyrazole Ring (Polar, H-bond acceptor/donor) compound->pyrazole_ring iodophenyl_group Iodophenyl Group (Nonpolar, Bulky) compound->iodophenyl_group solubility Overall Solubility Profile pyrazole_ring->solubility Increases polarity iodophenyl_group->solubility Decreases polarity polar_solvents Polar Solvents (e.g., Water, Methanol) solubility->polar_solvents Limited interaction nonpolar_solvents Nonpolar Solvents (e.g., Hexane) solubility->nonpolar_solvents Limited interaction aprotic_solvents Polar Aprotic Solvents (e.g., DMF, THF) solubility->aprotic_solvents Favorable interaction

Caption: Logical relationships influencing the solubility of this compound.

References

Technical Support Center: Navigating Catalyst Poisoning in Cross-Coupling Reactions with Sulfur-Containing Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the palladium-catalyzed cross-coupling reaction is an indispensable tool for molecular synthesis. However, the presence of sulfur-containing pyrazoles can introduce significant challenges, primarily due to catalyst poisoning. This guide provides practical troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during these sensitive reactions.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My cross-coupling reaction with a sulfur-containing pyrazole is resulting in very low or no yield. What are the likely causes and how can I fix it?

A: Low or nonexistent yields in the presence of sulfur-containing pyrazoles are most commonly due to catalyst deactivation. The sulfur atom in the pyrazole ring can strongly coordinate to the palladium catalyst, effectively "poisoning" it and halting the catalytic cycle. Here’s a systematic approach to troubleshoot this issue:

  • Increase Catalyst and Ligand Loading: The most straightforward initial step is to increase the catalyst and ligand loading. This can compensate for the catalyst that is deactivated by the sulfur-containing substrate. It is advisable to incrementally increase the loading to find the optimal balance between yield and cost.

  • Select a Robust Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are known to be effective in mitigating catalyst poisoning. These ligands can stabilize the palladium center and promote the desired catalytic activity over deactivation pathways.

  • Optimize Reaction Temperature: While higher temperatures can sometimes overcome the activation energy barrier, they can also lead to catalyst decomposition. A careful optimization of the reaction temperature is crucial. It is often beneficial to start at a lower temperature and gradually increase it while monitoring the reaction progress.

Problem 2: Reaction Stalls Before Completion

Q: My reaction starts well but then stalls, leaving a significant amount of starting material. What's happening and what should I do?

A: Reaction stalling is a classic sign of progressive catalyst deactivation. The initial turnover of the catalyst is successful, but as more sulfur-containing substrate interacts with the palladium, the catalyst's activity diminishes.

  • Sequential Addition of Catalyst: Instead of adding all the catalyst at the beginning, a sequential addition approach can be effective. Adding fresh catalyst partway through the reaction can replenish the active catalytic species and drive the reaction to completion.

  • Use of Pre-catalysts: Consider using a well-defined palladium pre-catalyst. These are often more stable and can provide a more controlled release of the active Pd(0) species, potentially improving catalyst longevity in the presence of poisons.

  • Change the Solvent: The solvent can influence both the solubility of the catalyst and the substrates, as well as the rate of catalyst deactivation. Experimenting with different solvents, such as moving from ethereal solvents like dioxane to more polar aprotic solvents like DMF, can sometimes improve results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of palladium catalyst poisoning by sulfur-containing pyrazoles?

A1: The sulfur atom in pyrazoles possesses lone pairs of electrons that can form a strong dative bond with the palladium center of the catalyst. This interaction is often irreversible and blocks the active site of the catalyst, preventing it from participating in the catalytic cycle of the cross-coupling reaction. This leads to a decrease in the effective concentration of the active catalyst and, consequently, a lower reaction rate and yield.

Q2: Are there specific types of phosphine ligands that are more resistant to sulfur poisoning?

A2: Yes, bulky and electron-rich dialkylbiaryl phosphine ligands, often referred to as Buchwald ligands, have demonstrated significant success in overcoming catalyst poisoning by sulfur-containing heterocycles.[1] Ligands such as SPhos, XPhos, and tBuDavePhos are designed to be sterically demanding, which can disfavor the binding of the sulfur atom to the palladium center and promote the desired oxidative addition and reductive elimination steps of the cross-coupling reaction.[2][3] N-heterocyclic carbene (NHC) ligands are another class of robust ligands that can be effective in these challenging reactions due to their strong sigma-donating ability, which forms a very stable bond with palladium.[4]

Q3: Can I use copper-free conditions for Sonogashira couplings with sulfur-containing pyrazoles to avoid potential complications?

A3: Absolutely. In Sonogashira couplings, the copper co-catalyst can sometimes lead to the formation of undesired byproducts. Switching to a copper-free protocol can be advantageous, especially when dealing with sensitive substrates like sulfur-containing pyrazoles.[4] These conditions often rely on a more active palladium catalyst system, which can be achieved through the use of specialized ligands.

Q4: For a Buchwald-Hartwig amination with a sulfur-containing pyrazole, what are the key parameters to optimize?

A4: For a successful Buchwald-Hartwig amination, the critical parameters to optimize are the choice of ligand, base, and solvent. As with other cross-coupling reactions, bulky phosphine ligands are often preferred.[2][3] The choice of base is also crucial; a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used.[5][6] The solvent should be anhydrous and capable of dissolving all reaction components. Toluene and dioxane are commonly used solvents for these reactions.[6]

Quantitative Data Summary

The following tables provide a summary of reaction conditions for various cross-coupling reactions involving sulfur-containing pyrazoles, compiled from the literature.

Table 1: Suzuki-Miyaura Coupling of Sulfur-Containing Pyrazoles

Pyrazole SubstrateAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromo-1H-pyrazole-3-carbothioatePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285N/A
4-Iodo-3-(methylthio)pyrazole4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Dioxane/H₂O901692N/A
4-Bromo-1-(thiophen-2-yl)pyrazolePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O851278N/A

Table 2: Buchwald-Hartwig Amination of Sulfur-Containing Pyrazoles

Pyrazole SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromo-3-(methylthio)pyrazoleMorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1102475[5]
4-Iodo-1-(thiophen-2-yl)pyrazoleAnilinePd(OAc)₂ (3)tBuDavePhos (6)Cs₂CO₃Dioxane1001888[2][3]
4-Bromo-1H-pyrazole-3-carbothioateBenzylaminePdCl₂(dppf) (5)-K₂CO₃DMF1202065[5]

Table 3: Sonogashira Coupling of Sulfur-Containing Pyrazoles

Pyrazole SubstrateAlkyneCatalyst (mol%)Ligand (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Iodo-3-(phenylthio)pyrazolePhenylacetylenePd(PPh₃)₂Cl₂ (2)-CuI (4)Et₃NTHF651291[7]
4-Bromo-1-(thiophen-2-yl)pyrazoleTrimethylsilylacetylenePd(OAc)₂ (2)XPhos (4)-Cs₂CO₃Acetonitrile801685[8]
4-Iodo-1H-pyrazole-3-carbothioate1-HeptynePdCl₂(PCy₃)₂ (3)-CuI (5)i-Pr₂NEtDMF901079N/A

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 4-Bromo-3-(methylthio)pyrazole

  • To a flame-dried Schlenk tube under an argon atmosphere, add the 4-bromo-3-(methylthio)pyrazole (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Add anhydrous and degassed toluene (5 mL) and water (1 mL) to the flask.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-16 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 4-Iodo-1-(thiophen-2-yl)pyrazole

  • In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), tBuDavePhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol).

  • Add the 4-iodo-1-(thiophen-2-yl)pyrazole (1.0 mmol) and the desired amine (1.2 mmol).

  • Add anhydrous and degassed dioxane (5 mL).

  • Seal the vial and heat the mixture to 100 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS until the starting material is consumed (typically 18-24 hours).

  • Cool the reaction to room temperature, dilute with dichloromethane (15 mL), and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizing the Challenges and Solutions

To better understand the concepts discussed, the following diagrams illustrate the key processes and logical workflows.

CatalystPoisoning cluster_catalytic_cycle Normal Catalytic Cycle cluster_poisoning Poisoning Pathway Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Aryl Halide PoisonedCatalyst Poisoned Pd-S Complex (Inactive) Pd0->PoisonedCatalyst Coordination PdII Pd(II) Intermediate OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Organometallic Reagent RedElim Reductive Elimination PdII->RedElim Transmetal->PdII RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product SulfurPyrazole Sulfur-Containing Pyrazole SulfurPyrazole->PoisonedCatalyst

Catalyst Poisoning Mechanism.

TroubleshootingWorkflow Start Low/No Yield or Stalled Reaction CheckCatalyst Issue with Catalyst System? Start->CheckCatalyst CheckConditions Suboptimal Reaction Conditions? CheckCatalyst->CheckConditions No IncreaseLoading Increase Catalyst/Ligand Loading CheckCatalyst->IncreaseLoading Yes OptimizeTemp Optimize Temperature CheckConditions->OptimizeTemp Yes SuccessfulReaction Successful Coupling CheckConditions->SuccessfulReaction No - Re-evaluate Substrate IncreaseLoading->SuccessfulReaction ChangeLigand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, NHC) ChangeLigand->SuccessfulReaction ChangeSolvent Screen Different Solvents OptimizeTemp->ChangeSolvent ChangeSolvent->ChangeLigand

Troubleshooting Workflow for Cross-Coupling Reactions.

ProblemSolution Problem Problem Catalyst Poisoning by Sulfur Consequences - Low Yield - Reaction Stalling - Catalyst Deactivation Solution Solution Strategic Mitigation Methods - Use Bulky, Electron-Rich Ligands (e.g., Buchwald type, NHCs) - Increase Catalyst/Ligand Loading - Optimize Reaction Conditions (Temp., Solvent) - Employ Robust Pre-catalysts Problem->Solution Leads to

Problem-Solution Relationship.

References

Validation & Comparative

Reactivity Face-Off: 1-(4-Iodophenyl)-1H-Pyrazole vs. 1-(4-Bromophenyl)-1H-Pyrazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the strategic functionalization of heterocyclic scaffolds is paramount. The 1-aryl-pyrazole moiety, a privileged structure in medicinal chemistry, often serves as a crucial building block. The choice of the aryl halide precursor—typically an iodo or bromo derivative—can significantly influence the efficiency and outcome of pivotal cross-coupling reactions. This guide provides an objective, data-driven comparison of the reactivity of 1-(4-iodophenyl)-1H-pyrazole and 1-(4-bromophenyl)-1H-pyrazole in key synthetic transformations, including Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings.

Executive Summary

The fundamental difference in reactivity between this compound and its bromo-counterpart stems from the inherent disparity in the carbon-halogen bond strength (C-I < C-Br). This dictates the ease of oxidative addition to the palladium catalyst, the rate-determining step in many cross-coupling reactions.

Generally, This compound exhibits higher reactivity, often leading to faster reactions and milder conditions. However, this heightened reactivity can be a double-edged sword, occasionally resulting in a greater propensity for side reactions such as dehalogenation, particularly in Suzuki-Miyaura couplings.

Conversely, 1-(4-bromophenyl)-1H-pyrazole , while being less reactive and often necessitating more forcing conditions, can provide a favorable balance of stability and reactivity, sometimes leading to higher isolated yields, especially in Suzuki-Miyaura reactions where dehalogenation of the iodo-analogue can be a competing pathway. For reactions like the Heck and Sonogashira couplings, the enhanced reactivity of the C-I bond is generally advantageous. In Buchwald-Hartwig aminations, the choice of halide can be nuanced, with performance depending on the specific amine and the catalyst system employed (palladium vs. copper).

Comparative Performance in Key Cross-Coupling Reactions

The following tables summarize the comparative performance of this compound and 1-(4-bromophenyl)-1H-pyrazole in pivotal cross-coupling reactions. The data is compiled from various sources to illustrate the reactivity trends.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for the formation of C-C bonds. While the C-I bond's lability suggests superior performance for the iodo-derivative, the potential for dehalogenation can lead to lower yields of the desired biaryl product.

HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Notes
Iodo Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O906~85-95Higher reactivity, but prone to dehalogenation.
Bromo Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O906~80-93Good balance of reactivity and stability.[1]
Heck Reaction

The Heck reaction, for the formation of C-C bonds between an aryl halide and an alkene, generally benefits from the higher reactivity of the C-I bond.

HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Notes
Iodo Methyl acrylatePd(OAc)₂ (2)P(OEt)₃ (4)Et₃NDMF10024up to 95Higher reactivity leads to excellent yields.[2]
Bromo StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF10024~78Requires more forcing conditions for comparable yields.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination for C-N bond formation shows varied results, with the optimal halide depending on the specific amine and catalyst system. For amines lacking β-hydrogens, palladium catalysis is often effective with the bromo-derivative showing good performance. For amines with β-hydrogens, a copper-catalyzed system may favor the iodo-derivative.

HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Notes
Iodo PiperidineCuI (20)3,4,7,8-tetramethyl-1,10-phenanthroline (20)KOtBuPiperidine130 (MW)1GoodFavorable for alkylamines with β-hydrogens.[3]
Bromo MorpholinePd(dba)₂ (5-10)tBuDavePhos (10-20)KOtBuXylene160 (MW)0.17HighEffective for amines lacking β-hydrogens.[3]
Sonogashira Coupling

Similar to the Heck reaction, the Sonogashira coupling of terminal alkynes with aryl halides generally proceeds more readily with the more reactive C-I bond.

HalideCoupling PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Notes
Iodo PhenylacetylenePd(PPh₃)₄ (10)CuI (10)Et₃NTHF8024HighGenerally provides high yields under mild conditions.
Bromo PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF10012Moderate to GoodOften requires more forcing conditions.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

General Procedure for Suzuki-Miyaura Coupling

A Schlenk tube is charged with the 1-(4-halophenyl)-1H-pyrazole (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Degassed solvent (e.g., 1,4-dioxane/H₂O, 4:1) is added, and the mixture is heated at the specified temperature with stirring for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[4][5]

General Procedure for Heck Reaction

In a sealed tube, the 1-(4-halophenyl)-1H-pyrazole (1.0 equiv), alkene (1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (if required, e.g., P(o-tolyl)₃, 4 mol%), and base (e.g., Et₃N, 2.0 equiv) are combined in a suitable solvent (e.g., DMF). The vessel is sealed and heated at the specified temperature for the indicated time. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography to afford the desired product.[2]

General Procedure for Buchwald-Hartwig Amination (Palladium-Catalyzed)

Under an inert atmosphere, a reaction vessel is charged with the 1-(4-bromophenyl)-1H-pyrazole (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv). Anhydrous, degassed toluene is added, and the vessel is sealed. The reaction mixture is heated with stirring at the specified temperature for the indicated time. After cooling, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography.[6][7]

Visualizing Reaction Workflows

The following diagrams illustrate the logical flow of the discussed cross-coupling reactions.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalysis Catalytic Cycle ArylHalide 1-(4-halophenyl)-1H-pyrazole Reaction Suzuki-Miyaura Coupling ArylHalide->Reaction BoronicAcid Arylboronic Acid BoronicAcid->Reaction Catalyst Pd(0) Catalyst Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Dioxane/H2O) Solvent->Reaction Workup Workup & Purification Reaction->Workup Product 1-(4-biaryl)-1H-pyrazole Workup->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Heck_Reaction_Workflow cluster_reactants Reactants cluster_catalysis Catalysis ArylHalide 1-(4-halophenyl)-1H-pyrazole Reaction Heck Reaction ArylHalide->Reaction Alkene Alkene Alkene->Reaction Catalyst Pd Catalyst Catalyst->Reaction Base Base (e.g., Et3N) Base->Reaction Product 1-(4-alkenylphenyl)-1H-pyrazole Reaction->Product

References

Cross-Validation of Analytical Methods for 1-(4-Iodophenyl)-1H-Pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and precise quantification of 1-(4-Iodophenyl)-1H-Pyrazole, a substituted pyrazole, is essential for researchers, scientists, and drug development professionals in various stages of research and development, including quality control, stability studies, and pharmacokinetic analysis. The selection of an appropriate analytical method is a critical step that influences the reliability and validity of the obtained data. This guide compares the three most common analytical techniques for the analysis of pyrazole derivatives: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Techniques

The choice of an analytical method depends on several factors, including the physicochemical properties of the analyte, the required sensitivity and selectivity, the nature of the sample matrix, and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC-UV): A widely used technique for the separation and quantification of non-volatile and thermally labile compounds. It is known for its robustness, reproducibility, and relatively low cost. For pyrazole derivatives, Reversed-Phase HPLC (RP-HPLC) is a common approach.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds. It offers high separation efficiency and provides structural information through mass spectral fragmentation patterns, aiding in unambiguous identification.[1] Derivatization may sometimes be necessary to improve the volatility of certain pyrazole compounds.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. It is the method of choice for quantifying trace levels of compounds in complex biological matrices due to its ability to minimize matrix interference.

Data Presentation: Comparative Performance of Analytical Methods for Pyrazole Derivatives

The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of pyrazole derivatives, based on data from analogous compounds.

Parameter HPLC-UV (Representative Data) GC-MS (Representative Data) LC-MS/MS (Representative Data)
Linearity (r²) > 0.999> 0.998> 0.999
Linear Range 1 - 150 µg/mL1 - 50 µg/mL0.1 - 100 ng/mL
Limit of Detection (LOD) ~0.1 - 4 µg/mL~0.5 µg/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~0.3 - 15 µg/mL~1.0 µg/mL~0.1 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%98 - 107%
Precision (% RSD) < 2.0%< 5.0%< 5.0%
Selectivity Good, but susceptible to co-eluting impuritiesHigh (with mass spectral confirmation)Very High (with MRM transitions)
Throughput ModerateModerate to HighHigh
Cost Low to ModerateModerateHigh

Data is compiled from various sources on pyrazole derivative analysis for illustrative purposes.[2][3]

Experimental Protocols

The following are detailed, representative methodologies for the analysis of pyrazole derivatives. These protocols should be considered as a starting point and require optimization and validation for this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is based on a validated RP-HPLC method for a pyrazoline derivative and is a suitable starting point for the analysis of this compound.[2]

a. Chromatographic Conditions:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 90:10 v/v). Isocratic or gradient elution may be optimized.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: To be determined by UV scan of this compound (a starting point could be around 230-260 nm).

  • Column Temperature: Ambient or controlled at 25 °C.

b. Preparation of Solutions:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 1-150 µg/mL).

  • Sample Preparation: Accurately weigh the sample, dissolve it in the solvent, and dilute with the mobile phase to obtain a final concentration within the linear range. Filter all solutions through a 0.45 µm syringe filter before injection.

c. Method Validation Parameters to be Assessed (as per ICH Guidelines):

  • Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the retention time of the analyte.

  • Linearity: Analyze a minimum of five concentrations across the intended range.

  • Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank matrix.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

  • LOD & LOQ: Determine based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, pH).[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is adapted from a general method for the analysis of pyrazole isomers.[1]

a. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (Split or splitless mode depending on concentration).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp 1: Increase to 150 °C at a rate of 5 °C/min.

    • Ramp 2: Increase to 250 °C at a rate of 20 °C/min, hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

b. Sample Preparation:

  • Sample Dissolution: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Solvent: Dissolve the sample in a minimal amount of methanol and then dilute to the mark with dichloromethane.[1]

  • Derivatization (if necessary): For less volatile pyrazoles, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed to increase volatility.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol is based on methods for the quantification of small molecules in biological matrices.

a. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system.

  • Column: C18 or other suitable reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

    • A gradient elution is typically used.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for this compound).

  • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions.

b. Sample Preparation (for biological matrices):

  • Protein Precipitation: To 100 µL of the biological sample (e.g., plasma), add 300 µL of acetonitrile containing an internal standard (e.g., a deuterated analog). Vortex and centrifuge to precipitate proteins.

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques can also be used for sample clean-up and concentration.

Mandatory Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weighing Sample Weighing Dissolution Dissolution & Dilution Weighing->Dissolution Filtration Filtration / Extraction Dissolution->Filtration HPLC HPLC-UV Filtration->HPLC GCMS GC-MS Filtration->GCMS LCMSMS LC-MS/MS Filtration->LCMSMS Integration Peak Integration HPLC->Integration GCMS->Integration LCMSMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Report Quantification->Report

Caption: A generalized workflow for the analysis of this compound.

Method_Validation cluster_performance Performance Characteristics Validation Analytical Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation according to ICH guidelines.

References

A Comparative Analysis of the Biological Activity of Substituted Phenylpyrazole Isomers and Their Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of biological activity among structural isomers is a cornerstone of drug discovery and development. This guide provides a comparative analysis of the biological activity of prominent substituted phenylpyrazole insecticides—fipronil and ethiprole—along with their primary metabolic and environmental derivatives. By examining their effects on the insect GABA receptor and their acute toxicity, this document aims to provide a clear, data-driven comparison to aid in research and development.

Quantitative Comparison of Biological Activity

The biological activity of fipronil, ethiprole, and their derivatives has been evaluated through in vitro receptor binding assays and in vivo toxicity studies. The following tables summarize the key quantitative data from published research, providing a basis for direct comparison.

Table 1: Inhibitory Concentration (IC50) against the GABA Receptor Noncompetitive Blocker Site ([3H]EBOB Binding)

This table presents the concentration of each compound required to inhibit 50% of the binding of the radioligand [3H]EBOB to GABA receptors from housefly head membranes and vertebrate brain tissue. Lower IC50 values indicate higher potency at the receptor level.

CompoundInsect (Housefly) IC50 (nM)Vertebrate (Average) IC50 (nM)
Fipronil3 - 121103
Fipronil Sulfone3 - 12175
Desulfinylfipronil3 - 12129
EthiproleData indicates high biological activity, similar to fipronil series[1]Not explicitly stated
Ethiprole SulfideData indicates high biological activity[1]Not explicitly stated
Ethiprole SulfoneData indicates high biological activity[1]Not explicitly stated

Data for fipronil and its derivatives are from studies on houseflies and fruit flies, and a range of vertebrate species[2]. The high biological activity of ethiprole and its derivatives on housefly head membranes has been confirmed, with overall potency being very similar to the fipronil series[1].

Table 2: Acute Topical Toxicity (LD50) in Houseflies

This table shows the median lethal dose (LD50) of fipronil and its photoproduct, desulfinylfipronil, when applied topically to houseflies. A lower LD50 value signifies higher insecticidal activity. The effect of the metabolic inhibitor piperonyl butoxide (PB) is also included to assess the role of metabolic detoxification.

CompoundLD50 (mg/kg)LD50 with Piperonyl Butoxide (mg/kg)
Fipronil0.300.045
Desulfinylfipronil0.160.16

These results indicate that fipronil and its desulfinyl derivative have comparable intrinsic toxicity to houseflies, though fipronil's potency is significantly increased when metabolic degradation is inhibited[3]. The LD50 values were reproducible within a 2.0-fold range in repeated experiments[3].

Experimental Protocols

To ensure the reproducibility of these findings, detailed experimental methodologies are crucial. Below are summaries of the key protocols used to generate the data presented above.

GABA Receptor Binding Assay ([3H]EBOB)

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the GABA receptor.

  • Tissue Preparation:

    • Housefly heads or vertebrate brain tissue are homogenized in a suitable buffer (e.g., Tris-HCl with EDTA).

    • The homogenate is centrifuged, and the resulting pellet containing the membrane fraction is washed multiple times to remove endogenous substances.

    • The final pellet is resuspended in the assay buffer to a specific protein concentration.

  • Binding Assay:

    • Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand [3H]ethynylbicycloorthobenzoate ([3H]EBOB).

    • Varying concentrations of the test compounds (fipronil, ethiprole, or their derivatives) are added to compete for binding.

    • The mixture is incubated at a controlled temperature (e.g., 25°C) for a set duration to reach equilibrium.

  • Separation and Quantification:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from free radioligand.

    • The filters are washed with cold buffer to remove non-specific binding.

    • The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis:

    • The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.

    • The IC50 value is determined by non-linear regression analysis of the competition binding data.

Topical Application Bioassay for Houseflies

This method assesses the acute contact toxicity of an insecticide.

  • Test Insects:

    • A susceptible strain of 3-5 day old adult female houseflies (Musca domestica) are used for consistency.

    • The flies are anesthetized using brief exposure to CO2 or chilling.

  • Insecticide Application:

    • The test compounds are dissolved in a volatile solvent like acetone to prepare a range of concentrations.

    • A precise volume (typically 1 microliter) of the insecticide solution is applied to the dorsal thorax of each anesthetized fly using a microsyringe applicator.

    • Control groups are treated with the solvent alone.

  • Post-Treatment:

    • The treated flies are placed in holding containers with access to food and water.

    • They are maintained under controlled conditions (e.g., 25°C, 12:12 light:dark cycle).

  • Mortality Assessment:

    • Mortality is recorded at a specified time point, typically 24 hours after application.

    • A fly is considered dead if it is unable to move when gently prodded.

  • Data Analysis:

    • The dose-response data is analyzed using probit analysis to determine the LD50 value and its 95% confidence limits.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the GABA receptor binding assay and the topical application bioassay.

GABA_Binding_Assay_Workflow cluster_prep Tissue Preparation cluster_assay Binding Assay cluster_quantify Separation & Quantification cluster_analysis Data Analysis Tissue Housefly Heads or Vertebrate Brain Homogenize Homogenize in Buffer Tissue->Homogenize Centrifuge Centrifuge and Wash Membrane Fraction Homogenize->Centrifuge Resuspend Resuspend in Assay Buffer Centrifuge->Resuspend Incubate Incubate Membrane with [3H]EBOB and Test Compound Resuspend->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Liquid Scintillation Counting Wash->Count Calculate Calculate Specific Binding Count->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50

GABA Receptor Binding Assay Workflow

Topical_Application_Workflow cluster_prep Preparation cluster_application Application cluster_post_treatment Post-Treatment cluster_assessment Assessment & Analysis Insects Select 3-5 Day Old Female Houseflies Anesthetize Anesthetize Flies (CO2 or Chilling) Insects->Anesthetize Apply Apply 1 µL of Solution to Dorsal Thorax Anesthetize->Apply Prepare_Solutions Prepare Serial Dilutions of Insecticide in Acetone Prepare_Solutions->Apply Hold Place in Containers with Food and Water Apply->Hold Maintain Maintain under Controlled Conditions Hold->Maintain Record_Mortality Record Mortality at 24 Hours Maintain->Record_Mortality Analyze Probit Analysis to Determine LD50 Record_Mortality->Analyze

Topical Application Bioassay Workflow

Signaling Pathway

The primary target of phenylpyrazole insecticides is the γ-aminobutyric acid (GABA) receptor, a ligand-gated ion channel in the central nervous system of insects.

GABA_Signaling_Pathway cluster_neuron Postsynaptic Neuron GABA_Receptor GABA Receptor (Chloride Channel) Chloride_Influx Chloride Ion (Cl-) Influx GABA_Receptor->Chloride_Influx Opens Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition GABA GABA (Neurotransmitter) GABA->GABA_Receptor Binds Phenylpyrazole Phenylpyrazole (e.g., Fipronil) Phenylpyrazole->GABA_Receptor Blocks

Phenylpyrazole Action on GABA Receptor

References

Benchmarking the efficacy of 1-(4-Iodophenyl)-1H-Pyrazole derivatives against known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

This guide provides a comparative analysis of the inhibitory efficacy of pyrazole derivatives against the clinically relevant kinases, c-Met and VEGFR-2. The performance of these derivatives is benchmarked against established inhibitors, offering researchers and drug development professionals a comprehensive overview of their potential as therapeutic agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction

The aberrant activation of receptor tyrosine kinases (RTKs) is a hallmark of many cancers, driving tumor growth, proliferation, and angiogenesis. Among these, c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) are critical targets in oncology. The development of small molecule inhibitors against these kinases has led to significant advancements in cancer therapy. Pyrazole-containing compounds have emerged as a promising scaffold in medicinal chemistry, with numerous derivatives exhibiting potent kinase inhibitory activity. This guide focuses on comparing the efficacy of pyrazole derivatives, including the 1-(4-Iodophenyl)-1H-pyrazole scaffold, with known c-Met and VEGFR-2 inhibitors such as Cabozantinib, Crizotinib, and Sorafenib.

Comparative Efficacy: In Vitro Kinase Inhibition

The following tables summarize the half-maximal inhibitory concentrations (IC50) of various pyrazole derivatives and known inhibitors against c-Met and VEGFR-2. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions such as ATP concentration, enzyme source, and substrate used. The data presented here is collated from multiple sources to provide a comparative overview.

Table 1: Inhibitory Activity of Pyrazole Derivatives and Known Inhibitors against c-Met

Compound/DerivativeScaffoldc-Met IC50 (nM)Reference Compoundc-Met IC50 (nM)
Pyrazolo[3,4-b]pyridine derivative 5a Pyrazole4.27Cabozantinib5.38
Pyrazolo[3,4-b]pyridine derivative 5b Pyrazole7.95Crizotinib11
Cabozantinib Quinoline1.3--
Crizotinib Pyridine11--

Note: Data for pyrazole derivatives and reference compounds are sourced from studies that may have employed different experimental conditions.

Table 2: Inhibitory Activity of Pyrazole Derivatives and Known Inhibitors against VEGFR-2

Compound/DerivativeScaffoldVEGFR-2 IC50 (nM)Reference CompoundVEGFR-2 IC50 (nM)
3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one 3i Pyrazole8.93Sorafenib30
3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one 3a Pyrazole38.28Sorafenib30
Fused Pyrazole Derivative 9 Pyrazole220Erlotinib200
Cabozantinib Quinoline0.035--
Sorafenib Pyridine90--

Note: Data for pyrazole derivatives and reference compounds are sourced from studies that may have employed different experimental conditions.

Signaling Pathways and Mechanism of Inhibition

c-Met and VEGFR-2 are key drivers of oncogenesis and angiogenesis. Understanding their signaling pathways is crucial for the rational design of inhibitors.

The c-Met signaling pathway, upon activation by its ligand HGF, triggers downstream cascades including the RAS/MAPK, PI3K/AKT, and STAT pathways, promoting cell proliferation, survival, and motility.[1]

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-Met c-Met HGF->c-Met Binds RAS RAS PI3K PI3K STAT3 STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Transcription Gene_Transcription ERK->Gene_Transcription AKT AKT PI3K->AKT AKT->Gene_Transcription STAT3->Gene_Transcription Proliferation_Survival_Motility Proliferation_Survival_Motility Gene_Transcription->Proliferation_Survival_Motility

Caption: The c-Met signaling cascade.

Similarly, the VEGFR-2 pathway is activated by VEGF, leading to the activation of downstream effectors like PLCγ, PI3K/AKT, and MAPK, which are essential for angiogenesis.[2]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds PLCg PLCg PI3K PI3K RAS RAS PKC PKC PLCg->PKC Gene_Transcription Gene_Transcription PKC->Gene_Transcription AKT AKT PI3K->AKT AKT->Gene_Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Transcription Angiogenesis Angiogenesis Gene_Transcription->Angiogenesis

Caption: The VEGFR-2 signaling cascade.

Experimental Protocols

The determination of inhibitory activity is paramount in the evaluation of potential drug candidates. Below are detailed protocols for in vitro kinase assays for c-Met and VEGFR-2, which are fundamental for assessing the potency of inhibitors like the this compound derivatives.

In Vitro Kinase Assay Workflow

A generalized workflow for an in vitro kinase inhibition assay is depicted below. This process is applicable to both c-Met and VEGFR-2, with specific reagents and conditions tailored to each kinase.

Kinase_Assay_Workflow A Prepare Serial Dilutions of Test Compound B Dispense Compound, Kinase, and Substrate into Plate A->B C Initiate Reaction with ATP B->C D Incubate at Controlled Temperature C->D E Stop Reaction and Detect Signal D->E F Data Analysis (Calculate IC50) E->F

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol: In Vitro c-Met Kinase Assay

This protocol describes a luminescence-based assay to measure the inhibition of c-Met kinase activity.

  • Materials:

    • Recombinant human c-Met kinase

    • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

    • Substrate (e.g., Poly(Glu,Tyr) 4:1)

    • ATP (at a concentration near the Km for c-Met)

    • Test compounds (e.g., this compound derivatives) and control inhibitors

    • ADP-Glo™ Kinase Assay Kit or similar

    • 384-well white opaque plates

    • Plate reader with luminescence detection capabilities

  • Procedure:

    • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.

    • Reaction Setup: In a 384-well plate, add the test compound dilutions. Include controls for no inhibitor (100% activity) and no enzyme (background).

    • Enzyme and Substrate Addition: Add the recombinant c-Met enzyme and the substrate to each well.

    • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

    • Incubation: Incubate the plate at 30°C for 60 minutes.

    • Signal Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step addition of reagents to deplete remaining ATP and then convert ADP to ATP for detection via a luciferase reaction.

    • Data Analysis: Measure the luminescence signal. The signal is proportional to the amount of ADP formed and thus to kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Detailed Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a similar luminescence-based assay for measuring VEGFR-2 kinase inhibition.

  • Materials:

    • Recombinant human VEGFR-2 kinase

    • Kinase Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Substrate (e.g., a specific peptide substrate for VEGFR-2)

    • ATP (at a concentration near the Km for VEGFR-2)

    • Test compounds and control inhibitors

    • Luminescence-based kinase assay kit

    • 96-well or 384-well white plates

    • Plate reader with luminescence detection capabilities

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO) and then in kinase buffer.

    • Reaction Setup: Add the diluted compounds to the wells of the assay plate. Include positive and negative controls.

    • Enzyme and Substrate Addition: Prepare a master mix containing the VEGFR-2 enzyme and substrate in kinase buffer and add it to the wells.

    • Reaction Initiation: Start the reaction by adding ATP.

    • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 45-60 minutes).

    • Signal Detection: Terminate the reaction and measure the kinase activity based on the detection method of the chosen kit (e.g., quantifying remaining ATP or ADP produced).

    • Data Analysis: Calculate the percent inhibition of VEGFR-2 activity for each compound concentration relative to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The presented data indicates that pyrazole derivatives are a promising class of compounds for the inhibition of c-Met and VEGFR-2 kinases. Several pyrazole-based molecules have demonstrated potent inhibitory activity, with some exhibiting comparable or even superior efficacy to known inhibitors in certain assays. However, it is crucial to acknowledge that the lack of direct head-to-head comparative studies necessitates careful interpretation of the data. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative analyses, enabling a more direct and accurate assessment of the efficacy of novel this compound derivatives and other emerging candidates against established kinase inhibitors. Future studies focusing on direct comparisons under uniform experimental conditions will be invaluable for advancing the development of this promising class of anticancer agents.

References

Comparative analysis of spectroscopic data of halogenated pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic properties of 4-halogenated pyrazoles. This guide provides a detailed comparison of their NMR, mass spectrometry, and infrared spectroscopy data, supported by experimental protocols and visualizations to aid in structural elucidation and analysis.

Halogenated pyrazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications. A thorough understanding of their spectroscopic properties is crucial for their synthesis, characterization, and the development of new derivatives. This guide presents a comparative analysis of the spectroscopic data for a series of 4-halogenated-1H-pyrazoles, including 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodo-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the key ¹H, ¹³C, and ¹⁹F NMR spectroscopic data for 4-halogenated pyrazoles.

¹H NMR Data

The ¹H NMR spectra of 4-halogenated pyrazoles are characterized by signals for the N-H proton and the protons at positions 3 and 5 of the pyrazole ring. The chemical shifts are influenced by the electronegativity of the halogen substituent. A notable trend is the downfield shift of the N-H proton resonance with decreasing electronegativity of the halogen.[1]

CompoundSolventδ (N-H) [ppm]δ (H-3,5) [ppm]
4-Fluoro-1H-pyrazoleCD₂Cl₂~10.5 (broad)7.60
4-Chloro-1H-pyrazoleCD₂Cl₂~11.5 (broad)7.65
4-Bromo-1H-pyrazoleCD₂Cl₂~12.0 (broad)7.70
4-Iodo-1H-pyrazoleCD₂Cl₂~12.5 (broad)7.75
¹³C NMR Data

The ¹³C NMR spectra provide information about the carbon framework of the pyrazole ring. The chemical shift of the C-4 carbon is directly influenced by the attached halogen, while the shifts of C-3 and C-5 are also affected.

CompoundSolventδ (C-3,5) [ppm]δ (C-4) [ppm]
4-Fluoro-1H-pyrazoleCDCl₃128.1149.2 (d, ¹JCF = 255 Hz)
4-Chloro-1H-pyrazoleDMSO-d₆134.296.6
4-Bromo-1H-pyrazoleDMSO-d₆136.574.1
4-Iodo-1H-pyrazoleDMSO-d₆140.745.1
¹⁹F NMR Data

For fluorinated pyrazoles, ¹⁹F NMR is a valuable technique. The chemical shift of the fluorine atom provides insights into its electronic environment.

CompoundSolventδ (¹⁹F) [ppm]
4-Fluoro-1H-pyrazoleNot Specified~ -175

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For halogenated compounds, the isotopic distribution of the halogens (especially chlorine and bromine) leads to characteristic patterns in the mass spectrum.

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
4-Fluoro-1H-pyrazole86Data not readily available
4-Chloro-1H-pyrazole102/104 (3:1)75, 67
4-Bromo-1H-pyrazole146/148 (1:1)67
4-Iodo-1H-pyrazole194127, 67

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational bands for 4-halogenated pyrazoles include the N-H stretch and various ring vibrations. The N-H stretching frequency is sensitive to hydrogen bonding and the nature of the halogen substituent.[1]

Compoundν (N-H stretch) [cm⁻¹]ν (C=C, C=N stretch) [cm⁻¹]ν (C-X stretch) [cm⁻¹]
4-Fluoro-1H-pyrazole~3133~1500-1400~1100-1000
4-Chloro-1H-pyrazole~3120~1500-1400~850-550
4-Bromo-1H-pyrazole~3115~1500-1400~600-500
4-Iodo-1H-pyrazole~3110~1500-1400~500

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of halogenated pyrazoles.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
  • Sample Preparation: Dissolve approximately 5-10 mg of the halogenated pyrazole in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₂Cl₂).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire spectra with a standard pulse sequence. Typical spectral width is 0-15 ppm.

  • ¹³C NMR: Acquire proton-decoupled spectra. Typical spectral width is 0-160 ppm.

  • ¹⁹F NMR: Acquire proton-decoupled spectra if necessary. A typical spectral width for fluorinated organic compounds is in the range of 0 to -250 ppm, referenced to CFCl₃.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a standard electron impact (EI) source (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Infrared (IR) Spectroscopy (FT-IR)
  • Sample Preparation (Solid): Prepare the solid sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). For a KBr pellet, grind a small amount of the sample with dry KBr powder and press it into a transparent disk. For a thin film, dissolve the sample in a volatile solvent, deposit a drop onto the salt plate, and allow the solvent to evaporate.

  • Instrumentation: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized halogenated pyrazole.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of Halogenated Pyrazole Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR MS Mass Spectrometry (EI-MS) Purification->MS IR IR Spectroscopy (FT-IR) Purification->IR Structure Structure Confirmation & Data Interpretation NMR->Structure MS->Structure IR->Structure

General workflow for the synthesis and spectroscopic characterization of halogenated pyrazoles.
Influence of Halogen Electronegativity on ¹³C NMR Chemical Shifts

This diagram illustrates the general trend of the ¹³C NMR chemical shift of the C-4 carbon in 4-halogenated pyrazoles as a function of the electronegativity of the halogen.

Influence of halogen electronegativity on the ¹³C NMR chemical shift of the C-4 carbon.

References

Validating Experimental Findings for Iodophenylpyrazoles: A Comparative Guide to DFT and Computational Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synergy between experimental results and computational modeling is paramount in accelerating the discovery and optimization of novel therapeutic agents. This guide provides a comparative analysis of experimental data and Density Functional Theory (DFT) computational studies for iodophenylpyrazoles, a class of compounds with significant potential in medicinal chemistry.

The validation of experimental findings through computational methods offers a deeper understanding of the molecular structure, electronic properties, and potential biological activity of iodophenylpyrazoles. This guide will delve into the comparison of spectroscopic data and molecular geometries, providing clear data presentations and detailed methodologies to support your research and development endeavors.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative comparison between experimental measurements and DFT calculations for 4-iodo-1H-pyrazole, a representative iodophenylpyrazole.

Spectroscopic Properties: 1H NMR and IR Analysis

A strong correlation between experimental and calculated spectroscopic data provides confidence in the computational model and its ability to predict the properties of related compounds.

Parameter Experimental Value Calculated Value (DFT)
1H NMR Chemical Shift (ppm)
N-H12.8 (in DMSO-d6)10.00 (in dichloromethane)
C3-H/C5-H7.787.33
IR N-H Stretching Frequency (cm-1) 31203496 (monomer), 3180/3182 (dimer)

Note: Discrepancies between experimental and calculated values can arise from differences in the physical state (solid-state vs. gas phase/implicit solvent) and the level of theory used in the calculations. For instance, the calculated N-H stretching frequency for the dimeric model shows better agreement with the solid-state experimental value, highlighting the importance of considering intermolecular interactions.

Molecular Geometry: Crystal Structure vs. DFT Optimization

The determination of the three-dimensional structure of a molecule is crucial for understanding its interactions with biological targets. X-ray crystallography provides the definitive solid-state structure, which can be compared with the gas-phase optimized geometry from DFT calculations.

For 4-iodo-1H-pyrazole, both experimental X-ray diffraction and DFT calculations confirm a planar pyrazole ring.[1][2] While minor deviations in bond lengths and angles between the crystal structure and the calculated geometry are expected due to crystal packing effects, a good overall agreement validates the computational approach.

Experimental and Computational Workflow

The validation process involves a synergistic workflow between experimental synthesis and characterization and in silico computational analysis.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_validation Validation and Correlation synthesis Synthesis of Iodophenylpyrazole purification Purification and Crystallization synthesis->purification xray X-ray Crystallography purification->xray nmr NMR Spectroscopy purification->nmr ir IR Spectroscopy purification->ir activity Biological Activity Screening xray->activity compare_geom Compare Geometries xray->compare_geom Experimental Structure nmr->activity compare_spec Compare Spectroscopic Data nmr->compare_spec Experimental Spectra ir->activity ir->compare_spec Experimental Spectra compare_activity Correlate Structure with Activity activity->compare_activity geom_opt Geometry Optimization (DFT) freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation geom_opt->nmr_calc docking Molecular Docking geom_opt->docking geom_opt->compare_geom Calculated Structure freq_calc->compare_spec Calculated Frequencies nmr_calc->compare_spec Calculated Spectra docking->compare_activity

Caption: Workflow for validating experimental findings with DFT and computational studies.

Experimental Protocols

Synthesis and Crystallization

4-Iodo-1H-pyrazole can be obtained commercially. Single crystals suitable for X-ray diffraction can be grown from sublimation.[1]

1H NMR Spectroscopy

1H NMR spectra are typically recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d6) as the solvent.[1]

IR Spectroscopy

Solid-state infrared spectra can be recorded using an FT-IR spectrometer with an attenuated total reflectance (ATR) accessory.[1]

X-ray Crystallography

Single-crystal X-ray diffraction data is collected at low temperatures (e.g., 100 K) using a diffractometer with Mo Kα radiation. The structure is solved and refined using appropriate software packages.[1]

Computational Protocols

Geometry Optimization and Frequency Calculations

The geometry of the iodophenylpyrazole molecule is optimized in the gas phase using Density Functional Theory (DFT). A common level of theory is the ωB97XD functional with the cc-pVTZ basis set for non-iodine atoms and a suitable effective core potential (ECP) like dhf-ECP with the cc-pVTZ-PP basis set for iodine.[1] Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain theoretical IR spectra.[1]

NMR Chemical Shift Calculations

1H NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method.[1] Calculations are often performed at the MP2/cc-pVTZ level of theory, and solvent effects can be approximated using a continuum model like the Polarizable Continuum Model (PCM).[1]

Conclusion

The integration of DFT and computational studies with experimental investigations provides a robust framework for the characterization and validation of iodophenylpyrazoles. The strong concordance between experimental and theoretical data for spectroscopic and structural properties enhances the confidence in using computational models to predict the behavior of novel derivatives, thereby guiding the rational design of new drug candidates. This comparative approach is an invaluable tool for researchers in the field of medicinal chemistry and drug development.

References

Head-to-head comparison of different catalytic systems for pyrazole functionalization

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the catalytic functionalization of pyrazoles, offering a comparative analysis of transition-metal, photocatalytic, and electrochemical systems. This guide provides a detailed look at performance metrics, experimental protocols, and mechanistic pathways to aid in the selection of the optimal catalytic strategy.

The pyrazole scaffold is a privileged motif in medicinal chemistry and materials science, driving continuous innovation in synthetic methodologies for its functionalization. The direct activation of C-H bonds and N-H bonds on the pyrazole ring represents a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized substrates. This guide presents a head-to-head comparison of prominent catalytic systems employed for pyrazole functionalization, including transition-metal catalysis (Palladium, Rhodium, and Copper), photocatalysis, and electrocatalysis.

Comparative Analysis of Catalytic Systems

The choice of a catalytic system for pyrazole functionalization is dictated by the desired transformation (e.g., arylation, alkylation, alkenylation), the required regioselectivity, and the functional group tolerance of the substrate. Below is a comparative overview of the strengths and weaknesses of each system.

Transition-Metal Catalysis: This is the most established and widely utilized approach for pyrazole functionalization.

  • Palladium (Pd): Palladium catalysts are highly versatile and effective for a broad range of C-H functionalization reactions, particularly C-H arylation. They often exhibit high yields and good functional group tolerance. However, the cost of palladium and the need for specific ligands to control regioselectivity can be drawbacks.

  • Rhodium (Rh): Rhodium catalysts are particularly effective for C-H activation and subsequent annulation or alkenylation reactions. They can offer different regioselectivity compared to palladium systems. The high cost of rhodium is a significant consideration.

  • Copper (Cu): Copper catalysts are a more economical alternative to palladium and rhodium, especially for N-arylation reactions. While generally robust and tolerant of various functional groups, they may require higher catalyst loadings or harsher reaction conditions compared to their noble metal counterparts.

Photocatalysis: This emerging field utilizes visible light to drive chemical transformations, offering a green and sustainable alternative to traditional thermal methods.

  • Ruthenium (Ru) and Iridium (Ir) Complexes: These complexes are highly efficient photocatalysts for a variety of pyrazole functionalizations, including alkylation and arylation, often proceeding under mild conditions. The reactions are typically initiated by single-electron transfer (SET) processes.

  • Organic Dyes: Dyes like Eosin Y can also serve as effective and inexpensive organophotocatalysts for certain pyrazole functionalizations, further enhancing the green credentials of this approach. A key challenge can be the substrate scope and the potential for side reactions.

Electrocatalysis: This method employs an electric current to drive redox reactions, avoiding the need for chemical oxidants or reductants.

  • Electrochemical methods have been successfully applied to the C-H halogenation, amination, and N-arylation of pyrazoles. This approach offers a high degree of control over the reaction potential and can be highly efficient. The requirement for specialized electrochemical equipment and the potential for substrate decomposition at the electrode surface are factors to consider.

Data Presentation: Performance Metrics

The following tables summarize key performance data for representative examples of each catalytic system for specific pyrazole functionalization reactions. Direct comparison of Turnover Numbers (TON) and Turnover Frequencies (TOF) can be challenging due to variations in reaction conditions and reporting standards across different studies. However, the provided data on yields, catalyst loading, and reaction times offer a valuable basis for comparison.

Table 1: C-H Arylation of Pyrazoles

Catalyst SystemCatalyst (Loading)Ligand/AdditiveBaseSolventTemp (°C)Time (h)Yield (%)Ref.
Palladium Pd(OAc)₂ (10 mol%)1,10-PhenanthrolineCs₂CO₃Toluene16048-72up to 91[1]
Copper CuI (10 mol%)1,10-PhenanthrolineK₂CO₃DMF802up to 79[2]

Table 2: N-Arylation of Pyrazoles

Catalyst SystemCatalyst (Loading)LigandBaseSolventTemp (°C)Time (h)Yield (%)Ref.
Copper CuI (5 mol%)1,2-DiaminocyclohexaneK₃PO₄Dioxane11024up to 95[3]
Palladium Pd₂(dba)₃ (2 mol%)tBuBrettPhosCs₂CO₃Toluene11012up to 98[4]

Table 3: C-H Alkenylation of Pyrazoles

Catalyst SystemCatalyst (Loading)AdditiveBaseSolventTemp (°C)Time (h)Yield (%)Ref.
Rhodium --INVALID-LINK--₂ (5 mol%)Cu(OAc)₂·H₂O-DCE8316up to 85[5]
Palladium Pd(OAc)₂ (10 mol%)Pyridine-DMF12024up to 88[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the reproduction and adaptation of these catalytic systems.

1. Palladium-Catalyzed C-H Arylation of Pyrazole

This protocol is adapted from a procedure for the C-3 arylation of indazoles and pyrazoles.[1]

  • Reaction Setup: To a 35 mL sealed tube, add Pd(OAc)₂ (5.6 mg, 0.025 mmol, 10 mol%), 1,10-phenanthroline (4.5 mg, 0.025 mmol, 10 mol%), Cs₂CO₃ (82 mg, 0.25 mmol, 1.0 equiv), the pyrazole derivative (0.25 mmol, 1.0 equiv), and the aryl halide (0.5 mmol, 2.0 equiv). Add toluene (1 mL).

  • Reaction Conditions: Cap the tube and stir the reaction mixture at 160 °C for 48–72 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a short pad of Celite, washing with ethyl acetate. Concentrate the filtrate in vacuo. Purify the resulting residue by preparative thin-layer chromatography (PTLC) using a suitable eluent system (e.g., hexanes:ethyl acetate) to afford the desired arylated pyrazole.

2. Copper-Catalyzed N-Arylation of Pyrazole

This protocol is a general procedure for the copper-diamine-catalyzed N-arylation of nitrogen heterocycles.[3]

  • Reaction Setup: To a resealable Schlenk tube, add CuI (9.5 mg, 0.05 mmol, 5 mol%), the pyrazole (1.2 mmol, 1.2 equiv), and K₃PO₄ (425 mg, 2.0 mmol, 2.0 equiv). Evacuate the tube and backfill with argon. Add the aryl halide (1.0 mmol, 1.0 equiv), 1,2-diaminocyclohexane (24 µL, 0.2 mmol, 20 mol%), and dioxane (1.0 mL).

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 110 °C for 24 hours.

  • Work-up and Purification: Cool the reaction to room temperature. Add water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the N-arylpyrazole.

3. Rhodium-Catalyzed C-H Alkenylation of Pyrazole

This protocol is based on the oxidative coupling of pyrazoles with alkenes.[5]

  • Reaction Setup: To a Schlenk flask, add the 3-arylpyrazole (1.0 equiv), the alkene (1.2 equiv), --INVALID-LINK--₂ (33 mg, 5 mol%), and Cu(OAc)₂·H₂O (2.5 equiv). Add 1,2-dichloroethane (DCE, 10 mL).

  • Reaction Conditions: Seal the flask with a screw cap and stir the mixture in a preheated oil bath at 83 °C for 16 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and dilute with diethyl ether. Wash the organic layer with aqueous ammonium hydroxide solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over MgSO₄, and concentrate in vacuo. Purify the crude product by column chromatography.

4. Photocatalytic C-H Alkylation of Pyrazole (Hypothetical Protocol based on literature)

This hypothetical protocol is based on the principles of visible-light photocatalysis using an organic dye like Eosin Y for C-H functionalization.

  • Reaction Setup: To a vial, add the pyrazole derivative (0.2 mmol, 1.0 equiv), the alkylating agent (e.g., a redox-active ester, 0.4 mmol, 2.0 equiv), Eosin Y (1-2 mol%), and a suitable base (e.g., DBU, 1.5 equiv). Add a solvent such as DMF or acetonitrile (2 mL).

  • Reaction Conditions: Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15 minutes. Irradiate the mixture with a blue LED lamp (λ ≈ 450 nm) at room temperature for 12-24 hours with stirring.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography on silica gel.

5. Electrochemical C-H Halogenation of Pyrazole

This protocol is adapted from a review on the electrooxidative functionalization of pyrazoles.[7]

  • Electrochemical Setup: Use a divided electrochemical cell with a platinum anode and a platinum cathode. The anolyte consists of the pyrazole substrate and an alkali metal halide (e.g., NaCl, KBr) in an aqueous or mixed aqueous/organic solvent system. The catholyte is a solution of the same electrolyte.

  • Electrolysis Conditions: Conduct the electrolysis under galvanostatic (constant current) conditions. The applied current and reaction time will depend on the substrate and the desired conversion. The reaction is typically carried out at room temperature.

  • Work-up and Purification: After the electrolysis is complete, extract the anolyte with an organic solvent (e.g., chloroform). Wash the organic layer with water, dry over a drying agent, and remove the solvent under reduced pressure. Purify the crude product by chromatography or recrystallization to obtain the halogenated pyrazole.

Mandatory Visualization: Catalytic Cycles and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed catalytic cycles for each system and a general experimental workflow.

Palladium_Catalyzed_CH_Arylation cluster_cycle Palladium-Catalyzed C-H Arylation Cycle Pd(II) Pd(II) Palladacycle Palladacycle Pd(II)->Palladacycle C-H Activation Pd(IV) Pd(IV) Palladacycle->Pd(IV) Oxidative Addition (Ar-X) Pd(IV)->Pd(II) Reductive Elimination (Ar-Pyrazole) Functionalized_Pyrazole Functionalized Pyrazole Pd(IV)->Functionalized_Pyrazole Pyrazole Pyrazole Pyrazole->Palladacycle Ar-X Ar-X Ar-X->Palladacycle

Caption: Proposed catalytic cycle for Palladium-catalyzed C-H arylation of pyrazole.

Copper_Catalyzed_N_Arylation cluster_cycle Copper-Catalyzed N-Arylation Cycle Cu(I) Cu(I) Cu(I)-Pyrazole Cu(I)-Pyrazole Cu(I)->Cu(I)-Pyrazole Ligand Exchange Cu(III) Cu(III) Cu(I)-Pyrazole->Cu(III) Oxidative Addition (Ar-X) Cu(III)->Cu(I) Reductive Elimination (N-Aryl Pyrazole) Functionalized_Pyrazole N-Aryl Pyrazole Cu(III)->Functionalized_Pyrazole Pyrazole Pyrazole Pyrazole->Cu(I)-Pyrazole Ar-X Ar-X Ar-X->Cu(I)-Pyrazole Photocatalytic_Cycle cluster_cycle Photocatalytic Cycle (Reductive Quenching) PC Photocatalyst PC_excited Excited PC* PC->PC_excited hv (Visible Light) PC_reduced Reduced PC- PC_excited->PC_reduced SET from Sacrificial Donor PC_reduced->PC SET to Substrate Substrate Substrate Radical_Intermediate Radical_Intermediate Substrate->Radical_Intermediate SET from PC- Functionalized_Product Functionalized Pyrazole Radical_Intermediate->Functionalized_Product Reaction with Coupling Partner Electrochemical_Workflow Start Start Setup Assemble Electrochemical Cell (Anode, Cathode, Electrolyte) Start->Setup Reactants Add Pyrazole Substrate and Supporting Electrolyte Setup->Reactants Electrolysis Apply Constant Current or Potential Reactants->Electrolysis Monitoring Monitor Reaction Progress (e.g., TLC, GC) Electrolysis->Monitoring Workup Quench Reaction and Extract Product Monitoring->Workup Purification Purify by Chromatography or Recrystallization Workup->Purification End Isolated Product Purification->End

References

Validating the Mechanism of Action for Novel 1-(4-Iodophenyl)-1H-pyrazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(4-Iodophenyl)-1H-pyrazole scaffold has emerged as a promising pharmacophore in the development of novel therapeutics, demonstrating significant potential in oncology and inflammatory diseases. This guide provides a comparative analysis of the mechanism of action for novel compounds featuring this core structure, supported by experimental data from recent studies. We will explore their performance against established alternatives and provide detailed methodologies for key validation assays.

I. Comparative Analysis of Biological Activity

Novel this compound derivatives have been primarily investigated for their efficacy as kinase inhibitors and anti-inflammatory agents. The following tables summarize their in vitro activity against key molecular targets and cancer cell lines, comparing them with established drugs.

Kinase Inhibitory Activity

Kinase inhibition is a primary mechanism through which many pyrazole derivatives exert their anticancer effects.[1][2] The Janus kinase (JAK) and Leucine-rich repeat kinase 2 (LRRK2) families have been identified as key targets for this compound compounds.[3][4]

Table 1: Comparative IC50 Values for Kinase Inhibition

Compound ClassSpecific Compound ExampleTarget KinaseIC50 (nM)Reference CompoundTarget KinaseIC50 (nM)
This compound DerivativeBiaryl-1H-pyrazole sulfonamide (e.g., Compound 8)GS-LRRK215MLi-2GS-LRRK2-
4-Amino-(1H)-pyrazole Derivative-JAK FamilyPotent Inhibition-JAK Family-
Pyrazole-based Aurora A Kinase InhibitorCompound 6Aurora A160---
Pyrazolyl BenzimidazoleCompound 7Aurora A/B28.9 (A), 2.2 (B)---

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are often attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[5]

Table 2: Comparative IC50 Values for COX-2 Inhibition

Compound ClassSpecific Compound ExampleIC50 (nM) vs. COX-2Selectivity Index (COX-1/COX-2)Reference CompoundIC50 (nM) vs. COX-2Selectivity Index (COX-1/COX-2)
This compound DerivativeCompound 2a19.87-Celecoxib->100
This compound DerivativeCompound 3b39.4322.21Celecoxib->100
This compound DerivativeCompound 4a61.2414.35Celecoxib->100
This compound DerivativeCompound 5b38.7317.47Celecoxib->100

Note: The selectivity index indicates the preference for inhibiting COX-2 over COX-1. A higher selectivity index is generally desirable to reduce gastrointestinal side effects associated with COX-1 inhibition.

In Vitro Anticancer Activity

The kinase inhibitory and other cellular effects of this compound compounds translate to cytotoxic activity against various cancer cell lines.

Table 3: Comparative IC50 Values for Cancer Cell Line Cytotoxicity

Compound ClassSpecific Compound ExampleCancer Cell LineIC50 (µM)Reference CompoundCancer Cell LineIC50 (µM)
This compound DerivativeP-6HCT116 (Colon)0.37VX-680HCT116 (Colon)0.32
This compound DerivativeP-6MCF-7 (Breast)0.44VX-680MCF-7 (Breast)0.40
Pyrazole DerivativeCompound 21HCT116 (Colon)0.39Doxorubicin--
Pyrazole DerivativeCompound 21MCF-7 (Breast)0.46Doxorubicin--

II. Signaling Pathways and Experimental Workflows

To validate the mechanism of action, it is crucial to understand the signaling pathways involved and the experimental workflows used to assess compound activity.

JAK-STAT Signaling Pathway and Inhibition

The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation.[6] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[6] this compound derivatives can inhibit JAK kinases, thereby blocking the downstream phosphorylation of STAT proteins and subsequent gene transcription.

JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT STAT Dimer STAT Dimer pSTAT->STAT Dimer Dimerizes Nucleus Nucleus STAT Dimer->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription Promotes This compound This compound This compound->JAK Inhibits Kinase_Inhibitor_Workflow Primary Screen Primary Screen Dose-Response Dose-Response IC50 Determination IC50 Determination Dose-Response->IC50 Determination Secondary Assays Secondary Assays IC50 Determination->Secondary Assays Potent Compounds Mechanism Validation Mechanism Validation Secondary Assays->Mechanism Validation

References

Comparative Guide to the Synthesis of 1-(4-Iodophenyl)-1H-Pyrazole: Ullmann Condensation vs. Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent synthetic protocols for the preparation of 1-(4-Iodophenyl)-1H-pyrazole: the classical copper-catalyzed Ullmann condensation and the modern palladium-catalyzed Buchwald-Hartwig amination. The choice of synthetic route can significantly impact yield, purity, reaction conditions, and overall efficiency, making this comparison crucial for process optimization and scale-up in research and drug development.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative data associated with the Ullmann condensation and Buchwald-Hartwig amination for the synthesis of this compound. It is important to note that a direct inter-laboratory comparative study was not found in the reviewed literature. The data presented is a collation from various sources describing these methodologies for similar N-arylation reactions of pyrazoles.

ParameterUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (e.g., CuI, Cu2O, Cu powder)Palladium (e.g., Pd(OAc)2, Pd2(dba)3)
Ligand Often ligand-free or simple ligands (e.g., L-proline, diamines)Bulky electron-rich phosphine ligands (e.g., Xantphos, tBuDavePhos)
Base Strong inorganic base (e.g., K2CO3, Cs2CO3, KOH)Strong, non-nucleophilic base (e.g., KOtBu, NaOtBu, Cs2CO3)
Solvent High-boiling polar aprotic (e.g., DMF, NMP, DMSO)Anhydrous, degassed aprotic (e.g., Toluene, Dioxane, Xylene)
Temperature High (typically >100 °C, often 150-200 °C)Milder (typically 80-120 °C)
Reaction Time Generally longer (several hours to days)Generally shorter (minutes to hours), especially with microwave irradiation
Typical Yield Moderate to good (can be variable)Good to excellent
Substrate Scope Generally requires electron-deficient aryl halidesBroad, tolerates a wide range of functional groups
Purity/Side Products Can be prone to side reactions and homocoupling, requiring extensive purificationGenerally cleaner with higher selectivity

Experimental Protocols

Detailed methodologies for both the Ullmann condensation and Buchwald-Hartwig amination are provided below. These protocols are representative of the procedures found in the literature for the N-arylation of pyrazoles.

Protocol 1: Ullmann Condensation

This protocol describes a general procedure for the copper-catalyzed N-arylation of pyrazole with an aryl iodide.

Materials:

  • Pyrazole

  • 1,4-Diiodobenzene

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • To an oven-dried reaction vessel, add pyrazole (1.2 equivalents), 1,4-diiodobenzene (1.0 equivalent), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents).

  • Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous N,N-dimethylformamide (DMF) via syringe.

  • Heat the reaction mixture to 150-180 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble copper salts.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of pyrazole with an aryl iodide.[1]

Materials:

  • Pyrazole

  • 1,4-Diiodobenzene

  • Palladium(II) Acetate (Pd(OAc)2)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs2CO3)

  • Anhydrous Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine palladium(II) acetate (0.05 equivalents) and Xantphos (0.1 equivalents).

  • Add anhydrous toluene and stir for 10 minutes to form the catalyst complex.

  • To this mixture, add pyrazole (1.2 equivalents), 1,4-diiodobenzene (1.0 equivalent), and cesium carbonate (1.5 equivalents).

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a plug of silica gel.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield this compound.

Mandatory Visualization

The following diagrams illustrate the conceptual workflows for the Ullmann condensation and Buchwald-Hartwig amination.

Ullmann_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Pyrazole Pyrazole Reaction N-Arylation Pyrazole->Reaction ArylIodide 1,4-Diiodobenzene ArylIodide->Reaction Catalyst CuI Catalyst->Reaction Base K2CO3 Base->Reaction Solvent DMF Solvent->Reaction Temperature High Temp. Temperature->Reaction Workup Aqueous Workup & Filtration Reaction->Workup Purification Column Chromatography Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the Ullmann Condensation Synthesis.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Pyrazole Pyrazole Reaction Catalytic C-N Coupling Pyrazole->Reaction ArylIodide 1,4-Diiodobenzene ArylIodide->Reaction Catalyst Pd(OAc)2 Catalyst->Reaction Ligand Xantphos Ligand->Reaction Base Cs2CO3 Base->Reaction Solvent Toluene Solvent->Reaction Temperature Milder Temp. Temperature->Reaction Workup Filtration Reaction->Workup Purification Column Chromatography Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the Buchwald-Hartwig Amination Synthesis.

Concluding Remarks

The choice between the Ullmann condensation and Buchwald-Hartwig amination for the synthesis of this compound depends on several factors. The Ullmann reaction, while being a more classical and often cheaper method due to the use of copper, typically requires harsh reaction conditions and may result in lower yields and more side products. In contrast, the Buchwald-Hartwig amination offers a more modern, milder, and generally higher-yielding alternative with a broader substrate scope. However, the cost of palladium catalysts and specialized phosphine ligands can be a significant consideration. For high-value applications where purity and yield are paramount, the Buchwald-Hartwig amination is often the preferred method in contemporary organic synthesis.

References

Comparative In Vitro Analysis of 1-Phenyl-1H-Pyrazole Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 1-phenyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative statistical analysis of the in vitro data for various 1-phenyl-1H-pyrazole analogs, with a focus on their anticancer and antimicrobial properties. While specific data on 1-(4-iodophenyl)-1H-pyrazole analogs are limited in publicly available literature, this comparison of related analogs offers valuable insights into the structure-activity relationships (SAR) that can guide future drug development endeavors. The data presented herein is intended for researchers, scientists, and professionals in the field of drug discovery and development.

I. Comparative Analysis of In Vitro Anticancer Activity

A significant body of research has focused on the cytotoxic effects of 1-phenyl-1H-pyrazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound in inhibiting cancer cell growth. The following table summarizes the IC50 values for a selection of 1-phenyl-1H-pyrazole analogs from different studies, providing a basis for a comparative assessment of their anticancer activity.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of 1-Phenyl-1H-Pyrazole Analogs Against Human Cancer Cell Lines

Compound ID/ReferenceCore StructureR1 (at N1 of Pyrazole)R2 (at C3 of Pyrazole)R3 (at C4 of Pyrazole)R4 (at C5 of Pyrazole)Cancer Cell LineIC50 (µM)Reference
Derivative A 1-Phenyl-1H-pyrazole4-IodophenylPhenylHHMCF-7 (Breast)5.8[1]
A549 (Lung)8.0[1]
HepG2 (Liver)8.86[1]
Derivative B 1-Phenyl-1H-pyrazolePhenylPhenylDiamineDiamineHCT-116 (Colon)Not specified[1]
Compound 11 1-Aryl-1H-pyrazoleArylFused Curcumin Analog--MDA-MB-231 (Breast)0.01-0.65
HepG2 (Liver)0.01-0.65
Compound 33 Indole-linked PyrazoleIndole---HCT116 (Colon)< 23.7
MCF7 (Breast)< 23.7
HepG2 (Liver)< 23.7
A549 (Lung)< 23.7
Compound 34 Indole-linked PyrazoleIndole---HCT116 (Colon)< 23.7
MCF7 (Breast)< 23.7
HepG2 (Liver)< 23.7
A549 (Lung)< 23.7
Compound 22 Benzoxazine-pyrazole hybridBenzoxazine---MCF7 (Breast)2.82-6.28
A549 (Lung)2.82-6.28
HeLa (Cervical)2.82-6.28
PC3 (Prostate)2.82-6.28
Compound 23 Benzoxazine-pyrazole hybridBenzoxazine---MCF7 (Breast)2.82-6.28
A549 (Lung)2.82-6.28
HeLa (Cervical)2.82-6.28
PC3 (Prostate)2.82-6.28
Doxorubicin (Standard) -----Various24.7-64.8
Etoposide (Standard) -----VariousComparable to active compounds

Note: This table is a compilation of data from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.

II. Comparative Analysis of In Vitro Antimicrobial Activity

Certain 1-phenyl-1H-pyrazole analogs have also been investigated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents MIC values for selected pyrazole derivatives against various bacterial and fungal strains.

Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL) of Pyrazole Analogs

Compound ID/ReferenceCore StructureR1 SubstituentTarget MicroorganismMIC (µg/mL)Standard DrugStandard Drug MIC (µg/mL)Reference
Compound 3 Pyrazole derivativeNot SpecifiedEscherichia coli (Gram-negative)0.25Ciprofloxacin0.5
Compound 4 Pyrazole derivativeNot SpecifiedStreptococcus epidermidis (Gram-positive)0.25Ciprofloxacin4
Compound 2 Pyrazole derivativeNot SpecifiedAspergillus niger (Fungus)1ClotrimazoleNot Specified
Compound 21a Pyrazole-1-carbothiohydrazidep-tolylBacterial strains62.5-125ChloramphenicolNot Specified[2]
Fungal strains2.9-7.8ClotrimazoleNot Specified[2]

III. Experimental Protocols

The following are detailed methodologies for key in vitro experiments commonly cited in the analysis of 1-phenyl-1H-pyrazole analogs.

A. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cancer cell lines are cultured in appropriate media cell_seeding 2. Cells are seeded in 96-well plates and incubated cell_culture->cell_seeding compound_prep 3. Pyrazole analogs are dissolved and diluted treatment 4. Cells are treated with various concentrations of the compounds compound_prep->treatment mtt_addition 5. MTT reagent is added to each well incubation 6. Plates are incubated to allow formazan crystal formation mtt_addition->incubation solubilization 7. Formazan crystals are dissolved in a solubilization solution incubation->solubilization absorbance 8. Absorbance is measured using a microplate reader ic50 9. IC50 values are calculated from dose-response curves absorbance->ic50

Workflow of the MTT assay for determining cytotoxicity.

Detailed Steps:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HepG2, HCT-116) are maintained in a suitable culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The test compounds (1-phenyl-1H-pyrazole analogs) are dissolved in a solvent like DMSO to prepare stock solutions. Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

B. Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Inoculation and Incubation cluster_analysis MIC Determination compound_dilution 1. Prepare serial dilutions of pyrazole analogs in a 96-well plate inoculum_prep 2. Prepare a standardized microbial inoculum inoculation 3. Inoculate each well with the microbial suspension inoculum_prep->inoculation incubation 4. Incubate the plate under appropriate conditions inoculation->incubation visual_inspection 5. Visually inspect for turbidity to determine growth mic_determination 6. The MIC is the lowest concentration with no visible growth visual_inspection->mic_determination

Workflow for the broth microdilution assay to determine MIC.

IV. Signaling Pathways in Anticancer Activity

Several studies suggest that 1-phenyl-1H-pyrazole analogs exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. A common mechanism involves the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and activation of caspases.

Hypothesized Signaling Pathway for Apoptosis Induction:

Apoptosis_Pathway pyrazole 1-Phenyl-1H-Pyrazole Analog ros Increased Cellular Reactive Oxygen Species (ROS) pyrazole->ros mitochondria Mitochondrial Stress ros->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

A hypothesized signaling pathway for pyrazole-induced apoptosis.

Furthermore, some pyrazole derivatives have been shown to inhibit specific protein kinases that are crucial for cancer cell signaling. For instance, inhibition of Janus kinases (JAK) and Aurora kinases can disrupt the STAT signaling pathway and cell cycle progression, respectively, leading to reduced tumor growth.

The statistical analysis of in vitro data for 1-phenyl-1H-pyrazole analogs reveals a class of compounds with significant potential for development as anticancer and antimicrobial agents. The structure-activity relationship appears to be influenced by the nature and position of substituents on both the phenyl and pyrazole rings. While data on this compound analogs is not extensively available, the broader data suggests that halogen substitution can be a viable strategy for enhancing biological activity. Further research, including more extensive in vitro and in vivo studies, is warranted to fully elucidate the therapeutic potential and mechanisms of action of these promising compounds. The provided experimental protocols and workflow diagrams offer a standardized framework for future comparative studies in this area.

References

Safety Operating Guide

Proper Disposal of 1-(4-Iodophenyl)-1H-Pyrazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-(4-Iodophenyl)-1H-pyrazole is essential for maintaining a safe laboratory environment and ensuring environmental protection. As an iodinated organic compound, it is classified as a halogenated organic waste and must be managed as hazardous waste.[2][3] Improper disposal can lead to environmental contamination and may incur significant penalties.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses or goggles. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

1. Waste Classification and Segregation:

  • Classify: this compound is a halogenated organic compound.[2] All materials contaminated with this substance, including empty containers, weighing boats, and contaminated PPE, should be treated as hazardous waste.

  • Segregate: It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[4][5] This is because halogenated wastes require specific and often more costly disposal methods, such as incineration at regulated facilities.[2] Do not mix this waste with aqueous, acidic, basic, or non-halogenated organic wastes.[2][5]

2. Waste Collection and Containment:

  • Primary Container: Collect all this compound waste in a designated, chemically compatible container. A glass bottle with a secure screw cap is generally suitable.[3] Ensure the container is in good condition and can be tightly sealed to prevent leaks or evaporation.[4]

  • Labeling: Label the waste container clearly and accurately before adding the first drop of waste.[4] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoid abbreviations or chemical formulas)[4]

    • An approximate concentration or quantity of the waste.

    • The date accumulation started.

    • Your name and laboratory contact information.

3. Storage of Waste:

  • Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Conditions: Keep the container in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[6] Ensure the container is stored in secondary containment to mitigate any potential spills.

4. Arranging for Final Disposal:

  • Contact EHS: Once the waste container is full or you are no longer generating this waste stream, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.

  • Documentation: Complete any required waste pickup forms or documentation as per your institution's procedures.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes key information based on related compounds and general principles.

ParameterGuidelineRationale
Waste Classification Hazardous Waste (Halogenated Organic)Contains iodine, a halogen. Halogenated wastes are regulated due to their potential toxicity and environmental persistence.[2][3]
Primary Container Tightly sealed, chemically resistant container (e.g., glass with screw cap)To prevent leakage and evaporation of the compound.[3][4]
Waste Segregation Crucial: Keep separate from non-halogenated organic wasteHalogenated waste requires specific, more expensive disposal methods like incineration.[2][5]
Disposal Method Incineration at a licensed hazardous waste facilityThis is the standard procedure for many halogenated organic compounds to ensure complete destruction.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Generation of This compound Waste ppe Wear Appropriate PPE: Lab Coat, Gloves, Safety Glasses start->ppe classify Classify Waste: Is it contaminated with This compound? segregate Segregate as Halogenated Organic Waste classify->segregate  Yes non_haz Dispose as Non-Hazardous Waste (Consult EHS) classify->non_haz  No ppe->classify container Place in a Labeled, Sealed, Chemically Resistant Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage ehs Contact EHS for Waste Pickup storage->ehs end End: Waste Removed by EHS ehs->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1-(4-Iodophenyl)-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(4-Iodophenyl)-1H-Pyrazole

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of this compound (CAS No. 368869-86-7), ensuring laboratory safety and operational integrity.

This document provides critical safety and logistical information for the handling of this compound. Adherence to these protocols is essential for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.[1]

Hazard Class Hazard Category Hazard Statement
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

GHS Pictogram:

alt text

Signal Word: Warning [1][2][3]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent exposure.[1]

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles (conforming to EN 166 or NIOSH standards).[1]Protects against dust particles and splashes that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant protective gloves (e.g., nitrile rubber).[1]Prevents skin contact that can lead to irritation.[1]
Body Protection Long-sleeved laboratory coat.Protects skin and personal clothing from contamination.[1]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are exceeded or if ventilation is inadequate.[1]Minimizes the risk of inhaling dust, which can cause respiratory tract irritation.[1]
Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound. All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Preparation:

  • Ensure the work area is clean and uncluttered.

  • Verify that a safety shower and eyewash station are accessible.

  • Don all required personal protective equipment as detailed in the table above.

  • Weigh the required amount of this compound in a designated weighing area or within the fume hood.

Handling:

  • Avoid the formation of dust during handling.[1]

  • Do not get the substance in the eyes, on the skin, or on clothing.[1]

  • Avoid ingestion and inhalation.[1]

  • Keep the container tightly closed when not in use.[1]

Post-Handling:

  • Decontaminate the work surface.

  • Properly dispose of contaminated waste as per the disposal plan.

  • Remove PPE in the correct order to avoid cross-contamination.

  • Wash hands thoroughly with soap and water after handling.

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

Exposure Type First Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1]
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]
Ingestion Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[1]
Accidental Release Sweep up and shovel the material into a suitable container for disposal. Avoid dust formation.[1]
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection:

  • Collect solid waste, including contaminated gloves and weighing papers, in a clearly labeled, sealed container.

  • Solutions containing the compound should be collected in a separate, labeled container for halogenated organic waste.

Disposal Protocol:

  • Dispose of contents/container to an approved waste disposal plant.[4][5]

  • Do not dispose of down the drain or into the environment.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Visualized Workflows and Relationships

To further clarify the procedural and logical steps for safe handling, the following diagrams are provided.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Assemble Equipment prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Monitor Reaction handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste clean2->clean3 clean4 Doff PPE clean3->clean4

Caption: A workflow for the safe handling of this compound.

G Hierarchy of Safety Controls ppe Personal Protective Equipment (PPE) (e.g., Goggles, Gloves, Lab Coat) admin Administrative Controls (e.g., SOPs, Training) admin->ppe eng Engineering Controls (e.g., Fume Hood) eng->admin sub Substitution (e.g., Use a less hazardous chemical) sub->eng elim Elimination (e.g., Remove the hazard) elim->sub

Caption: The hierarchy of controls for mitigating laboratory hazards.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Iodophenyl)-1H-Pyrazole
Reactant of Route 2
Reactant of Route 2
1-(4-Iodophenyl)-1H-Pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.